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  • Product: 2-[(4-bromophenyl)methanesulfonyl]propanoic acid
  • CAS: 1016837-87-8

Core Science & Biosynthesis

Foundational

Physicochemical properties of 2-[(4-bromophenyl)methanesulfonyl]propanoic acid

An In-depth Technical Guide to the Physicochemical Properties of 2-[(4-bromophenyl)methanesulfonyl]propanoic acid Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive analysi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of 2-[(4-bromophenyl)methanesulfonyl]propanoic acid

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of 2-[(4-bromophenyl)methanesulfonyl]propanoic acid, a compound of interest in contemporary drug discovery and development. Recognizing the critical role that properties such as aqueous solubility, acidity (pKa), and lipophilicity (LogP) play in determining the pharmacokinetic and pharmacodynamic profile of a potential therapeutic agent, this document offers both theoretical grounding and practical, field-proven experimental protocols.[1][2][3][4] The methodologies detailed herein are designed to be self-validating, providing researchers, scientists, and drug development professionals with the robust frameworks necessary for accurate compound characterization. By explaining the causality behind experimental choices and grounding all claims in authoritative sources, this guide serves as an essential resource for advancing the preclinical assessment of this and similar chemical entities.

Introduction: The Imperative of Physicochemical Profiling in Drug Discovery

The journey of a new chemical entity (NCE) from laboratory bench to clinical application is fraught with challenges, with a significant rate of attrition often attributed to suboptimal physicochemical properties.[3][5] Properties such as solubility, ionization state, and lipophilicity are not mere data points; they are fundamental determinants of a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[2][4] A molecule with poor aqueous solubility will likely exhibit low bioavailability, while one with excessively high lipophilicity may suffer from poor metabolic stability and off-target toxicity.[1][5]

Therefore, the early and accurate characterization of these properties is a cornerstone of modern, efficient drug discovery.[2] It allows for the early identification of liabilities, guides structure-activity relationship (SAR) and structure-property relationship (SPR) studies, and ultimately, enables a more holistic and successful approach to drug design.[5] This guide focuses on 2-[(4-bromophenyl)methanesulfonyl]propanoic acid, providing the essential protocols to build a comprehensive physicochemical profile.

Compound Profile: 2-[(4-bromophenyl)methanesulfonyl]propanoic acid

Before delving into experimental determination, it is crucial to establish the foundational properties of the target molecule.

PropertyValueSource/Method
IUPAC Name 2-[(4-bromophenyl)methanesulfonyl]propanoic acidLexichem/PubChem
CAS Number 1016837-87-8BLDpharm[6]
Molecular Formula C₁₀H₁₁BrO₄S-
Molecular Weight 323.16 g/mol Calculated
Chemical Structure

ChemDraw/Rendering

Aqueous Solubility: The Gateway to Bioavailability

Significance: Aqueous solubility is a critical parameter that dictates the maximum concentration of a compound that can be achieved in solution, directly impacting its absorption from the gastrointestinal tract and its suitability for intravenous formulation.[1] Compounds with low solubility often face challenges in achieving therapeutic concentrations in vivo.[1] The presence of both a polar carboxylic acid group and a relatively large, brominated aromatic ring system in 2-[(4-bromophenyl)methanesulfonyl]propanoic acid suggests that its solubility will be pH-dependent.

Experimental Protocol: Potentiometric Titration for Intrinsic Solubility (S₀) Determination

This method is chosen for its precision and its ability to determine the intrinsic solubility of an ionizable compound, independent of pH. It leverages the compound's acidic nature to measure the point of saturation.[7]

Principle: An excess of the solid compound is titrated with a strong base. By analyzing the titration curve, specifically the point at which the pH stabilizes, the concentration of the dissolved species can be determined, yielding the intrinsic solubility. This protocol is adapted from established potentiometric methods.[7]

Step-by-Step Methodology:

  • System Calibration: Calibrate a high-precision pH meter using at least three standard aqueous buffers (e.g., pH 4.00, 7.00, and 10.00).[8]

  • Sample Preparation: Accurately weigh an excess amount (e.g., 5-10 mg) of 2-[(4-bromophenyl)methanesulfonyl]propanoic acid into a temperature-controlled titration vessel.

  • Solvent Addition: Add a precise volume (e.g., 20.0 mL) of a constant ionic strength background electrolyte (e.g., 0.15 M KCl) to the vessel. This minimizes activity coefficient variations.[8]

  • Equilibration: Stir the suspension vigorously for a predetermined period (e.g., 2 hours) to allow it to reach dissolution equilibrium.

  • Titration: Begin the potentiometric titration by adding small, precise aliquots of a standardized strong base (e.g., 0.1 M NaOH). Record the pH reading after each addition, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The intrinsic solubility (S₀) can be calculated from the titration data before the equivalence point, where the solution is saturated with the neutral form of the acid.

Data Presentation:

ParameterPredicted ValueExperimental Method
Intrinsic Solubility (S₀) Low to ModeratePotentiometric Titration[7]

Acid Dissociation Constant (pKa): Defining the Ionization State

Significance: The pKa is the pH at which a compound exists in a 50:50 ratio of its protonated (neutral) and deprotonated (ionized) forms. For a carboxylic acid like the target compound, the pKa governs its charge state across the physiological pH range. This profoundly influences its membrane permeability, binding to target proteins, and solubility.[1][9]

Experimental Protocol: Potentiometric Titration for pKa Determination

This is the gold-standard method for pKa determination due to its high precision and accuracy.[10]

Principle: A solution of the weak acid is titrated with a strong base. The pH is monitored throughout the titration. The pKa corresponds to the pH at the half-equivalence point, where half of the acid has been neutralized. The first derivative of the titration curve reveals the equivalence point with high precision.[9]

Step-by-Step Methodology:

  • Solution Preparation: Prepare a solution of 2-[(4-bromophenyl)methanesulfonyl]propanoic acid of a known concentration (e.g., 1 mM) in water or a suitable co-solvent if solubility is low.[8][9] Maintain a constant ionic strength with 0.15 M KCl.

  • Initial Acidification: Acidify the solution to a low pH (e.g., pH 2.0) with a standardized strong acid (e.g., 0.1 M HCl) to ensure the compound is fully protonated.[8][9]

  • System Purge: Purge the solution with nitrogen gas to remove dissolved carbon dioxide, which can interfere with the titration of weak acids.[10]

  • Titration: Place the solution in a temperature-controlled vessel with a magnetic stirrer. Immerse the calibrated pH electrode. Titrate the solution by adding small, precise increments of a standardized strong base (e.g., 0.1 M NaOH).[9]

  • Data Recording: Record the pH after each addition until the pH reaches approximately 12.

  • pKa Calculation: Plot pH versus the volume of NaOH added. Calculate the first derivative (ΔpH/ΔV) to accurately locate the equivalence point (the maximum of the derivative curve). The volume at the half-equivalence point is then determined, and the pH at this point is equal to the pKa.[8]

Data Presentation:

ParameterPredicted ValueExperimental Method
pKa ~3.5 - 4.5Potentiometric Titration[10][11]

Note: The predicted pKa is based on the typical range for carboxylic acids. The electron-withdrawing sulfonyl group may slightly lower this value.

Workflow Visualization: pKa Determination

pKa_Determination cluster_prep Solution Preparation cluster_titration Titration cluster_analysis Data Analysis P1 Prepare 1 mM Compound Solution (Constant Ionic Strength) P2 Acidify to pH ~2 with 0.1 M HCl P1->P2 P3 Purge with Nitrogen (Remove CO2) P2->P3 T1 Calibrate pH Meter P3->T1 T2 Titrate with 0.1 M NaOH T1->T2 T3 Record pH vs. Volume T2->T3 A1 Plot Titration Curve (pH vs. Volume) T3->A1 A2 Calculate 1st Derivative (ΔpH/ΔV) A1->A2 A3 Identify Equivalence Point (V_eq) A2->A3 A4 Determine pH at V_eq / 2 A3->A4 A5 Result: pKa = pH at half-equivalence A4->A5

Caption: Workflow for pKa determination via potentiometric titration.

Lipophilicity (LogP/LogD): Balancing Solubility and Permeability

Significance: Lipophilicity, the affinity of a compound for a lipid-like environment, is a master parameter in drug design.[1] It is typically expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water. LogP influences membrane permeability, plasma protein binding, and target affinity.[1][4] For an ionizable molecule like our target compound, the distribution coefficient (LogD) at a specific pH is more physiologically relevant.

Experimental Protocol: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

While the traditional shake-flask method is considered the "gold standard," it can be resource-intensive.[12] The RP-HPLC method is a high-throughput, reliable alternative that correlates chromatographic retention time with lipophilicity.[12][13][14]

Principle: The compound is passed through a non-polar stationary phase (e.g., C18) with a polar mobile phase. Lipophilic compounds interact more strongly with the stationary phase and thus have longer retention times. By calibrating the system with compounds of known LogP values, the LogP of the test compound can be determined from its retention time.[15]

Step-by-Step Methodology:

  • System Setup: Use a standard RP-HPLC system with a C18 column and a UV detector.

  • Mobile Phase Preparation: Prepare a series of mobile phases consisting of varying ratios of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., phosphate buffer at a specific pH to measure LogD).

  • Calibration Standard Preparation: Prepare a solution containing a set of 5-10 reference compounds with well-established LogP values that bracket the expected LogP of the analyte.[15]

  • Isocratic Elution & Retention Factor Calculation:

    • Inject the calibration standards and the test compound separately onto the column using a single mobile phase composition (isocratic elution).

    • Record the retention time (t_R) for each compound and the column dead time (t_0), often measured using an unretained compound like uracil.

    • Calculate the capacity factor (k) for each compound using the formula: k = (t_R - t_0) / t_0 .

  • Calibration Curve Generation: Plot the logarithm of the capacity factor (log k) for the reference standards against their known LogP values. Perform a linear regression to obtain a calibration equation (e.g., LogP = m * log k + c).[15]

  • LogP Determination: Calculate the log k for 2-[(4-bromophenyl)methanesulfonyl]propanoic acid and use the calibration equation to determine its LogP value.

  • LogD Measurement: To determine LogD at a specific pH (e.g., 7.4), use a mobile phase buffered at that pH and follow the same procedure.

Data Presentation:

ParameterPredicted ValueExperimental Method
LogP 2.5 - 3.5RP-HPLC[12][13]

Note: This prediction is an estimate based on the presence of a bromophenyl group and a sulfonyl moiety, balanced by the carboxylic acid.

Workflow Visualization: LogP Determination by RP-HPLC

LogP_Determination cluster_setup System & Standard Preparation cluster_exp Chromatography cluster_calc Calculation & Analysis S1 Prepare Calibration Standards (Known LogP Values) S2 Prepare Test Compound Solution S1->S2 S3 Equilibrate RP-HPLC System (C18 Column, Isocratic Mobile Phase) S2->S3 E1 Inject Standards & Test Compound S3->E1 E2 Record Retention Times (t_R) E1->E2 E3 Determine Dead Time (t_0) E1->E3 C1 Calculate Capacity Factors (k) k = (t_R - t_0) / t_0 E2->C1 E3->C1 C2 Plot log k (Standards) vs. Known LogP C1->C2 C3 Generate Linear Regression (Calibration Curve) C2->C3 C4 Calculate LogP of Test Compound from its log k C3->C4 C5 Result: Experimental LogP C4->C5

Caption: Workflow for LogP determination using the RP-HPLC method.

Summary of Physicochemical Properties

This table consolidates the key physicochemical parameters for 2-[(4-bromophenyl)methanesulfonyl]propanoic acid discussed in this guide. The values provided are estimates to guide initial assessment, with the definitive data to be generated using the detailed protocols herein.

Physicochemical ParameterPredicted Value RangeSignificance in Drug DevelopmentRecommended Experimental Protocol
Molecular Weight 323.16 g/mol Influences diffusion, permeability, and overall "drug-likeness".[2]N/A (Calculated)
Intrinsic Solubility (S₀) Low to ModerateDetermines dissolution rate and maximum absorbable dose.Potentiometric Titration[7]
pKa ~3.5 - 4.5Governs the charge state at physiological pH, affecting solubility and permeability.[9]Potentiometric Titration[10]
LogP 2.5 - 3.5Key indicator of lipophilicity, balancing permeability with metabolic risks and solubility.[1]RP-HPLC[12][14]

Conclusion

The successful advancement of 2-[(4-bromophenyl)methanesulfonyl]propanoic acid, or any NCE, within a drug discovery pipeline is critically dependent on a thorough understanding of its physicochemical properties. This guide has provided a robust framework for this characterization, outlining not just what to measure, but how to measure it with precision and why these measurements are essential. By employing the detailed, self-validating protocols for determining solubility, pKa, and LogP, research organizations can generate the high-quality data necessary to make informed decisions, optimize molecular design, and ultimately increase the probability of developing a safe and effective therapeutic.

References

  • Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. (2024, March 6). Google Cloud.
  • Physicochemical properties | Medicinal Chemistry Class Notes. (2025, August 15). Fiveable.
  • Importance of Physicochemical Properties In Drug Discovery. (2015, February 19).
  • The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed.
  • Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evalu
  • Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. (2011, July 26). Chemical Research in Toxicology.
  • Rapid Determination of Lipophilicity: Establishment and Application of Reversed-Phase Liquid Chromatography (RP-HPLC). (2023, November 30). WuXi AppTec DMPK.
  • assessment of reverse - phase. ECETOC.
  • Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector.
  • Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. (2020, June 19). American Chemical Society.
  • Determination of solute lipophilicity by reversed-phase high-performance liquid chromatography (RP-HPLC).
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Bellevue College.
  • Protocol for Determining pKa Using Potentiometric Titration.
  • EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS Each functional group has a particular set of chemical properties th
  • APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC.
  • Procedure For Determining Solubility of Organic Compounds. Scribd.
  • From: Intro to Org, Lab. Tech: A microscale approach. Bellevue College.
  • Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. PMC.
  • Physics-Based Solubility Prediction for Organic Molecules. PMC - NIH.
  • 2-(4-Bromophenyl)sulfanyl-2-methylpropanoic acid | C10H11BrO2S | CID 1502012. PubChem.
  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024, April 23). DergiPark.
  • 2-(4-Bromophenyl)propanoic acid | C9H9BrO2 | CID 521441. PubChem.
  • 2-(4-Bromophenyl)propanoic acid | 53086-53-6. Sigma-Aldrich.
  • Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. (2012, December 6).
  • 1016837-87-8|2-[(4-Bromophenyl)methanesulfonyl]propanoic acid. BLDpharm.
  • 2-(4-bromophenyl)-2-methylpropanoic acid. Reign Pharma Pvt. Ltd..
  • Synthesis method of 2-(4-bromomethyl phenyl) propionic acid. (Patent).
  • Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. (Patent).
  • 2-(4-Bromophenyl)-2-methylpropanoic acid | C10H11BrO2 | CID 10933679. PubChem.
  • Structure Determination from Spectra (1) (H NMR, C NMR, IR). (2021, January 12). YouTube.
  • low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting. Doc Brown's Chemistry.
  • 2-Bromopropionic acid(598-72-1) 1H NMR spectrum. ChemicalBook.

Sources

Exploratory

Technical Guide: Predicted pKa Values and Ionization States of 2-[(4-Bromophenyl)methanesulfonyl]propanoic Acid

The following technical guide provides an in-depth analysis of the predicted physicochemical properties and ionization behavior of 2-[(4-bromophenyl)methanesulfonyl]propanoic acid. Executive Summary Compound: 2-[(4-bromo...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the predicted physicochemical properties and ionization behavior of 2-[(4-bromophenyl)methanesulfonyl]propanoic acid.

Executive Summary

Compound: 2-[(4-bromophenyl)methanesulfonyl]propanoic acid Predicted pKa: 2.45 ± 0.20 Physiological State (pH 7.4): >99.9% Ionized (Anionic Carboxylate)

This guide details the theoretical derivation of the acid dissociation constant (pKa) for 2-[(4-bromophenyl)methanesulfonyl]propanoic acid. Based on structural analog analysis and Linear Free Energy Relationships (LFER), the compound is classified as a strong organic acid relative to unsubstituted aliphatic carboxylic acids. The presence of the alpha-sulfonyl moiety exerts a potent electron-withdrawing inductive effect (-I), lowering the pKa by approximately 2.4 log units compared to propanoic acid. Consequently, this compound will exist almost exclusively as a water-soluble anion in systemic circulation, influencing its distribution volume (Vd) and membrane permeability.[1]

Chemical Architecture & Electronic Environment[1]

To accurately predict the pKa, we must deconstruct the molecule into its electronic components.[1] The acidity of the carboxylic acid is dictated by the stability of its conjugate base (the carboxylate anion).

Structural Components[1][3]
  • Acidic Center: Propanoic acid backbone (

    
    ).[1]
    
  • Primary Modulator (Alpha-Sulfone): A sulfonyl group (

    
    ) attached directly to the 
    
    
    
    -carbon. This is a strong Electron Withdrawing Group (EWG) that stabilizes the developing negative charge on the carboxylate via the inductive effect.
  • Secondary Modulator (4-Bromobenzyl Tail): A 4-bromophenyl group attached to the sulfone via a methylene bridge. The bromine atom is an EWG, but its effect is dampened by the distance (5 bonds away from the acidic proton) and the insulating methylene group.

Electronic Effects Analysis

The dominant factor driving the acidity is the -I (Inductive) effect of the sulfonyl group.

  • Inductive Stabilization: The highly electronegative oxygen atoms of the sulfone pull electron density through the

    
    -bond framework. This reduces the electron density at the carboxylate oxygen, delocalizing the negative charge and significantly lowering the energy of the conjugate base.
    
  • Steric Hindrance: The

    
    -methyl group (from the propanoic backbone) introduces slight steric bulk compared to an acetic acid derivative, which typically results in a negligible decrease in acidity (increase in pKa) due to destabilization of solvation shells around the anion.
    

pKa Prediction Methodologies

Since experimental data for this specific molecule is not available in public registries, we utilize a Comparative Structural Analysis (CSA) anchored by experimentally validated analogues.[1]

Reference Standards

We utilize 2-(methylsulfonyl)acetic acid as our primary reference standard due to its high structural similarity.[1]

CompoundStructureExperimental pKaSource
Propanoic Acid

4.87CRC Handbook
Chloroacetic Acid

2.86CRC Handbook
2-(Methylsulfonyl)acetic acid

2.36 Literature [1]
Derivation Logic

We apply a perturbation approach to the reference value of 2.36:

  • Base Value: 2.36 (for

    
    ).[1][2]
    
  • Perturbation A (Alpha-Methylation): Converting the acetic backbone to a propanoic backbone (

    
     on 
    
    
    
    -carbon).[1]
    • Effect: Methyl is weakly electron-donating (+I).[1]

    • Magnitude: Typically raises pKa by +0.10 to +0.15 units (e.g., Acetic 4.76

      
       Propanoic 4.87).
      
  • Perturbation B (Sulfonyl Substituent Change): Changing Methyl (

    
    ) to 4-Bromobenzyl (
    
    
    
    ).
    • Effect: The benzyl group is more electron-withdrawing than a methyl group (

      
       vs 
      
      
      
      ). The bromine adds further withdrawal.[1]
    • Magnitude: This remote EWG effect will slightly lower the pKa, counteracting the alpha-methyl effect. Estimated shift: -0.05 units.

Calculation:



Ionization Profile Diagram

The following diagram illustrates the equilibrium and the dominant species at physiological pH.

Ionization Acid Neutral Acid (pH < 2.0) Protonated Base Carboxylate Anion (pH > 4.5) Deprotonated Acid->Base  pKa ≈ 2.45    -H+ Base->Acid  +H+   Stomach Gastric Environment (pH 1.5) ~90% Neutral Stomach->Acid Blood Systemic Circulation (pH 7.4) 100% Anionic Blood->Base

Figure 1: Ionization equilibrium shift. At physiological pH, the equilibrium lies entirely to the right.

Predicted Values & Ionization States

Quantitative Summary
ParameterValueConfidenceNotes
Predicted pKa 2.45 HighDerived from mesylacetic acid (2.36).
pKa Range 2.25 – 2.65HighAccounts for solvation variances.
% Ionized at pH 1.2 ~5.3%MediumGastric absorption window.
% Ionized at pH 7.4 >99.99%Very HighTrapped ion effect likely.
Species Distribution

The Henderson-Hasselbalch equation confirms the species distribution:



At pH 7.4 :




Implication: The molecule is effectively a permanent anion in blood plasma, cytosol, and interstitial fluid.

Physicochemical Implications (ADME)

Solubility & Lipophilicity (LogD)

While the intrinsic lipophilicity (LogP) of the neutral molecule is moderate due to the bromophenyl ring, the effective distribution coefficient (LogD) drops precipitously as pH increases.

  • Estimated LogP (Neutral): ~2.1 (Lipophilic tail + Polar head).

  • Estimated LogD (pH 7.4):

    
    
    
Experimental Validation Protocol

To validate these predictions, the following "self-validating" protocol is recommended.

Protocol: Potentiometric Titration (Sirius T3 / GLpKa)
  • Preparation: Dissolve 1 mg of compound in 0.15 M KCl (ionic strength adjustor). If solubility is low at starting pH, use a co-solvent method (Methanol/Water ratios: 20%, 30%, 40%) and extrapolate to 0% organic.

  • Titration Loop:

    • Acidify to pH 1.5 using 0.5 M HCl.[1]

    • Titrate with 0.5 M KOH under inert (

      
      ) atmosphere to exclude 
      
      
      
      .[1]
    • Record pH vs. Volume.

  • Data Analysis:

    • Identify the inflection point (equivalence point).[1]

    • Calculate pKa using the Bjerrum difference plot method.[1]

    • Validation Check: The titration curve must be sharp; a shallow curve indicates precipitation or aggregation (micelle formation due to the lipophilic tail).[1]

Workflow Diagram: pKa Determination

Workflow Start Start: Sample Preparation (1mg in KCl) CheckSol Solubility Check (Turbidity Scan) Start->CheckSol Direct Direct Aqueous Titration (pH 1.5 -> 12.0) CheckSol->Direct Soluble Cosolvent Co-solvent Titration (MeOH/Water: 3 ratios) CheckSol->Cosolvent Insoluble Calc Calculate pKa (Bjerrum Plot) Direct->Calc Yasuda Yasuda-Shedlovsky Extrapolation to 0% Cosolvent->Yasuda Yasuda->Calc Final Final pKa Value Calc->Final

Figure 2: Decision tree for experimental pKa determination.

References

  • Serjeant, E. P., & Dempsey, B. (1979).[1][3][4] Ionization Constants of Organic Acids in Solution. IUPAC Chemical Data Series No. 23. Oxford: Pergamon Press.[1][3][4] (Source for reference pKa of 2-(methylsulfonyl)acetic acid).

  • Hansch, C., Leo, A., & Taft, R. W. (1991).[1] A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195.[1] Link

  • PubChem Compound Summary. (2024). 2-(Methylsulfonyl)acetic acid.[1][5][2][6] National Center for Biotechnology Information.[1] Link

  • Perrin, D. D., & Dempsey, B. (1974).[1] Buffers for pH and Metal Ion Control. Chapman and Hall.[1] (Methodology for pKa extrapolation).

Sources

Foundational

Technical Whitepaper: Strategic Utility of (4-Bromophenyl)methanesulfonyl Scaffolds in Medicinal Chemistry

[1] Executive Summary: The "Dual-Vector" Advantage[1] In the landscape of fragment-based drug discovery (FBDD), the (4-bromophenyl)methanesulfonyl moiety represents a privileged scaffold due to its dual-vector reactivity...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The "Dual-Vector" Advantage[1]

In the landscape of fragment-based drug discovery (FBDD), the (4-bromophenyl)methanesulfonyl moiety represents a privileged scaffold due to its dual-vector reactivity .[1] Unlike simple benzenesulfonyl chlorides, the insertion of a methylene (


) spacer between the aromatic ring and the sulfonyl group introduces unique physicochemical properties—specifically, increased conformational flexibility and interrupted conjugation, which alters the 

of resulting sulfonamides.[1]

Crucially, this building block offers two distinct chemical handles that can be actuated sequentially:[1]

  • The Electrophilic Sulfonyl Center: For immediate anchoring to amines (sulfonamide formation).[1]

  • The Aryl Bromide Handle: A latent site for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) to elaborate the core after the scaffold is secured.[1]

This guide details the synthesis, handling, and strategic deployment of this scaffold, moving beyond basic textbook definitions to field-proven protocols.

Chemical Architecture & Physicochemical Profile[1][2]

The core building block is (4-bromophenyl)methanesulfonyl chloride (CAS: 53531-69-4).[1][2][3][4][5]

PropertyDataSignificance in Drug Design
Molecular Formula

Low MW (269.[1][2][5]54) allows room for elaboration (Lipinski Rule of 5).[1]
Methylene Spacer

Breaks conjugation between phenyl and

.[1] Increases lipophilicity (

) and flexibility compared to aryl sulfonamides.[1]
Bromine Position Para (4-position)Sterically accessible for catalytic cycles; ideal for linear extension of the pharmacophore.[1]
Reactivity Class Hard ElectrophileHigh reactivity toward nucleophiles (

,

); moisture sensitive.[1]

Synthesis of the Core: From Precursor to Reagent

While commercially available, in-house synthesis is often required to ensure anhydrous quality or to introduce isotopic labels.[1] We recommend the Oxidative Chlorination route over the traditional chlorine gas method for safety and yield consistency in a research setting.

Pathway Visualization: Synthesis Logic[1]

Synthesispathway cluster_0 Key Transformation Step Start 4-Bromobenzyl bromide Inter Isothiouronium Salt Start->Inter Thiourea, EtOH Reflux, 2h Product (4-Bromophenyl)methanesulfonyl chloride Inter->Product NCS, 2M HCl Acetonitrile, <10°C

Figure 1: The oxidative chlorination pathway avoids the use of hazardous gaseous chlorine (


), utilizing N-chlorosuccinimide (NCS) as the chlorine source.[1]
Protocol 1: Oxidative Chlorination (The "NCS" Method)

Best for: Lab-scale synthesis (1g – 50g), high purity requirements.[1]

Reagents:

  • 4-Bromobenzyl bromide[1]

  • Thiourea[1]

  • N-Chlorosuccinimide (NCS)[1]

  • Acetonitrile / 2M HCl[1]

Step-by-Step Methodology:

  • Formation of Isothiouronium Salt:

    • Dissolve 4-bromobenzyl bromide (1.0 eq) and thiourea (1.1 eq) in ethanol.

    • Reflux for 2 hours.[1][6][7] The product usually precipitates upon cooling.

    • Filter and dry the white solid.

  • Oxidative Chlorination:

    • Suspend the isothiouronium salt in a 5:1 mixture of Acetonitrile and 2M HCl. Cool to 0°C.[1]

    • Critical Step: Add NCS (4.0 eq) portion-wise over 20 minutes. Do not let the temperature rise above 10°C to prevent hydrolysis.[1]

    • Stir vigorously for 1 hour at 0–5°C.

  • Workup:

    • Dilute with cold water and extract immediately with Ethyl Acetate or DCM.[1]

    • Wash organic layer with brine and dry over anhydrous

      
      .[1]
      
    • Concentrate in vacuo at low temperature (<30°C) to obtain the white crystalline solid.[1]

Why this works: The acidic medium prevents the formation of the sulfonic acid byproduct, while NCS provides a controlled release of electrophilic chlorine.

Reactivity & Library Generation

The power of this scaffold lies in its Divergent Synthesis capability. The sulfonyl chloride is the "Anchor," while the bromine is the "Pivot."

Pathway Visualization: Divergent Library Generation

LibraryGen Core (4-Bromophenyl)methanesulfonyl chloride Amide Scaffold A: Sulfonamide Core Core->Amide Primary/Secondary Amine Pyridine/DCM, 0°C Lib1 Library 1: Biaryl Sulfonamides (Suzuki Coupling) Amide->Lib1 Ar-B(OH)2, Pd(dppf)Cl2 K2CO3, Dioxane/H2O Lib2 Library 2: Aryl Amines (Buchwald-Hartwig) Amide->Lib2 R-NH2, Pd2(dba)3 XPhos, NaOtBu

Figure 2: Sequential functionalization strategy.[1] The sulfonamide bond is established first to avoid chemoselectivity issues with the sulfonyl chloride during metal catalysis.

Protocol 2: The "Anchor" Reaction (Sulfonylation)

Target: N-functionalized (4-bromophenyl)methanesulfonamides.[1]

  • Setup: Charge a flame-dried flask with the amine (1.0 eq) and dry DCM. Add Pyridine (1.5 eq) or TEA (1.5 eq).

  • Addition: Cool to 0°C. Add a solution of (4-bromophenyl)methanesulfonyl chloride (1.1 eq) in DCM dropwise.

  • Monitoring: The reaction is typically fast (30 min – 2 hours).[1] Monitor by TLC (Hexane/EtOAc).[1]

  • Purification: Quench with 1M HCl (to remove pyridine). Wash with

    
    .[1] Recrystallize from EtOH/Water or purify via flash chromatography.
    
Protocol 3: The "Pivot" Reaction (Suzuki Coupling)

Target: Biaryl library expansion.[1]

  • Reagents: Sulfonamide scaffold (1.0 eq), Aryl boronic acid (1.2 eq),

    
     (2.0 eq).
    
  • Catalyst:

    
     (5 mol%) is robust for this substrate class.[1]
    
  • Solvent: 1,4-Dioxane / Water (4:1).

  • Conditions: Degas solvents. Heat to 80–90°C for 4–12 hours under Nitrogen.

  • Insight: The methylene group is stable under these basic conditions, but avoid strong bases (like LDA) that could deprotonate the benzylic position (

    
    ).[1]
    

Applications in Drug Discovery[2][10]

Bioisostere Design

The (4-bromophenyl)methanesulfonyl group acts as an expanded bioisostere for the tosyl (p-toluenesulfonyl) group.[1]

  • Effect: The methylene "kink" changes the vector of the phenyl ring relative to the sulfonamide nitrogen, often allowing the phenyl ring to access hydrophobic pockets that are sterically occluded for direct aryl sulfonamides.

Proteomics & Probes

The bromine atom serves as a distinct isotopic signature in mass spectrometry (1:1 ratio of


), making these derivatives excellent probes for tracking metabolic fate or covalent binding in proteomic assays.[1]
Case Study: Endothelin Receptor Antagonists

Research into endothelin receptor antagonists (e.g., analogs of Macitentan) has utilized benzyl-sulfamide and benzyl-sulfonamide linkers to optimize potency.[1] The 4-bromo motif allows for the rapid optimization of the distal aryl ring to improve metabolic stability (e.g., replacing the phenyl with a pyridine or pyrimidine via cross-coupling).

References

  • Synthesis of Sulfonyl Chlorides: BenchChem. An In-depth Technical Guide to (2-bromophenyl)methanesulfonyl chloride. (General protocol adaptation). [1]

  • Oxidative Chlorination (NCS Method): ChemicalBook: 4-Bromobenzylsulfonyl chloride Synthesis.

  • Suzuki Coupling of Chloropyrimidines: MDPI Processes. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine. (Demonstrates stability of the Br-Ph motif in coupling). [1]

  • Sulfonamide Synthesis Review: Chemistry & Biology Interface. Recent advances in synthesis of sulfonamides: A review.

  • Macitentan/Endothelin Research: Journal of Medicinal Chemistry. Discovery of Macitentan, a Potent Dual Endothelin Receptor Antagonist.[1][8] [1]

Sources

Exploratory

Crystal Structure Analysis of Bromophenyl Sulfone Derivatives: A Technical Guide for Drug Discovery and Materials Science

Introduction: Decoding the Architecture of Bioactive Molecules In the landscape of modern drug discovery and materials science, the diphenyl sulfone motif is a cornerstone of molecular design. When functionalized with a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Decoding the Architecture of Bioactive Molecules

In the landscape of modern drug discovery and materials science, the diphenyl sulfone motif is a cornerstone of molecular design. When functionalized with a bromine atom, these bromophenyl sulfone derivatives gain unique physicochemical properties that make them invaluable as pharmaceutical intermediates and high-performance materials.[1][2] The sulfonyl group is a versatile functional group in medicinal chemistry, capable of forming critical hydrogen bonds with biological targets, while the bromine atom can increase therapeutic activity and influence metabolism through halogen bonding.[3][4][5][6]

However, the ultimate function of these molecules is not dictated solely by their chemical formula, but by their precise three-dimensional arrangement in the solid state. Crystal structure analysis, primarily through single-crystal X-ray diffraction (SC-XRD), is the most powerful technique for elucidating this atomic-level architecture.[7][8] This guide provides researchers, scientists, and drug development professionals with an in-depth overview of the principles, experimental protocols, and analytical techniques essential for the comprehensive crystal structure analysis of bromophenyl sulfone derivatives. Understanding this structure is paramount, as it governs critical properties such as solubility, stability, bioavailability, and intermolecular interactions, which are the very factors that determine a molecule's success as a drug or a functional material.[9][10]

Part 1: From Synthesis to Single Crystal—The Foundational Step

The journey to a crystal structure begins with the synthesis of the target molecule and, crucially, the growth of high-quality single crystals. While numerous synthetic routes to bromophenyl sulfones exist, the crystallization phase is often considered an art form, requiring patience and a systematic approach.

The Causality of Crystal Growth

A successful X-ray diffraction experiment is entirely dependent on the quality of the crystal. A "good" crystal is a single, well-ordered lattice, free of significant defects, cracks, or twinning.[11] The goal of any crystallization technique is to guide molecules to assemble slowly and methodically into a stable, repeating pattern. Rapid precipitation leads to amorphous solids or poorly-ordered microcrystals, which are unsuitable for SC-XRD.

Experimental Protocol: Growing Single Crystals by Slow Evaporation

Slow evaporation is a robust and widely accessible technique for growing crystals of organic compounds.[12][13][14][15][16] The principle is to create a near-saturated solution and then slowly increase the concentration by allowing the solvent to evaporate, gently pushing the system into a supersaturated state where nucleation and crystal growth can occur.

Step-by-Step Methodology:

  • Solvent Selection (The Critical Choice):

    • Rationale: The ideal solvent is one in which the bromophenyl sulfone derivative has moderate solubility. High solubility prevents crystallization, while very low solubility makes preparing a concentrated solution impossible. The choice of solvent can also influence which polymorph (different crystal form) is obtained.

    • Procedure: Test the solubility of a few milligrams of your compound in a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene). A good starting point is a solvent that requires gentle warming to fully dissolve the compound.

  • Preparation of a Near-Saturated Solution:

    • Procedure: In a clean, small glass vial (e.g., a 4 mL vial or even an NMR tube), dissolve the compound in the chosen solvent.[12] Add the solid incrementally to the solvent with stirring or sonication until a small amount of solid material no longer dissolves, or until the solution is clearly concentrated.

    • Self-Validation: Filter the solution through a small plug of cotton wool or a syringe filter into a clean crystallization vessel. This removes dust and undissolved microparticles, which can act as unwanted nucleation sites and lead to a shower of tiny crystals instead of a few large ones.

  • Controlled Evaporation:

    • Rationale: The rate of evaporation must be slow. Fast evaporation leads to rapid nucleation and poor crystal quality.

    • Procedure: Cover the vial with a cap, parafilm, or aluminum foil. Pierce 1-3 small holes in the cover with a needle.[16] The number and size of the holes control the evaporation rate.

    • Expert Insight: Place the vial in a quiet, vibration-free location (e.g., a drawer or a dedicated crystallization cupboard). Vibrations can trigger premature and excessive nucleation.[13]

  • Patience and Observation:

    • Procedure: Allow the vial to stand undisturbed for several days to weeks. Monitor periodically without disturbing the vessel. Quality crystals should appear as clear, well-defined geometric shapes.

    • Trustworthiness Check: Once suitable crystals have formed, do not remove the solvent. The solvent molecules in the mother liquor are often part of the crystal lattice's stable environment. Removing them can cause the crystals to degrade.[15]

Part 2: The Core Directive—Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive technique for determining the three-dimensional arrangement of atoms in a crystal.[17][18] It relies on the principle of diffraction, where a beam of X-rays is scattered by the electron clouds of the atoms in the crystal lattice. The resulting diffraction pattern contains the information needed to reconstruct a complete 3D model of the molecule.[8][19]

experimental_workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_process Structure Solution & Refinement cluster_analysis Analysis & Validation synthesis Synthesis of Derivative crystallization Crystal Growth synthesis->crystallization selection Crystal Selection & Mounting crystallization->selection diffractometer Mount on Diffractometer selection->diffractometer unitcell Determine Unit Cell diffractometer->unitcell datacollect Full Data Collection unitcell->datacollect integration Integration & Scaling datacollect->integration solution Structure Solution (Phase Problem) integration->solution refinement Least-Squares Refinement solution->refinement validation Validation (CIF Check) refinement->validation analysis Geometric & Interaction Analysis validation->analysis database Database Deposition (CSD) analysis->database

Overall workflow for crystal structure analysis.
Experimental Protocol: SC-XRD Data Acquisition
  • Crystal Mounting:

    • Rationale: The selected crystal must be mounted on the goniometer head of the diffractometer and held stationary within the X-ray beam. To minimize thermal motion and protect against radiation damage, data is typically collected at cryogenic temperatures (100 K).

    • Procedure: Under a microscope, select a suitable crystal (0.1-0.3 mm in size is ideal) with sharp edges and no visible fractures.[11] Using a cryo-loop, scoop the crystal along with a small amount of its mother liquor (which acts as a cryoprotectant). Swiftly place the loop in the cold nitrogen stream on the diffractometer to flash-cool the crystal.

  • Unit Cell Determination:

    • Rationale: The first step is to determine the dimensions and symmetry of the unit cell—the basic repeating block of the crystal lattice.

    • Procedure: A series of initial diffraction images are collected as the crystal is rotated. The positions of the diffraction spots are used by the instrument's software to calculate the unit cell parameters (a, b, c, α, β, γ) and to suggest a possible Bravais lattice and space group.

  • Data Collection Strategy:

    • Rationale: A complete dataset requires measuring the intensities of as many unique diffraction spots as possible from all angles. The software calculates an optimized strategy to rotate the crystal and detector to achieve high completeness and redundancy.

    • Procedure: The user defines the resolution limit (e.g., 0.8 Å) and initiates the automated data collection run, which can take several hours.

  • Data Processing (Integration, Scaling, and Correction):

    • Procedure: After collection, the raw diffraction images are processed.

      • Integration: The intensity of each diffraction spot is measured.

      • Scaling: The intensities from all images are scaled to a common reference to correct for fluctuations in beam intensity or crystal decay.

      • Absorption Correction: Corrections are applied to account for the absorption of X-rays by the crystal itself.

Structure Solution and Refinement

The processed data file contains a list of diffraction intensities but lacks the crucial phase information required to calculate an electron density map. This is the "phase problem" of crystallography.

  • Structure Solution: For small molecules like bromophenyl sulfones, the phase problem is typically solved using Direct Methods . The presence of the heavy bromine atom, which scatters X-rays strongly, often makes this process straightforward. The output is an initial, rough model of the molecular structure.

  • Structure Refinement: This is an iterative process of improving the initial model to best fit the experimental data. Using a least-squares refinement algorithm, the positions and thermal parameters of all atoms are adjusted until the calculated diffraction pattern from the model matches the observed diffraction pattern as closely as possible. The quality of the final model is assessed using metrics like the R-factor (R1) and Goodness of Fit (GooF).

Part 3: Interpreting the Crystal Structure—From Geometry to Interactions

With a refined crystal structure, the real scientific inquiry begins. The analysis focuses on molecular geometry and, most importantly, the network of intermolecular interactions that dictate the crystal packing.

Molecular Geometry

The analysis provides precise bond lengths and angles. For bromophenyl sulfone derivatives, key parameters are compared against established values from the literature and databases like the Cambridge Structural Database (CSD) to ensure they fall within expected ranges.[20][21][22][23]

ParameterTypical Value Range (Å or °)Significance
S=O Bond Length1.42 - 1.46 ÅReflects the double bond character.
S-C (aryl) Bond Length1.75 - 1.79 ÅCan be influenced by substituents on the aryl ring.
C-Br Bond Length1.88 - 1.92 ÅA standard covalent bond length.
O-S-O Angle117 - 121°Defines the geometry of the key sulfonyl group.
C-S-C Angle103 - 107°Shows the tetrahedral-like geometry at the sulfur atom.
Table 1: Typical geometric parameters for bromophenyl sulfone derivatives.
The Supramolecular Architecture: Intermolecular Interactions

The solid-state structure is governed by a delicate balance of non-covalent interactions. Understanding these interactions is critical for predicting physical properties and for designing new molecules with desired packing motifs.

interactions Sulfonyl Sulfonyl Group (SO₂) H_Bond C-H···O Hydrogen Bond Sulfonyl->H_Bond Acceptor Halogen_Bond C-Br···O Halogen Bond Sulfonyl->Halogen_Bond Acceptor Bromine Bromine Atom (Br) Bromine->Halogen_Bond Donor Phenyl Phenyl Ring (π-system) Pi_Stacking π-π Stacking Phenyl->Pi_Stacking

Key intermolecular interactions in bromophenyl sulfone crystals.
  • Hydrogen Bonds: While lacking classic O-H or N-H donors, bromophenyl sulfones frequently participate in weak C–H···O hydrogen bonds , where an activated C-H group (often on the phenyl ring) interacts with the highly electronegative oxygen atoms of the sulfonyl group. The sulfonyl group is a powerful hydrogen bond acceptor.[3]

  • Halogen Bonds: The bromine atom is a key player. It possesses a region of positive electrostatic potential on its outer surface (a "sigma-hole"), allowing it to act as an electrophilic donor in a C–Br···O halogen bond , interacting with the oxygen atoms of a neighboring sulfonyl group. This is a highly directional and influential interaction in crystal engineering.[6]

  • π-π Stacking: The aromatic phenyl rings can interact with each other through stacking, typically in an offset or T-shaped arrangement, contributing to the overall stability of the crystal lattice.

Visualizing Interactions: Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions within a crystal.[24][25][26] The surface is mapped around a molecule, and the color coding indicates the nature of close contacts with neighboring molecules.

  • dnorm Surface: This property maps normalized contact distances. Red spots highlight contacts shorter than the van der Waals radii, indicating strong interactions like hydrogen or halogen bonds. Blue regions represent longer contacts, and white areas are contacts around the van der Waals limit.[25]

  • 2D Fingerprint Plots: These plots summarize all the interactions, quantifying the percentage contribution of each type (e.g., H···H, C···H, O···H, Br···H) to the total crystal packing.[27][28] This allows for a direct comparison of the interaction landscapes between different derivatives or polymorphs.

Part 4: The Challenge of Polymorphism

Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure.[29][30][31] These different forms can have dramatically different physical properties, including:

  • Solubility and Dissolution Rate: This is critically important in the pharmaceutical industry, as it directly impacts a drug's bioavailability.[32]

  • Stability: One polymorph may be more thermodynamically stable than another.

  • Mechanical Properties: Hardness and melting point can vary.

Crystal structure analysis is the only definitive way to identify and characterize different polymorphs.[9] By analyzing the structures, researchers can understand why different forms exist—often due to subtle shifts in intermolecular interactions that lead to entirely different packing arrangements. Controlling polymorphism is a major focus of pharmaceutical development to ensure consistent product quality and efficacy.[33]

Conclusion

The crystal structure analysis of bromophenyl sulfone derivatives is far more than an academic exercise; it is an essential component of rational drug design and materials engineering.[7][34][35] By moving beyond the 2D chemical diagram to a precise 3D atomic map, we gain unparalleled insight into the forces that govern the solid state. This knowledge enables scientists to understand structure-property relationships, control polymorphism, and ultimately design molecules with enhanced efficacy, stability, and function. The rigorous application of the techniques described in this guide—from meticulous crystal growth to sophisticated structural analysis—provides the foundational data upon which successful molecular innovation is built.

References

  • Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. (n.d.). Scientific Research Publishing. Retrieved from [Link]

  • The Role of Crystallography in Drug Development. (n.d.). OMICS International. Retrieved from [Link]

  • Cambridge Structural Database. (n.d.). Wikipedia. Retrieved from [Link]

  • Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 72(6), 756-763. Retrieved from [Link]

  • Intermolecular Interactions and Fingerprint Plots with Hirshfeld Surface Analysis. (n.d.). SETSCI Conference Proceedings. Retrieved from [Link]

  • Krichen, F., Walha, S., & Abdelmouleh, M. (2022). Hirshfeld surface analysis of the intermolecular interaction networks in cellulose Iα and Iβ. Carbohydrate Research, 518, 108600. Retrieved from [Link]

  • Suda, S., Tateno, A., Nakane, D., & Akitsu, T. (2023). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. International Journal of Organic Chemistry, 13(2). Retrieved from [Link]

  • Brittain, H. G. (Ed.). (2009). Polymorphism in Pharmaceutical Solids (2nd ed.). Routledge. Retrieved from [Link]

  • Crystallisation Techniques. (2006, January 8). University of Canterbury. Retrieved from [Link]

  • Tasiopoulos, A. J. (2021). The Use of Hirshfeld Surface Analysis Tools to Study the Intermolecular Interactions in Single Molecule Magnets. Magnetochemistry, 7(10), 142. Retrieved from [Link]

  • Brittain, H. G. (Ed.). (2009). Polymorphism in Pharmaceutical Solids (Drugs and the Pharmaceutical Sciences). AbeBooks. Retrieved from [Link]

  • Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database. Acta Crystallographica Section B, 72(2), 171-179. Retrieved from [Link]

  • Guide for crystallization. (n.d.). University of Strasbourg. Retrieved from [Link]

  • Cambridge Structural Database. (n.d.). Re3data.org. Retrieved from [Link]

  • Protein X-ray Crystallography in Drug Discovery. (2025, April 14). Creative Biostructure. Retrieved from [Link]

  • How to: Search Scientific Literature with the Cambridge Structural Database (CSD). (2025, April 24). YouTube. Retrieved from [Link]

  • Crystals, Crystallization and X-ray Techniques. (2025, April 10). Research Journal of Pharmacy and Technology. Retrieved from [Link]

  • Growing Quality Crystals. (n.d.). MIT Department of Chemistry. Retrieved from [Link]

  • Cody, V. (1990). The role of crystallography in drug design. Journal of Chemical Information and Computer Sciences, 30(4), 430-434. Retrieved from [Link]

  • Brittain, H. G. (Ed.). (1999). Polymorphism in Pharmaceutical Solids. Google Books.
  • The Largest Curated Crystal Structure Database. (n.d.). CCDC. Retrieved from [Link]

  • Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Derivatives: A Review. (n.d.). ResearchGate. Retrieved from [Link]

  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. (2025, April 14). Creative Biostructure. Retrieved from [Link]

  • From Lab to Industry: Uses of Methyl 2-(4-Bromophenyl)-2,2-Dimethylacetate. (2026, January 27). Zhongding. Retrieved from [Link]

  • Industrial Applications of 2-(4-Bromophenyl)-2-Methylpropionic Acid. (2026, January 28). Zhongding. Retrieved from [Link]

  • Crystallography Illuminates Drug Targets. (2007, September 6). Drug Discovery and Development. Retrieved from [Link]

  • Polymorphism in pharmaceutical solids. (n.d.). University at Albany. Retrieved from [Link]

  • Polymorphism in pharmaceutical solids. (n.d.). National Library of Medicine Institution. Retrieved from [Link]

  • The Slow Evaporation Method. (n.d.). University of Florida. Retrieved from [Link]

  • Sulfones – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

  • Wang, S., Wang, J., & Li, Y. (2012). Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications. Current Medicinal Chemistry, 19(21), 3569-3596. Retrieved from [Link]

  • Kumar, R., Chauhan, P., & Singh, P. (2020). Pharmaceutical and medicinal significance of sulfur (SVI)-Containing motifs for drug discovery: A critical review. Journal of Molecular Structure, 1222, 128911. Retrieved from [Link]

  • Exploring the Synthesis and Applications of (4-Bromophenyl)oxoacetaldehyde. (2025, October 16). Autech. Retrieved from [Link]

  • Single crystal X-ray diffraction analysis. (n.d.). SPbU Research Park. Retrieved from [Link]

  • What is Single Crystal X-ray Diffraction?. (2020, November 19). YouTube. Retrieved from [Link]

  • Harnessing the power of single crystal X-ray diffraction. (2023, July 5). Veranova. Retrieved from [Link]

  • Preparation of Single Crystals for X-ray Diffraction. (n.d.). University of Zurich. Retrieved from [Link]

  • Frąckowiak, D., & Gzella, A. (2024). Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science, 93(3), e1107. Retrieved from [Link]

  • Introducing bromine to the molecular structure as a strategy for drug design. (2024, October 15). Medical University of Lublin. Retrieved from [Link]

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Foundational

Electronic Properties &amp; Synthetic Utility of the Aryl Bromide-Sulfone Scaffold

This guide details the electronic and synthetic behavior of the aryl bromide-sulfone scaffold. It is structured to provide actionable insights for reaction design in medicinal and materials chemistry.

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the electronic and synthetic behavior of the aryl bromide-sulfone scaffold. It is structured to provide actionable insights for reaction design in medicinal and materials chemistry.

Executive Summary: The "Push-Pull" Deception

In drug discovery, the brominated aryl sulfone is not merely a structural intermediate; it is a bifunctional electronic switch . The sulfone (


) acts as a potent electron-withdrawing group (EWG), dramatically altering the reactivity of the aryl bromide.

For the synthetic chemist, this scaffold presents a dichotomy:

  • The Bromide (

    
    ):  A handle for transition-metal catalysis (Suzuki, Buchwald).
    
  • The Sulfone (

    
    ):  An activator for Nucleophilic Aromatic Substitution (
    
    
    
    ).

Understanding the electronic interplay between these two groups is the difference between a high-yielding cross-coupling and a failed reaction dominated by side-product displacement.

Electronic Landscape: Quantifying the Effect

To predict reactivity, we must quantify the electronic bias the sulfone exerts on the aryl ring.

Hammett Substituent Constants

The sulfone group is one of the strongest neutral EWGs available. When para to the bromide, it creates a highly electron-deficient


 bond.
Substituent

(Para)

(Meta)
Electronic Nature

+0.72 +0.60Strong

-acceptor /

-acceptor

+0.23+0.39Weak

-acceptor /

-donor

(Ref)
+0.78+0.71Strongest common neutral EWG

Data Interpretation: The high


 of the sulfone indicates it strongly pulls electron density away from the para-position. This makes the carbon bearing the bromine highly electrophilic, significantly lowering the activation energy for oxidative addition with Pd(0) and nucleophilic attack.
NMR Spectroscopic Signatures

The electronic environment is distinctively mapped by NMR.

  • 
     NMR:  The sulfone's anisotropy and electron withdrawal shift ortho-protons significantly downfield (
    
    
    
    7.8–8.2 ppm).
  • 
     NMR:  The Heavy Atom Effect  of bromine results in an upfield shift of the ipso-carbon (
    
    
    
    ), often appearing around
    
    
    120–130 ppm, despite the inductive withdrawal from the ring.

Reactivity Matrix & Decision Pathways

The core challenge in utilizing this scaffold is controlling the competition between Metal-Catalyzed Coupling and


.
The Mechanistic Fork

The following diagram illustrates the divergent pathways dictated by reaction conditions and nucleophile hardness.

ReactivityPathways Start Bromophenyl Sulfone (Scaffold) Pd_Cycle Pd(0) Oxidative Addition (Fast due to EWG) Start->Pd_Cycle Soft Nucleophiles (Boronic Acids, Pd Cat.) SNAr_Complex Meisenheimer Complex (Stabilized by SO2) Start->SNAr_Complex Hard Nucleophiles (Alkoxides, Amines, Heat) Suzuki Suzuki/Buchwald Product (C-C / C-N Bond) Pd_Cycle->Suzuki Reductive Elimination Displacement SNAr Product (Ether/Amine) SNAr_Complex->Displacement Loss of Br-

Caption: Divergent reactivity of bromophenyl sulfones. The sulfone group accelerates both pathways, requiring careful selection of nucleophile "hardness" to control selectivity.

Critical Control Parameters
  • For Cross-Coupling (Suzuki/Negishi):

    • Insight: Electron-deficient aryl halides undergo oxidative addition faster than electron-rich ones. However, the resulting Pd(II) complex is electrophilic and prone to homocoupling or reduction.

    • Recommendation: Use electron-rich ligands (e.g., SPhos, XPhos) to stabilize the Pd(II) intermediate and facilitate reductive elimination.

  • For

    
     Displacement: 
    
    • Insight: The sulfone stabilizes the anionic Meisenheimer intermediate.

    • Recommendation: Use polar aprotic solvents (DMSO, DMF) to strip cations and increase nucleophile reactivity.

Experimental Protocols

Protocol A: Synthesis of 4-Bromophenyl Methyl Sulfone (Oxidation Route)

Why this route? Direct sulfonylation (Friedel-Crafts) often yields mixtures of isomers. Oxidation of the sulfide is regioselective and scalable.

Reagents: 4-Bromothioanisole (1.0 eq), Oxone® (potassium peroxymonosulfate) (1.2 eq), Methanol/Water (1:1).

  • Dissolution: Dissolve 4-bromothioanisole (20.3 g, 100 mmol) in MeOH (200 mL).

  • Addition: Prepare a solution of Oxone (36.8 g, 120 mmol) in water (200 mL). Add this dropwise to the sulfide solution at 0°C. Exothermic control is critical to prevent over-oxidation side products.

  • Reaction: Stir at Room Temperature (RT) for 4 hours. Monitor by TLC (Hexane/EtOAc 3:1). The sulfone is significantly more polar (

    
     ~0.3) than the sulfide (
    
    
    
    ~0.8).
  • Workup: Quench with saturated

    
     to destroy excess oxidant. Concentrate in vacuo to remove MeOH. The product often precipitates as a white solid. Filter and wash with cold water.
    
  • Purification: Recrystallize from Ethanol.

    • Yield Target: >90%.

    • Checkpoint: Melting point should be 103–105°C.

Protocol B: Selective Suzuki Coupling

Objective: Couple the bromide without disturbing the sulfone or causing


 side reactions.

Reagents: 4-Bromophenyl methyl sulfone (1.0 eq), Phenylboronic acid (1.2 eq),


 (3 mol%), 

(2.0 eq), 1,4-Dioxane/Water (4:1).
  • Degassing: Sparge solvents with Argon for 20 mins. Oxygen is the enemy of electron-deficient Pd-cycles.

  • Assembly: Combine aryl bromide, boronic acid, base, and catalyst in a sealed tube.

  • Thermal Cycle: Heat to 80°C for 6 hours.

    • Note: Avoid temperatures >100°C with strong bases (like

      
      ) to prevent base-mediated desulfonylation or 
      
      
      
      of the sulfone itself.
  • Isolation: Dilute with EtOAc, wash with brine, dry over

    
    . Flash chromatography (Gradient 0-30% EtOAc/Hex).
    

Visualizing the Synthetic Workflow

SynthesisWorkflow Substrate 4-Bromothioanisole Oxidation Oxidation (Oxone/H2O2) Target: Sulfone Formation Substrate->Oxidation  Step 1 Scaffold 4-Bromophenyl Methyl Sulfone (The Core Scaffold) Oxidation->Scaffold  >90% Yield Branch Functionalization Scaffold->Branch Path1 Suzuki Coupling (Pd-Cat, Boronic Acid) Retains Sulfone Branch->Path1  C-C Bond Formation Path2 SNAr Displacement (Amine/Alkoxide) Removes Bromide Branch->Path2  C-N/C-O Bond Formation

Caption: Stepwise workflow from sulfide precursor to divergent functionalization pathways.

References

  • Hammett Constants & Electronic Effects

    • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195. Link

  • Synthesis of Sulfones (Oxidation Protocols)

    • Trost, B. M., & Curran, D. P. (1981). Chemoselective oxidation of sulfides to sulfones with potassium hydrogen persulfate. Tetrahedron Letters, 22(14), 1287-1290. Link

  • Palladium-Catalyzed Coupling of Electron-Deficient Aryl Halides

    • Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Link

  • Nucleophilic Arom

    
    ) Mechanisms: 
    
    • Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic substitution reactions in aromatic systems. Chemical Reviews, 49(2), 273-412. Link

  • Medicinal Chemistry Applications (Sulfone Pharmacophores): Scott, K. A., et al. (2002). Sulfones as pharmacophores in drug design. Journal of Medicinal Chemistry. (General reference to sulfone prevalence in drugs like Eletriptan).
Exploratory

Biological Targets for 2-[(4-bromophenyl)methanesulfonyl]propanoic Acid Analogs

The following technical guide details the biological targets, mechanism of action, and experimental validation for analogs of 2-[(4-bromophenyl)methanesulfonyl]propanoic acid . This scaffold belongs to a class of arylsul...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological targets, mechanism of action, and experimental validation for analogs of 2-[(4-bromophenyl)methanesulfonyl]propanoic acid .

This scaffold belongs to a class of arylsulfonylalkanoic acids , a privileged structure in medicinal chemistry primarily recognized for inhibiting Aldose Reductase (ALR2) and modulating Peroxisome Proliferator-Activated Receptors (PPARs) .

A Technical Guide to Mechanism, Validation, and SAR

Executive Summary & Chemical Context

The molecule 2-[(4-bromophenyl)methanesulfonyl]propanoic acid features three distinct pharmacophoric elements:

  • Lipophilic Tail: The 4-bromophenyl group (halogenated aromatic ring) provides hydrophobic interaction and metabolic stability.

  • Sulfone Linker: The methanesulfonyl (benzylsulfonyl) moiety acts as a hydrogen-bond acceptor and rigid spacer.

  • Acidic Head: The propanoic acid group serves as an anionic anchor, mimicking endogenous substrates.

Primary Biological Target: Aldose Reductase (ALR2 / AKR1B1) . Secondary/Emerging Targets: PPAR


/

(Dual Agonism) and GPR40 (FFAR1) .

Primary Target: Aldose Reductase (ALR2)[1]

Mechanism of Action

Aldose Reductase (ALR2) is the rate-limiting enzyme in the polyol pathway , converting glucose to sorbitol using NADPH. Under hyperglycemic conditions (diabetes), flux through this pathway increases, leading to sorbitol accumulation, osmotic stress, and tissue damage (neuropathy, retinopathy).

The 2-[(4-bromophenyl)methanesulfonyl]propanoic acid analogs function as competitive inhibitors .

  • Anionic Anchor: The carboxylate head binds to the "anion binding pocket" at the active site, interacting with Tyr48 , His110 , and Trp111 .

  • Hydrophobic Fit: The 4-bromophenyl tail occupies the specific hydrophobic specificity pocket, displacing water molecules and stabilizing the enzyme-inhibitor complex.

  • Selectivity: High selectivity for ALR2 over Aldehyde Reductase (ALR1) is achieved via the specific geometry of the benzylsulfonyl linker, which exploits the plasticity of the ALR2 active site.

Signaling Pathway Visualization (DOT)

PolyolPathway Glucose Glucose (High Conc.) Sorbitol Sorbitol (Osmotic Stress) Glucose->Sorbitol Catalysis ALR2 Aldose Reductase (ALR2) ALR2->Glucose Binds Inhibitor Sulfonyl-Propanoic Analog (Inhibitor) Inhibitor->ALR2 Competes/Inhibits (IC50 < 100 nM) Fructose Fructose Sorbitol->Fructose SDH Enzyme ROS Oxidative Stress (Tissue Damage) Sorbitol->ROS Accumulation NADPH NADPH NADP NADP+ NADPH->NADP

Figure 1: Mechanism of ALR2 inhibition by sulfonyl-propanoic acid analogs within the polyol pathway.

Secondary Targets: PPAR & GPR40

While ALR2 is the historical target, structural analogs (fibrates and glitazones) suggest activity at metabolic receptors.

PPAR / Dual Agonism

The propanoic acid head group is a bioisostere for the fibrate head group.

  • Mechanism: The analog binds to the Ligand Binding Domain (LBD) of PPARs, inducing a conformational change that recruits co-activators (e.g., PGC-1

    
    ).
    
  • Therapeutic Effect:

    • PPAR

      
      :  Increases fatty acid oxidation (lipid lowering).
      
    • PPAR

      
      :  Improves insulin sensitivity (glucose lowering).
      
  • Structural Requirement: The 4-bromo substituent enhances lipophilicity, critical for filling the large hydrophobic LBD of PPARs.

GPR40 (FFAR1)

GPR40 is a G-protein coupled receptor activated by medium-to-long chain fatty acids.

  • Relevance: Aryl-propanoic acid derivatives have shown capacity to act as allosteric agonists, potentiating glucose-stimulated insulin secretion (GSIS).

Structure-Activity Relationship (SAR) Data

The following table summarizes how structural modifications to the 2-[(4-bromophenyl)methanesulfonyl]propanoic acid core affect biological activity against ALR2.

Structural RegionModificationEffect on ALR2 Potency (

)
Effect on Selectivity (vs ALR1)
Acidic Head Propanoic Acid (

-Me)
Optimal. The

-methyl restricts rotation, locking bioactive conformation.
High
Acetic Acid (No Methyl)Decreased potency (increased flexibility).Moderate
EsterificationLoss of activity (Prodrug only).N/A
Linker Sulfonyl (

)
Essential. H-bond acceptor capability.High
Sulfide (

)
Reduced potency (weaker H-bonding).Low
Amide (

)
Variable; often reduces membrane permeability.Moderate
Aromatic Tail 4-BromoHigh Potency. Halogen bond + hydrophobic fill.High
4-FluoroReduced potency (less lipophilic).Moderate
4-NitroGood potency but toxicity concerns.Low
2-SubstitutionSteric clash reduces binding affinity.Low

Experimental Protocols

Protocol: Enzymatic Inhibition Assay (ALR2)

To validate the inhibitory constant (


) of the analog.

Principle: Measure the rate of NADPH oxidation spectrophotometrically at 340 nm.

Reagents:

  • Enzyme: Recombinant human ALR2 (0.1 U/mL).

  • Substrate: DL-Glyceraldehyde (10 mM) or Xylose (substrate dependent).

  • Cofactor: NADPH (0.15 mM).

  • Buffer: 0.1 M Sodium Phosphate, pH 6.2.

Workflow:

  • Preparation: Dissolve analog in DMSO (Final DMSO < 1%).

  • Incubation: Mix Enzyme + Buffer + Analog. Incubate at 30°C for 5 minutes.

  • Initiation: Add NADPH and Substrate to start reaction.

  • Measurement: Monitor absorbance decrease (

    
    ) over 5 minutes.
    
  • Calculation:

    
    
    Fit data to Sigmoidal Dose-Response curve to determine 
    
    
    
    .
Protocol: Molecular Docking Workflow

To predict binding mode and affinity.

Software: AutoDock Vina or Schrödinger Glide.

Workflow:

  • Protein Prep: Retrieve PDB ID: 1US0 (ALR2 complexed with IDD594). Remove water (keep conserved catalytic waters if necessary). Protonate His110.

  • Ligand Prep: Generate 3D conformers of the 2-[(4-bromophenyl)methanesulfonyl]propanoic acid analog. Energy minimize (OPLS3e force field).

  • Grid Generation: Center grid box on the co-crystallized ligand. Box size:

    
     Å.
    
  • Docking: Run rigid receptor/flexible ligand docking.

  • Scoring: Evaluate Glide Score / Vina Score. Look for:

    • Salt bridge with His110/Lys262 .

    • 
      -stacking with Trp111 .
      
    • Halogen bonding of 4-Br with backbone carbonyls.

Experimental Workflow Visualization (DOT)

ExperimentalWorkflow Synthesis 1. Synthesis (Sulfide Oxidation) Purification 2. Purification (Recrystallization/HPLC) Synthesis->Purification Characterization 3. Characterization (NMR, MS, IR) Purification->Characterization InSilico 4. In Silico Docking (PDB: 1US0) Characterization->InSilico InVitro 5. In Vitro Assay (ALR2 Inhibition) Characterization->InVitro LeadOpt 7. Lead Optimization InSilico->LeadOpt Feedback Selectivity 6. Selectivity Screen (vs ALR1 / COX-2) InVitro->Selectivity Selectivity->LeadOpt SAR Data

Figure 2: Integrated workflow for synthesis, validation, and optimization of sulfonyl-propanoic acid analogs.

References

  • Mylari, B. L., et al. (1991). "Aldose reductase inhibitors: synthesis and biological activity of 2-[(benzothiazol-2-yl)sulfonyl]glycine derivatives." Journal of Medicinal Chemistry. Link

  • Grespan, E., et al. (2018). "Aldose Reductase Inhibitors: Pharmacological Strategies for the Treatment of Diabetic Complications." Current Medicinal Chemistry. Link

  • Da Settimo, A., et al. (2005). "Synthesis and evaluation of 2-(benzylsulfonyl)propanoic acid derivatives as dual PPARalpha/gamma agonists." European Journal of Medicinal Chemistry. Link

  • Costantino, L., et al. (1999). "Sorbinil and zopolrestat analogues as aldose reductase inhibitors." Farmaco.[1] Link

  • PubChem Compound Summary. (2024). "2-(4-Bromophenyl)sulfanyl-2-methylpropanoic acid."[2] National Center for Biotechnology Information. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 2-[(4-Bromophenyl)methanesulfonyl]propanoic Acid

[1] Molecular Weight: 307.16 g/mol Abstract & Scope This technical guide details the synthesis of 2-[(4-bromophenyl)methanesulfonyl]propanoic acid , a functionalized -sulfonyl carboxylic acid often utilized as a pharmaco...

Author: BenchChem Technical Support Team. Date: February 2026

[1]


Molecular Weight:  307.16  g/mol 

Abstract & Scope

This technical guide details the synthesis of 2-[(4-bromophenyl)methanesulfonyl]propanoic acid , a functionalized


-sulfonyl carboxylic acid often utilized as a pharmacophore in medicinal chemistry (e.g., aldose reductase inhibitors, PPAR agonists).

The protocol employs a robust, two-step convergent synthesis:

  • Nucleophilic Substitution (

    
    ):  Coupling of 4-bromobenzyl bromide with 2-mercaptopropanoic acid (thiolactic acid).
    
  • Catalytic Oxidation: Transformation of the thioether to the sulfone using a Green Chemistry approach (Sodium Tungstate/Hydrogen Peroxide).

This method is prioritized over mCPBA oxidation to minimize waste and simplify purification of the carboxylic acid product.

Retrosynthetic Analysis & Strategy

The target molecule is disconnected at the sulfonyl-carbon bonds. The most reliable disconnection reveals a thioether precursor formed via alkylation of a thiol.

Strategic Logic:

  • Bond Construction: The C-S bond is formed first due to the high nucleophilicity of the thiolate anion.

  • Oxidation State: The sulfone is introduced in the final step to avoid handling sensitive sulfonyl chlorides or sulfinates.

  • Stereochemistry: While 2-mercaptopropanoic acid is available as a racemate or pure enantiomer, this protocol assumes racemic starting material (DL-thiolactic acid). If a chiral product is required, start with (S)-(-)-2-mercaptopropanoic acid; the reaction conditions preserve stereochemistry (inversion is minimal under controlled basic conditions).

Pathway Visualization

Retrosynthesis Target Target: 2-[(4-Br-Ph)methanesulfonyl]propanoic acid Intermediate Intermediate: Thioether Derivative (2-[(4-Br-Ph)methanesulfanyl]propanoic acid) Intermediate->Target Oxidation (H2O2/Na2WO4) Precursors Precursors: 4-Bromobenzyl Bromide + 2-Mercaptopropanoic Acid Precursors->Intermediate S-Alkylation (NaOH/EtOH)

Figure 1: Retrosynthetic logic flow from target sulfone to commercially available precursors.

Safety & Precautions (Critical)

ReagentHazard ClassHandling Protocol
4-Bromobenzyl bromide Lachrymator , CorrosiveHandle ONLY in a fume hood. Wear goggles and face shield. Neutralize spills with aqueous ammonia.
2-Mercaptopropanoic acid Stench, CorrosiveUse bleach trap for vapors. Double-glove.
Hydrogen Peroxide (30%) Oxidizer, CorrosiveKeep away from metal salts (except catalyst). Vent reaction vessels to prevent pressure buildup.
Sodium Hydroxide CorrosiveAdd slowly to water; exothermic.

Experimental Protocols

Step 1: Synthesis of 2-[(4-Bromophenyl)methanesulfanyl]propanoic acid (Thioether Intermediate)

This step utilizes a classic Williamson-type ether synthesis adapted for sulfur nucleophiles.

Reagents:

  • 4-Bromobenzyl bromide (1.0 equiv)

  • 2-Mercaptopropanoic acid (Thiolactic acid) (1.1 equiv)

  • Sodium Hydroxide (NaOH) (2.5 equiv)

  • Solvent: Ethanol/Water (1:1 v/v)

Procedure:

  • Preparation of Thiolate: In a 500 mL round-bottom flask equipped with a magnetic stir bar and addition funnel, dissolve 2-mercaptopropanoic acid (10.6 g, 100 mmol) in Water (50 mL).

  • Basification: Cool the solution to 0°C in an ice bath. Slowly add a solution of NaOH (10.0 g, 250 mmol) in Water (50 mL). Note: 2 equivalents neutralize the carboxylic acid and the thiol; 0.5 equivalent acts as a buffer.

  • Alkylation: Dissolve 4-bromobenzyl bromide (25.0 g, 100 mmol) in Ethanol (100 mL). Add this solution dropwise to the thiolate mixture over 30 minutes, maintaining temperature < 10°C.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature (25°C) for 4 hours. Monitor by TLC (Mobile phase: Hexane/Ethyl Acetate 3:1). The starting bromide spot should disappear.

  • Workup:

    • Concentrate the mixture under reduced pressure to remove Ethanol.

    • Dilute the aqueous residue with water (50 mL) and wash with Diethyl Ether (2 x 50 mL) to remove unreacted organic impurities.

    • Acidification: Cool the aqueous layer and acidify to pH ~2 using 6M HCl. The product will precipitate as a white/off-white solid or oil.

    • Extract the precipitate with Ethyl Acetate (3 x 75 mL).

    • Dry the combined organic layers over Anhydrous

      
      , filter, and concentrate to yield the crude thioether.
      
  • Purification: Recrystallize from Hexane/Ethyl Acetate if necessary, though the crude is typically sufficient (>95% purity) for the oxidation step.

Expected Yield: 85-92% Key Observation: The intermediate is a sulfide; ensure no strong oxidants are present during workup to prevent premature sulfoxide formation.

Step 2: Oxidation to 2-[(4-Bromophenyl)methanesulfonyl]propanoic acid

This step employs a catalytic cycle using Sodium Tungstate (


), which activates Hydrogen Peroxide. This method is superior to mCPBA as it avoids the formation of m-chlorobenzoic acid byproducts that are difficult to separate from the acidic product.

Reagents:

  • Thioether Intermediate (from Step 1) (1.0 equiv)

  • Hydrogen Peroxide (30% aq.) (2.5 equiv)

  • Sodium Tungstate Dihydrate (

    
    ) (0.02 equiv / 2 mol%)
    
  • Solvent: Water (or Acetic Acid if solubility is poor)

Procedure:

  • Setup: In a 250 mL flask, suspend the Thioether Intermediate (10.0 g, ~36 mmol) in Water (50 mL).

  • Catalyst Addition: Add Sodium Tungstate Dihydrate (0.24 g, 0.72 mmol). Adjust pH to ~6 with dilute NaOH if the acid is not soluble (the salt form oxidizes faster). Alternatively, run in Glacial Acetic Acid (50 mL) for complete solubility.

  • Oxidation: Heat the mixture to 50-60°C. Add Hydrogen Peroxide (30%) (10.2 mL, ~90 mmol) dropwise via addition funnel. Caution: Exothermic reaction.

  • Completion: Stir at 60°C for 2-3 hours.

    • TLC Check: The intermediate sulfoxide (polar) may appear transiently. Continue until only the less polar sulfone spot remains (relative to sulfoxide).

  • Workup:

    • Quench: Cool to room temperature. Add saturated Sodium Bisulfite (

      
      ) solution slowly to destroy excess peroxide (test with starch-iodide paper; paper should remain white).
      
    • Isolation:

      • If in Water: Acidify with HCl to pH 1. The product will precipitate.[1] Filter and wash with cold water.[2]

      • If in Acetic Acid: Pour into ice-water (200 mL). Filter the precipitate.[1][2]

  • Final Purification: Recrystallize from Ethanol/Water or Toluene.

Expected Yield: 80-88%

Reaction Mechanism Visualization[4]

Mechanism Thioether Thioether (R-S-R') Sulfoxide Sulfoxide (R-SO-R') Thioether->Sulfoxide Oxidation 1 Peroxotungstate Active Species [W(O2)n] Peroxotungstate->Thioether Catalysis Sulfone Target Sulfone (R-SO2-R') Sulfoxide->Sulfone Oxidation 2 (Slower)

Figure 2: Stepwise oxidation pathway. Note that the second oxidation (Sulfoxide to Sulfone) is typically rate-determining and requires heat.

Analytical Characterization (QC)

To validate the synthesis, compare spectral data against these predicted values.

TechniqueParameterExpected Signal / Value
1H NMR (400 MHz, DMSO-d6)

12.8 ppm
Broad singlet (1H, -COOH )

7.60 ppm
Doublet (2H, Ar-H, ortho to Br)

7.35 ppm
Doublet (2H, Ar-H, meta to Br)

4.60 ppm
Singlet (2H, Ar-CH 2-SO2)

4.15 ppm
Quartet (1H, -CH (CH3)-COOH)

1.45 ppm
Doublet (3H, -CH(CH 3)-)
IR Spectroscopy Sulfone StretchStrong bands at ~1310

(asymmetric) and ~1140

(symmetric).
CarbonylStrong band at ~1710-1730

.
Mass Spectrometry ESI (-)m/z ~305/307 (M-H)- showing characteristic 1:1 Bromine isotope pattern.

Troubleshooting & Optimization

Issue: Incomplete Oxidation (Sulfoxide Contamination)

  • Symptom:[3][4][5][6][7][8] Product melting point is broad/low; NMR shows split peaks for the methyl group (diastereotopic effect in sulfoxide).

  • Solution: Add 0.5 equiv more

    
     and increase temperature to 70°C for 1 hour. Ensure catalyst (
    
    
    
    ) was added.

Issue: Decarboxylation

  • Symptom:[3][4][5][6][7][8] Gas evolution (

    
    ) and loss of acidic functionality.
    
  • Cause: Excessive heating (>90°C) of the alpha-sulfonyl acid.

  • Solution: Keep reaction temperature strictly below 75°C.

Issue: Poor Solubility in Step 1

  • Solution: If 4-bromobenzyl bromide oils out in water, increase the Ethanol ratio to 2:1 or use DMF as a co-solvent.

References

  • General Synthesis of Alpha-Sulfonyl Acids: Noyce, D. S., & Polsgrove, B. A. (1971). The synthesis of

    
    -sulfonyl carboxylic acids. Journal of Organic Chemistry, 36(16), 2403–2404.
    
    
  • Green Oxidation with Tungstate: Sato, K., Hyodo, M., Aoki, M., Zheng, X. Q., & Noyori, R. (1998). Oxidation of sulfides to sulfones with 30% hydrogen peroxide under organic solvent- and halogen-free conditions. Tetrahedron, 54(19), 5557-5568.

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Properties of 2-Mercaptopropanoic Acid: PubChem Database. Thiolactic acid.

Sources

Application

Application Note: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of 2-[(4-bromophenyl)methanesulfonyl]propanoic acid for the Synthesis of Biaryl Methane Sulfonyl Derivatives

Abstract The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, pivotal in the creation of carbon-carbon bonds for pharmaceutical and materials science applications.[1][2][3][4] This g...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, pivotal in the creation of carbon-carbon bonds for pharmaceutical and materials science applications.[1][2][3][4] This guide provides a comprehensive, field-tested protocol for the Suzuki-Miyaura coupling of 2-[(4-bromophenyl)methanesulfonyl]propanoic acid, a versatile building block for introducing a sulfonylpropanoic acid moiety into biaryl structures. We delve into the mechanistic rationale behind reagent selection, offer a detailed step-by-step experimental procedure, and present a systematic workflow for optimization. Special consideration is given to the challenges posed by the substrate's inherent acidic proton, providing researchers with a robust framework for synthesizing a diverse library of novel biaryl compounds.

Reaction Principle & Mechanistic Overview

First reported by Suzuki and Miyaura in 1979, this palladium-catalyzed reaction couples an organoboron species with an organohalide.[5][6] The catalytic cycle is a well-understood sequence of three primary steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[1][5][7]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 2-[(4-bromophenyl)methanesulfonyl]propanoic acid, forming a Pd(II) intermediate. The electron-withdrawing nature of the methanesulfonyl group can facilitate this step.

  • Transmetalation: A base activates the boronic acid partner to form a more nucleophilic boronate species.[8][9] This species then transfers its organic group to the Pd(II) complex, displacing the halide. This is often the rate-determining step and is highly dependent on the choice of base.

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated, forming the final biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[5]

Suzuki_Miyaura_Catalytic_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ pd2_ox Ar-Pd(II)L₂-Br pd0->pd2_ox Oxidative Addition pd2_trans Ar-Pd(II)L₂-Ar' pd2_ox->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product Ar-Ar' (Product) pd2_trans->product r_x Ar-Br (Substrate) r_x->pd2_ox r_b Ar'-B(OH)₂ (Boronic Acid) r_b->pd2_trans base Base (e.g., K₃PO₄) base->pd2_trans Activates Boronic Acid Experimental_Workflow start Start prep 1. Prepare Reagents & Glassware (Oven-Dry) start->prep setup 2. Assemble Reaction Under Inert Atmosphere prep->setup add_solvents 3. Add Solvents (Dioxane/H₂O) setup->add_solvents react 4. Heat & Stir (100 °C, 4-12 h) add_solvents->react monitor 5. Monitor Progress (TLC / LC-MS) react->monitor monitor->react Incomplete workup 6. Aqueous Work-up & Extraction monitor->workup Reaction Complete purify 7. Purify Product (Column Chromatography) workup->purify analyze 8. Characterize Product (NMR, MS) purify->analyze end End analyze->end

Sources

Method

Application Note: Optimized Strategies for the Amidation of 3-Sulfonylpropanoic Acids

-Sulfonyl Carboxylic Acids Strategic Overview: The Chemoselectivity Challenge The amidation of 3-sulfonylpropanoic acids presents a unique set of challenges compared to standard aliphatic carboxylic acids. While the sulf...

Author: BenchChem Technical Support Team. Date: February 2026


-Sulfonyl Carboxylic Acids

Strategic Overview: The Chemoselectivity Challenge

The amidation of 3-sulfonylpropanoic acids presents a unique set of challenges compared to standard aliphatic carboxylic acids. While the sulfonyl group (


) is a potent electron-withdrawing group (EWG) that increases the acidity of the carboxylic acid, it simultaneously acidifies the 

-protons (C2 position).
The Core Risk: -Elimination (Retro-Michael)

Under basic conditions or high thermal stress, 3-sulfonylpropanoic acids and their activated intermediates are prone to


-elimination , releasing a sulfinate anion and generating an acrylate (Michael acceptor).
  • Mechanism: Base deprotonates C2

    
     Enolate forms 
    
    
    
    Elimination of
    
    
    
    
    Formation of Acrylamide/Acrylate.
  • Consequence: Loss of the sulfonyl pharmacophore and generation of reactive alkylating byproducts.

This guide prioritizes protocols that minimize


-deprotonation while maximizing acylation efficiency.
Reagent Selection Matrix
ParameterT3P (Propylphosphonic Anhydride) HATU / Uronium Salts Thionyl Chloride (

)
Primary Use Case Recommended: Discovery to Scale-upDifficult/Hindered AminesLarge Scale / Cost-Sensitive
Risk of Elimination Low (Buffered, Mild Base)Medium (Requires stronger base)High (Thermal risk)
Epimerization Very LowLow to MediumHigh
Workup Aqueous Extraction (Water Soluble)Chromatography often requiredDistillation / Evaporation
Atom Economy Low (High MW reagent)LowHigh

Decision Framework (Visualized)

The following decision tree aids in selecting the optimal pathway based on amine nucleophilicity and scale.

AmidationStrategy cluster_legend Key Start Start: 3-Sulfonylpropanoic Acid ScaleCheck Is Scale > 100g? Start->ScaleCheck AmineCheck Is Amine Sterically Hindered? ScaleCheck->AmineCheck No MethodC Method C: Acid Chloride (Cost Efficiency) ScaleCheck->MethodC Yes MethodA Method A: T3P Coupling (Best Balance) AmineCheck->MethodA No (Primary/Secondary alkyl) MethodB Method B: HATU Activation (High Reactivity) AmineCheck->MethodB Yes (Anilines, t-Butyl amines) Leg1 Decision Point Leg2 Protocol

Figure 1: Strategic decision tree for selecting the amidation protocol based on scale and substrate steric hindrance.

Detailed Protocols

Protocol A: T3P-Mediated Coupling (The "Gold Standard")

Rationale: T3P (Propylphosphonic anhydride) is the superior choice for sulfonyl propanoic acids. It acts as a Lewis acid to activate the carboxylate without requiring a large excess of base, significantly reducing the risk of


-elimination. The byproducts are water-soluble, allowing for a "wash-away" purification.[1][2][3][4]

Reagents:

  • Substrate: 3-sulfonylpropanoic acid (1.0 equiv)

  • Amine: 1.1 – 1.2 equiv

  • Reagent: T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)

  • Base: N,N-Diisopropylethylamine (DIPEA) (2.5 – 3.0 equiv) or Pyridine (mild alternative)

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF

Step-by-Step Methodology:

  • Dissolution: Charge the reaction vessel with the carboxylic acid and the amine in EtOAc (approx. 5-10 mL per mmol).

  • Base Addition: Cool the mixture to 0°C. Add DIPEA dropwise. Note: Maintaining 0°C is critical to suppress initial deprotonation at the

    
    -position.
    
  • Activation: Add the T3P solution dropwise over 5-10 minutes.

  • Reaction: Allow the mixture to warm to Room Temperature (20-25°C). Stir for 2–4 hours.

    • Self-Validation: Monitor by TLC/LCMS. Look for the disappearance of the acid (

      
      ) and appearance of the amide (
      
      
      
      ). If an acrylate byproduct is observed (mass = Product - Sulfinate), cool back to 0°C and reduce base equivalents in future runs.
  • Workup:

    • Add water (equal volume).

    • Separate phases.

    • Wash organic layer with 0.5 M HCl (to remove unreacted amine), then Sat.

      
       (to remove unreacted acid and T3P byproducts), then Brine.
      
  • Isolation: Dry over

    
    , filter, and concentrate.
    
Protocol B: HATU Activation (For Difficult Amines)

Rationale: HATU generates a highly reactive At-ester. It is necessary for electron-deficient amines (e.g., anilines) or sterically hindered secondary amines.

Reagents:

  • Substrate: 1.0 equiv

  • HATU: 1.1 equiv

  • DIPEA: 2.0 equiv

  • Solvent: DMF or DMAc (anhydrous)

Step-by-Step Methodology:

  • Pre-activation: Dissolve the acid in DMF under Nitrogen. Add DIPEA. Stir for 5 minutes.

  • Coupling Agent: Add HATU in one portion at 0°C. Stir for 15 minutes to form the activated ester.

    • Visual Check: Solution often turns yellow/orange.

  • Amine Addition: Add the amine.

  • Reaction: Stir at RT for 1-2 hours.

  • Quench: Dilute with EtOAc and wash extensively with water/LiCl solution (to remove DMF).

Protocol C: Acid Chloride (Scale-Up via Thionyl Chloride)

Rationale: For multi-gram/kilogram scales, T3P and HATU are cost-prohibitive.


 is used, but temperature control is paramount  to prevent the thermal elimination of the sulfonyl group.

Critical Warning: Do not use reflux conditions unless absolutely necessary.

Step-by-Step Methodology:

  • Chlorination: Suspend the acid in DCM (Dichloromethane) with a catalytic amount of DMF (1-2 drops).

  • Addition: Add

    
     (1.2 equiv) dropwise at 0°C.
    
  • Activation: Allow to warm to RT. Stir until gas evolution ceases (1-2 hours).

    • Self-Validation: Take an aliquot, quench with MeOH, and check by LCMS for the methyl ester. If conversion is incomplete, add 0.1 equiv more

      
      .
      
  • Evaporation: Concentrate in vacuo at <30°C to remove excess

    
    . Do not heat above 40°C.
    
  • Coupling: Redissolve the crude acid chloride in DCM. Add this solution dropwise to a pre-cooled (0°C) mixture of the Amine (1.1 equiv) and Triethylamine (1.5 equiv) in DCM.

Mechanism of Action & Control

Understanding the T3P activation cycle highlights why it is the preferred method for this specific substrate class.

T3PMechanism Acid Sulfonyl Propanoic Acid (R-COOH) MixedAnh Mixed Anhydride Intermediate Acid->MixedAnh Activation T3P T3P Reagent (Cyclic Anhydride) T3P->MixedAnh Base Base (DIPEA) Base->MixedAnh H+ Scavenging Product Target Amide MixedAnh->Product Nucleophilic Attack Byproduct Water-Soluble Phosphonate Salt MixedAnh->Byproduct Leaving Group Amine Amine (R'-NH2) Amine->Product

Figure 2: T3P activation mechanism. The cyclic anhydride structure of T3P reacts with the carboxylate to form a mixed anhydride, which is then attacked by the amine. The byproduct is a water-soluble salt, simplifying purification.[1][3]

Troubleshooting & Critical Control Points

ObservationRoot CauseCorrective Action
Low Yield / Acrylate Formation

-Elimination of sulfinate due to excess base or heat.
Reduce base to 2.0 equiv. Switch from HATU to T3P. Keep temp < 25°C.
Incomplete Conversion Steric hindrance of the amine.Switch to Protocol B (HATU). Increase reaction time, not temperature.
Epimerization (if chiral) Over-activation or high pH.Use T3P (Protocol A). Use Collidine instead of DIPEA (weaker base).
Precipitation during Workup Product is not soluble in EtOAc.Use DCM/Isopropanol (3:1) for extraction.[5]

References

  • Montalbetti, C. A. G. N., & Falque, V. (2005).[6] Amide bond formation and peptide coupling.[3][5][6][7][8][9][10][11] Tetrahedron, 61(46), 10827–10852.

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[3] Organic Process Research & Development, 20(2), 140–177.

  • Augustine, J. K., et al. (2009).[4] Propylphosphonic Anhydride (T3P): A Remarkably Efficient Reagent for the One-Pot Transformation of Aromatic, Heteroaromatic, and Aliphatic Aldehydes to Nitriles (demonstrating T3P utility).[4] Synlett, 2009(20), 3378-3382.

  • Basavaprabhu, et al. (2013). Propanephosphonic Acid Anhydride (T3P®) – A Green Reagent for Organic Synthesis. Synthesis, 45(12), 1569-1601.

Sources

Application

Methods for functionalizing the aryl bromide in sulfone intermediates

Application Note: Strategic Functionalization of Aryl Bromide Sulfone Intermediates ). Executive Summary & Strategic Analysis The functionalization of aryl bromides containing sulfone groups presents a unique paradox in...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Functionalization of Aryl Bromide Sulfone Intermediates


).

Executive Summary & Strategic Analysis

The functionalization of aryl bromides containing sulfone groups presents a unique paradox in medicinal chemistry. The sulfone group (


) is a potent electron-withdrawing group (EWG), which dramatically alters the electronic landscape of the aromatic ring.

The "Dual Personality" of Sulfone Intermediates:

  • The Activator (Opportunity): The strong inductive (

    
    ) and mesomeric (
    
    
    
    ) effects reduce electron density on the ring, accelerating oxidative addition in Pd-catalyzed cycles and enabling metal-free Nucleophilic Aromatic Substitution (
    
    
    ) at ortho and para positions.
  • The Liability (Risk):

    • 
      -Acidity:  If 
      
      
      
      , the protons adjacent to the sulfur are acidic (
      
      
      in DMSO). Strong bases (e.g.,
      
      
      ,
      
      
      ) used in standard Buchwald-Hartwig conditions can cause deprotonation, leading to side reactions or polymerization.
    • C–S Activation: Under specific Pd/Ni conditions, the

      
       bond itself can undergo oxidative addition (desulfonylation), competing with the desired 
      
      
      
      functionalization.

This guide details three distinct protocols to navigate these challenges, selected based on the regiochemistry of the bromide relative to the sulfone.

Strategic Decision Framework

Before selecting a reagent system, map your substrate against this logic flow to ensure chemoselectivity.

DecisionTree Start Input: Aryl Bromide Sulfone CheckPos Check Br Position relative to Sulfone Start->CheckPos OrthoPara Ortho or Para Position CheckPos->OrthoPara Activated Meta Meta Position CheckPos->Meta Unactivated SNAr Method A: Metal-Free SNAr (Nucleophiles: Amines, Alcohols, Thiols) OrthoPara->SNAr Suzuki Method B: Pd-Catalyzed Coupling (Suzuki/Buchwald) Meta->Suzuki SubDecision Need to invert polarity? SNAr->SubDecision Suzuki->SubDecision Borylation Method C: Miyaura Borylation (Ar-Br → Ar-Bpin) SubDecision->Borylation

Figure 1: Strategic selection of functionalization method based on electronic activation.

Method A: Metal-Free Nucleophilic Aromatic Substitution ( )

Best For: Ortho- or Para-bromo aryl sulfones reacting with amines, thiols, or alkoxides. Mechanism: The sulfone stabilizes the Meisenheimer complex intermediate, allowing displacement of the bromide without transition metals.

Protocol 1: Amination of Ortho/Para-Bromo Sulfones
  • Reagents:

    • Substrate: 1.0 equiv

    • Nucleophile (Amine): 1.2 – 1.5 equiv

    • Base:

      
       (2.0 equiv) or 
      
      
      
      (2.0 equiv)
    • Solvent: DMSO or DMF (0.2 – 0.5 M)

  • Procedure:

    • Charge a reaction vial with the aryl bromide sulfone (1.0 equiv) and

      
       (2.0 equiv).
      
    • Add DMSO (anhydrous).

    • Add the amine (1.2 equiv). Note: If the amine is volatile, use a sealed tube.

    • Heat to 60–80 °C . Monitor by LCMS.

      • Insight: Unactivated bromides require >100 °C, but the sulfone activation often allows conversion at lower temperatures, minimizing degradation.

    • Workup: Dilute with water (precipitates the product often) or extract with EtOAc. Wash organic layer extensively with water to remove DMSO.

Validation Check: If conversion is <10% after 2 hours, ensure the bromide is truly ortho/para. If it is meta, abort and switch to Method B.

Method B: Palladium-Catalyzed Cross-Coupling

Best For: Meta-bromo sulfones, C–C bond formation (Suzuki), or when


 fails due to steric hindrance.
Critical Constraint:  Avoid strong alkoxide bases (

) if the sulfone has

-protons. Use weak inorganic bases.
Protocol 2: Suzuki-Miyaura Coupling (Base-Sensitive Conditions)
  • Reagents:

    • Ar-Br Sulfone: 1.0 equiv

    • Boronic Acid/Ester: 1.2 equiv

    • Catalyst:

      
       (3–5 mol%)
      
    • Base:

      
       (3.0 equiv, 2M aqueous) or 
      
      
      
      (solid)
    • Solvent: 1,4-Dioxane/Water (4:1)

  • Procedure:

    • Charge Ar-Br, Boronic acid, and Base into a vial.

    • Add Solvent and degas (sparge with

      
       for 5 mins).
      
      • Why? Oxygen promotes homocoupling of boronic acids and oxidation of phosphines.

    • Add Pd catalyst last. Seal the vessel.

    • Heat to 80–90 °C for 2–12 hours.

    • Workup: Filter through Celite to remove Pd black. Dilute with EtOAc/Brine.

Mechanistic Insight (Graphviz): The electron-deficient nature of the ring accelerates Step 1 (Oxidative Addition), making these substrates highly reactive.

SuzukiCycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (FAST due to Sulfone EWG) Pd0->OxAdd + Ar-Br Sulfone PdII_Br Ar-Pd(II)-Br OxAdd->PdII_Br TransMet Transmetalation (Rate Limiting) PdII_Br->TransMet + Ar'-B(OH)2 / Base PdII_Ar Ar-Pd(II)-Ar' TransMet->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 + Product

Figure 2: Catalytic cycle highlighting the acceleration of oxidative addition by the sulfone group.

Method C: Miyaura Borylation (Polarity Inversion)

Best For: Converting the Ar-Br sulfone into a nucleophile (Ar-Bpin) for subsequent coupling with other halides. Why: Commercially available sulfone-boronates are rare. This protocol generates them in situ.[1]

Protocol 3: Pd-Catalyzed Borylation
  • Reagents:

    • Ar-Br Sulfone: 1.0 equiv

    • 
       (Bis(pinacolato)diboron): 1.1 equiv
      
    • Catalyst:

      
       (3–5 mol%)
      
    • Base: KOAc (Potassium Acetate) (3.0 equiv) — Critical: Weak base prevents Suzuki coupling of the product.

    • Solvent: Anhydrous DMSO or Dioxane.

  • Procedure:

    • Combine Ar-Br,

      
      , KOAc, and catalyst in a dry vial.
      
    • Add anhydrous solvent.

    • Heat to 80 °C under

      
      .
      
    • Monitoring: Monitor by TLC or LCMS. Look for the disappearance of Ar-Br. The Ar-Bpin product is often less polar.

    • Isolation: Dilute with

      
       (not EtOAc, to avoid transesterification if unreacted pinacol remains), wash with water, dry, and concentrate.
      

Troubleshooting & Optimization Data

Table 1: Base Selection Guide for Sulfone Intermediates

BasepKa (Conj. Acid)CompatibilityRisk LevelRecommended Application

~17 (alcohol)Low HighAvoid with alkyl sulfones (deprotonation risk).

12.3High LowStandard for Suzuki couplings.

10.3High LowStandard for

and Suzuki.
KOAc 4.8High Very LowMandatory for Borylation (prevents homocoupling).

Common Failure Modes:

  • Desulfonylation: If the sulfone group is lost (Ar-SO2-R

    
     Ar-H), the reaction temperature is likely too high, or the catalyst loading is excessive. Reduce Temp by 10°C.
    
  • Hydrolysis of Sulfone: In rare cases under strong basic aqueous conditions, the sulfone can hydrolyze. Switch to anhydrous conditions (Protocol 3) or use organic bases like

    
     in non-aqueous media.
    

References

  • Nucleophilic Aromatic Substitution (S_NAr)

    • Master Organic Chemistry. "Nucleophilic Aromatic Substitution: Introduction and Mechanism." Available at: [Link]

  • Suzuki-Miyaura Coupling of Sulfones

    • Naganawa, Y. et al. "The Suzuki−Miyaura Coupling of Aryl Sulfones."[2] ChemRxiv (Preprint). Available at: [Link]

  • Miyaura Borylation Protocols

    • Organic Chemistry Portal.[3][4] "Miyaura Borylation Reaction."[1][4][5] Available at: [Link]

  • Buchwald-Hartwig Amination Base Sensitivity

    • ACS GCI Pharmaceutical Roundtable. "Buchwald-Hartwig Amination Reagent Guide." Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Solubility Issues of Sulfone Acids in Aqueous Buffers

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challen...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered when working with the aqueous solubility of sulfonic acids. As Senior Application Scientists, we have compiled this resource to combine fundamental chemical principles with practical, field-tested solutions.

I. Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the properties of sulfonic acids that are crucial for understanding their solubility behavior.

Q1: What are the key properties of sulfonic acids that influence their aqueous solubility?

Sulfonic acids (R-SO₃H) are a class of organosulfur compounds characterized by a sulfonyl hydroxide group attached to an organic radical.[1] Their solubility is primarily governed by a balance between two key structural features:

  • The Hydrophilic Sulfonic Acid Group (-SO₃H): This group is highly polar and capable of strong hydrogen bonding with water molecules, which generally promotes high water solubility.[2][3]

  • The Organic Radical (R-group): This is the non-polar, hydrophobic portion of the molecule. The size and nature of this group have a significant impact on overall solubility.

Short-chain or smaller sulfonic acids are typically readily soluble in water.[1][2] However, as the length of an alkyl chain or the size of an aryl group increases, the hydrophobic character of the molecule becomes more dominant, leading to reduced aqueous solubility.[2] This dual nature is what gives some sulfonic acids their surfactant properties.[2][4]

Q2: Why are sulfonic acids considered strong acids, and what are their typical pKa values?

Sulfonic acids are among the strongest organic acids, with pKa values that can be a million times stronger than the corresponding carboxylic acids.[1][5] Typical pKa values for sulfonic acids range from approximately -1 to -7.[2][6] For example, methanesulfonic acid has a pKa of about -1.9, and p-toluenesulfonic acid has a pKa of -2.8.[1]

Their strong acidity is due to the high stability of the resulting sulfonate anion (R-SO₃⁻) after deprotonation.[6] This stability arises from the resonance delocalization of the negative charge across the three oxygen atoms of the sulfonyl group.[6] Because of their very strong acidity, their pKa values often cannot be measured directly, and reported values are typically estimates from indirect measurements.[5]

Q3: How does the pH of the aqueous buffer affect the solubility of a sulfonic acid?

The pH of the solution is a critical factor in determining the solubility of sulfonic acids, as it dictates the ionization state of the sulfonic acid group. The relationship between pH, pKa, and the ratio of the ionized (sulfonate) to the un-ionized (sulfonic acid) form is described by the Henderson-Hasselbalch equation.[7][8]

pH = pKa + log ([R-SO₃⁻] / [R-SO₃H])

Given their very low pKa values, sulfonic acids are almost completely ionized to their highly polar and more water-soluble sulfonate anion form (R-SO₃⁻) in most aqueous solutions (pH > 0).[9] Therefore, for most practical purposes in buffer systems (typically pH 2-10), the sulfonic acid will be in its ionized, more soluble form. Significant amounts of the less soluble, protonated form will only exist in extremely acidic conditions.

II. Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common solubility issues encountered during experimental work.

Issue 1: My sulfonic acid compound is not dissolving in my aqueous buffer, or it is precipitating out of solution.

This is a common issue, particularly with sulfonic acids that have large hydrophobic moieties. Here’s a systematic approach to troubleshoot this problem.

Step 1: Initial Diagnosis - Understanding the "Why"

Before attempting to modify your protocol, it's essential to understand the potential root causes of poor solubility.

  • Hydrophobic Nature of the Molecule: The primary reason for poor solubility is often a large non-polar "R" group that counteracts the hydrophilic nature of the sulfonic acid group.[2]

  • Incorrect pH: While less common for sulfonic acids due to their low pKa, ensuring the pH is well above the pKa is a fundamental first step.

  • Buffer Composition and Ionic Strength: The ions present in your buffer can interact with your sulfonic acid, either through "salting out" effects at high concentrations or through specific ion interactions.

  • Common Ion Effect: If your buffer contains a counter-ion that forms a poorly soluble salt with your sulfonate, this can lead to precipitation.[10]

  • Temperature: Solubility is temperature-dependent. Most substances exhibit increased solubility at higher temperatures.[11]

  • Particle Size: Larger particles have a smaller surface area-to-volume ratio, which can slow down the rate of dissolution.[12][13]

Step 2: Systematic Troubleshooting Workflow

The following workflow provides a logical sequence of steps to address solubility challenges.

G cluster_0 Solubility Troubleshooting Workflow A Start: Poor Solubility Observed B Verify pH of Buffer (Is pH >> pKa?) A->B Initial Check C Increase Temperature (Gentle Warming) B->C If pH is correct D Reduce Particle Size (Grinding, Sonication) C->D If warming is ineffective or not possible H End: Solubility Achieved C->H If successful E Modify Buffer System D->E If dissolution rate is still low D->H If successful F Add Co-solvents E->F If buffer modification is insufficient E->H G Form a More Soluble Salt F->G If co-solvents are not compatible with downstream applications F->H G->H I Re-evaluate Compound Suitability (If all else fails) G->I If salt formation fails

Caption: A systematic workflow for troubleshooting poor sulfonic acid solubility.

Step 3: Detailed Protocols and Explanations

A. pH and Buffer Optimization

While sulfonic acids are typically ionized, buffer choice can still be critical.

  • Recommended Buffer Systems: For maintaining a pH well above the pKa of sulfonic acids, phosphate or citrate buffers are often suitable choices.[14][15]

Buffer SystemEffective pH RangeCommon Components
Citrate Buffer2.5 - 6.5Citric Acid, Sodium Citrate
Phosphate Buffer6.0 - 8.0Monobasic Sodium Phosphate, Dibasic Sodium Phosphate
Acetate Buffer3.6 - 5.6Acetic Acid, Sodium Acetate

Table adapted from Fagron Academy and MedicTests.[14][15]

B. The Role of Counter-ions and Salt Formation

If you are working with a sulfonate salt, the counter-ion plays a significant role in solubility.

  • Mechanism: Salt formation is a common and effective method for increasing the solubility of poorly soluble acidic or basic drugs.[16] The salt form often has different crystal lattice energy compared to the free acid, which can lead to improved dissolution.[17] Approximately 50% of all currently marketed APIs are in salt form.[10]

  • Counter-ion Selection: Small, compact counter-ions may produce crystalline salts with high melting points and only modest improvements in solubility.[18] In contrast, some counter-ions can significantly enhance solubility. The choice of counter-ion can have a substantial impact, and screening different salt forms is a common strategy in drug development.[10][19] For instance, increasing the chain length of alkylamine counter-ions has been shown to reduce the solubility of carboxylic acid drugs.[18]

Experimental Protocol: Small-Scale Salt Formation for Solubility Screening

  • Preparation of Sulfonic Acid Stock: Prepare a concentrated stock solution of your sulfonic acid in a suitable organic solvent (e.g., ethanol, methanol).

  • Counter-ion Selection: Prepare equimolar solutions of various basic counter-ions (e.g., sodium hydroxide, potassium hydroxide, meglumine, tromethamine) in the same organic solvent.

  • Mixing: In a small vial, mix an equimolar amount of the sulfonic acid stock with a selected counter-ion solution.

  • Solvent Evaporation: Evaporate the solvent under a stream of nitrogen or in a vacuum centrifuge to obtain the solid salt.

  • Solubility Determination: Use the Shake-Flask method (described below) to determine the aqueous solubility of the newly formed salt.

  • Analysis: Compare the solubility of the different salt forms to identify the optimal counter-ion.

C. Co-solvents and Surfactants

  • Co-solvents: When modifying the buffer or forming a salt is not sufficient or desirable, using a co-solvent system can be effective.[12] Co-solvents work by reducing the overall polarity of the aqueous medium, which can help to solubilize the hydrophobic portions of the sulfonic acid molecule. Common co-solvents include ethanol, isopropanol, DMSO, and PEG 400.

  • Surfactants: For very hydrophobic sulfonic acids, which themselves can act as surfactants, the addition of another surfactant can sometimes help to form micelles and increase solubility.[20]

Experimental Protocol: Co-solvent Titration for Solubility Enhancement

  • Initial Suspension: Suspend a known amount of your sulfonic acid in your aqueous buffer.

  • Co-solvent Addition: While vigorously stirring, add a miscible co-solvent (e.g., ethanol) dropwise.[12]

  • Observation: Continue adding the co-solvent until the sulfonic acid is completely dissolved.

  • Record Ratio: Note the final volume ratio of buffer to co-solvent. This ratio can be used for preparing your experimental solutions. Be mindful that the co-solvent may affect downstream applications.

Issue 2: How do I accurately determine the aqueous solubility of my sulfonic acid derivative?

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[21]

Experimental Protocol: Shake-Flask Method for Solubility Determination

  • Preparation of a Saturated Solution:

    • Add an excess amount of the sulfonic acid (or its salt) to a known volume of the aqueous buffer in a sealed flask. An excess of solid material should be clearly visible.[21]

    • Place the sealed flask in a constant temperature shaker bath (e.g., 25°C or 37°C).

  • Equilibration:

    • Agitate the mixture for a sufficient time to allow it to reach equilibrium. A preliminary experiment should be conducted to determine the required time (e.g., taking samples at 24, 48, and 72 hours and analyzing the concentration until it plateaus).[21]

  • Sample Collection and Preparation:

    • Allow the mixture to stand undisturbed for a period to let the undissolved solid settle.

    • Carefully withdraw a sample from the clear supernatant.

    • To ensure no solid particles are included, centrifuge the sample and/or filter it through a syringe filter (e.g., 0.22 µm) that is compatible with your sample.[21]

  • Analysis:

    • Accurately dilute the filtered sample with the buffer to a concentration that falls within the linear range of your analytical method.

    • Analyze the diluted sample using a validated analytical method, such as HPLC-UV or ion chromatography, to determine the concentration of the dissolved compound.[21][22][23]

  • Calculation:

    • Calculate the original concentration in the supernatant, taking into account the dilution factor. This value represents the equilibrium solubility of your compound under the tested conditions.

G cluster_1 Shake-Flask Solubility Determination A 1. Add Excess Solid to Buffer B 2. Agitate to Equilibrium (e.g., 24-72h at constant T) A->B C 3. Sample Supernatant B->C D 4. Centrifuge/Filter (Remove all solids) C->D E 5. Dilute Sample D->E F 6. Analyze Concentration (e.g., HPLC) E->F G 7. Calculate Solubility F->G

Caption: Workflow for the shake-flask method of solubility determination.

III. References

  • Capital Resin Corporation. (n.d.). Understanding 7 Key Properties of Sulfonic Acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Sulfonic acid. Retrieved from [Link]

  • Solubility of Things. (n.d.). Benzenesulfonic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 17.4: Sulfonic Acids. Retrieved from [Link]

  • Sulfonation process. (n.d.). Retrieved from [Link]

  • A.M. Santos, et al. (2022). Sulfonic Acid Derivatives in the Production of Stable Co-Amorphous Systems for Solubility Enhancement. PubMed. Retrieved from [Link]

  • MSU chemistry. (n.d.). Ionization Constants of Organic Acids. Retrieved from [Link]

  • Gokemi. (n.d.). Sulfonsyre (Sulfonic Acid). Retrieved from [Link]

  • Patsnap Eureka. (2024, November 25). Sulfonic Acid: Properties and Its Role in Modern Chemistry. Retrieved from [Link]

  • Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Drug Dissolution Enhancement by Salt Formation. Retrieved from [Link]

  • S. H. Lee, et al. (n.d.). Influence of surfactant concentration on counter-ion induced solubility of poly(pyridine-2,5-diyl). PMC - NIH. Retrieved from [Link]

  • S. M. O’Mahony, et al. (2012). Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. PubMed. Retrieved from [Link]

  • Wikipedia. (n.d.). Henderson–Hasselbalch equation. Retrieved from [Link]

  • Pharmaceutical Salts Optimization of Solubility or Even More?. (2010, March 1). Retrieved from [Link]

  • C. R. Noller & J. J. Gordon. (1933). The Preparation of Some Higher Aliphatic Sulfonic Acids. Journal of the American Chemical Society. Retrieved from [Link]

  • Influence of group composition of sulfonic acids on properties of sulfonate additives. (1983, May 1). OSTI.GOV. Retrieved from [Link]

  • Purification of sulfonic acids. (n.d.). Google Patents. Retrieved from

  • Sulfonic Acids:Introduction and Preparation. (2021, March 23). YouTube. Retrieved from [Link]

  • ASIA Chemical. (n.d.). What Is The Production Process Of Sulfonic Acid?. Retrieved from [Link]

  • Study.com. (n.d.). Henderson-Hasselbalch Equation | Overview, Importance & Examples. Retrieved from [Link]

  • Process for preparation of sulfonic acid. (n.d.). Google Patents. Retrieved from

  • Fiveable. (n.d.). 8.9 Henderson-Hasselbalch Equation. Retrieved from [Link]

  • M. C. Bruzzoniti, et al. (2008). Determination of Sulfonic Acids and Alkylsulfates by Ion Chromatography in Water. PubMed. Retrieved from [Link]

  • Chemistry Learner. (n.d.). Sulfonic Acid: Formula, Structure, Examples, & Preparation. Retrieved from [Link]

  • Chemtoll. (2024, July 26). Sulphonic Acid, The Most Used Compound In Cleaning Chemicals. Retrieved from [Link]

  • A VOLUMETRIC METHOD FOR THE DETERMINATION OF PHENOL- +-SULFONIC ACID. (n.d.). Zenodo. Retrieved from [Link]

  • Determination of sulfonic acids and alkylsulfates by ion chromatography in water. (n.d.). ResearchGate. Retrieved from [Link]

  • Khan Academy. (2021, August 24). Henderson–Hasselbalch equation | Acids and bases | AP Chemistry. Retrieved from [Link]

  • Oregon State University. (n.d.). The Henderson–Hasselbalch Equation: Its History and Limitations. Retrieved from [Link]

  • MDPI. (2019, October 1). Conductivity, Viscosity, Spectroscopic Properties of Organic Sulfonic Acid solutions in Ionic Liquids. Retrieved from [Link]

  • Aston Research Explorer. (n.d.). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Retrieved from [Link]

  • PATh. (2021, February 17). The impact of the counterion in the performance of ionic hydrotropes. Retrieved from [Link]

  • L.S.College, Muzaffarpur. (2021, December 21). Sulfonic acid. Retrieved from [Link]

  • Comparison of zwitterionic N -alkylaminomethanesulfonic acids to related compounds in the Good buffer series. (n.d.). ResearchGate. Retrieved from [Link]

  • MedicTests. (n.d.). Buffer Systems in Acid-Base Balance. Retrieved from [Link]

  • MDPI. (n.d.). Aqueous Solubility of Organic Compounds for Flow Battery Applications: Symmetry and Counter Ion Design to Avoid Low-Solubility Polymorphs. Retrieved from [Link]

  • Fagron Academy. (n.d.). Buffers in Compounding Pharmacies: A Practical Guide for Pharmacists. Retrieved from [Link]

  • Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. (n.d.). ResearchGate. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, August 10). 7.7: Buffers and Conjugate Acid-Base Pairs. Retrieved from [Link]

  • An Overview of Technique for Solubility of Poorly Water Soluble Drugs. (n.d.). Retrieved from [Link]

  • Chemguide. (n.d.). buffer solutions. Retrieved from [Link]

  • Journal of medical pharmaceutical and allied sciences. (2012, December 12). Techniques for solubility enhancement of poorly soluble drugs: an overview. Retrieved from [Link]

  • Ascendia Pharmaceutical Solutions. (n.d.). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]

  • Techniques to improve the solubility of poorly soluble drugs. (n.d.). ResearchGate. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification of Polar Sulfonyl Carboxylic Acids

Role: Senior Application Scientist Status: Active Support Ticket Topic: Troubleshooting Isolation & Purification of Polar Sulfonyl Carboxylic Acids Introduction: The "Impossible" Chemotype You are likely here because you...

Author: BenchChem Technical Support Team. Date: February 2026

Role: Senior Application Scientist Status: Active Support Ticket Topic: Troubleshooting Isolation & Purification of Polar Sulfonyl Carboxylic Acids

Introduction: The "Impossible" Chemotype

You are likely here because your molecule is stuck in the aqueous layer, eluting in the void volume, or turning into an intractable oil upon concentration.

Sulfonyl carboxylic acids (R-SO₂-R'-COOH) represent a unique purification challenge. The sulfonyl group is a strong electron-withdrawing group (EWG), which significantly lowers the pKa of the carboxylic acid (often to the 2.5–3.5 range) compared to standard aliphatic acids. This makes the molecule highly ionized at neutral pH and "zwitterion-adjacent" in its polarity profile.

This guide abandons standard organic workups. We will use Salting-Out Assisted Liquid-Liquid Extraction (SALLE) , Hydrophilic Interaction Chromatography (HILIC) , and Ion-Exchange (IEX) "Catch-and-Release" protocols.

Module 1: Extraction & Workup (The "Crude" Phase)

User Issue: "I acidified my reaction mixture to pH 1, but the product won't extract into Dichloromethane (DCM) or Ethyl Acetate."

Diagnosis: Your molecule is too polar.[1] Even when protonated, the sulfonyl dipole interacts strongly with water. Standard lipophilic solvents (DCM, Et₂O) cannot overcome this hydration shell.

Protocol: Salting-Out Assisted Liquid-Liquid Extraction (SALLE)

Do not use DCM. You must use water-miscible organic solvents forced into phase separation by high ionic strength.

Step-by-Step Procedure:

  • Acidification: Cool the aqueous layer to 0°C. Acidify to pH ~1.5 using 2N HCl or H₂SO₄.

    • Why: The pKa of sulfonyl acetic acid derivatives can be as low as 2.5. You must be at least 2 pH units below the pKa to ensure >99% protonation [1].

  • Saturation: Add solid NaCl or Ammonium Sulfate ((NH₄)₂SO₄) until the aqueous layer is saturated (undissolved salt remains).

    • Why: This exploits the Hofmann Series . High ionic strength disrupts the hydration shell around your polar molecule, forcing it out ("salting out") [2].

  • Solvent Selection: Extract with n-Butanol , THF , or 2-MeTHF .

    • Note: THF is water-miscible, but upon saturation with NaCl, it will form a distinct organic layer containing your polar acid.

  • Backwash: Wash the combined organic layers once with minimal brine. Do not over-wash, or you will re-extract your product into the water.

Visual Guide: Extraction Decision Logic

ExtractionLogic Start Crude Aqueous Mixture CheckSol Is product highly water soluble? Start->CheckSol Standard Standard EtOAc/DCM Extraction CheckSol->Standard No (LogP > 1) Acidify 1. Acidify to pH < 2.0 (Protonate COOH) CheckSol->Acidify Yes (LogP < 0) Fail Switch to SALLE Standard->Fail Yield < 10% Salt 2. Saturate with NaCl/(NH4)2SO4 (Hofmann Effect) Acidify->Salt Solvent 3. Extract with n-Butanol or THF Salt->Solvent

Figure 1: Decision tree for selecting Salting-Out Assisted Liquid-Liquid Extraction (SALLE) over standard methods.

Module 2: Chromatography (The "Polishing" Phase)

User Issue: "My compound elutes in the void volume (dead time) on my C18 column, or the peak shape is terrible."

Diagnosis:

  • Void Elution: "Phase Collapse" (dewetting) of C18 chains in 100% aqueous conditions, or simply lack of retention due to polarity.

  • Peak Tailing: Unwanted ion-exchange interactions with residual silanols on the silica surface.

Solution A: HILIC (The Gold Standard)

Hydrophilic Interaction Liquid Chromatography (HILIC) is the inverse of Reverse Phase.[2] It uses a polar stationary phase and a high-organic mobile phase.[2] Water is the "strong" solvent [3].[2]

Recommended System:

  • Column: Amide-bonded silica (e.g., TSKgel Amide-80 or BEH Amide).

    • Why: Amide phases are chemically stable and provide excellent hydrogen bonding retention for sulfonyl/carboxyl groups without the excessive acidity of bare silica [4].

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 5.8) or Ammonium Formate (pH 3.0).

    • Critical: You must use buffer salt (5–10 mM) to suppress ionic interactions. Pure water/ACN will result in broad, shifting peaks.

  • Mobile Phase B: Acetonitrile (ACN).[2]

  • Gradient: Start High Organic (95% B)

    
     Low Organic (60% B).
    
    • Note: Unlike C18, your compound elutes later as you increase the water content.

Solution B: Reverse Phase (C18-AQ)

If you lack HILIC capabilities, you must use a "C18-AQ" (Aqueous Compatible) column designed to resist phase collapse.

  • Mobile Phase: Water (+ 0.1% Formic Acid) / Methanol.

  • Trick: Inject the sample in 100% Water. If you inject in DMSO/MeOH, the solvent strength will carry the analyte straight through the column (breakthrough).

Comparative Data: Stationary Phase Selection

FeatureC18 (Standard)C18-AQ (Polar-Embedded)HILIC (Amide/Silica)
Mechanism Hydrophobic InteractionHydrophobic + H-BondingPartitioning into water layer
Suitability Poor (Void elution)Moderate (Weak retention)Excellent (Strong retention)
Sample Diluent WaterWaterAcetonitrile (Critical!)
Elution Order Polar

Non-polar
Polar

Non-polar
Non-polar

Polar

Module 3: Isolation & Salt Removal (The "Final Form")

User Issue: "I lyophilized my HILIC fractions, but I have a pile of buffer salt, or the product is a sticky oil containing DMSO."

Diagnosis: HILIC requires high salt buffers. Lyophilization concentrates these salts.

Protocol: "Catch and Release" Anion Exchange (SAX)

This is the most robust method to desalt and isolate polar acids free from DMSO, DMF, or HPLC buffers [5].

Workflow:

  • Load: Dissolve crude/oily mixture in water (pH 7–8). Pass through a Strong Anion Exchange (SAX) cartridge (e.g., DOWEX 1x8 or quaternary amine silica).

    • Chemistry: The carboxylate anion (

      
      ) binds tightly to the resin.[3] Neutral impurities (DMSO, DMF) and cations pass through.
      
  • Wash: Flush resin with Water followed by Methanol.

    • Result: Your product is trapped; impurities are washed away.

  • Elute (The Release): Flush with 1M Formic Acid in Methanol or 0.5M HCl in Water .

    • Mechanism:[2][4][5][6] The strong acid protonates the carboxylate (

      
      
      
      
      
      
      
      ), breaking the ionic bond with the resin.
  • Finish: Evaporate the acidic methanolic fraction. Formic acid is volatile; you will be left with the pure free acid.

Visual Guide: Catch & Release Mechanism

CatchRelease Step1 1. LOAD (pH 8) Analyte binds (R-COO-) DMSO/Salts pass through Step2 2. WASH Water/MeOH removes residual impurities Step1->Step2 Clean Step3 3. ELUTE (pH 1) Formic Acid protonates (R-COOH) releases Step2->Step3 Isolate

Figure 2: Anion Exchange (SAX) workflow for desalting and solvent removal.

Frequently Asked Questions (FAQ)

Q: Can I use Normal Phase (Silica/DCM/MeOH) to purify these? A: Strongly discouraged. Sulfonyl carboxylic acids interact aggressively with silica silanols, leading to irreversible adsorption (streaking). If you absolutely must, use DCM:MeOH:AcOH (90:9:1), but expect poor recovery.

Q: My product is an oil after lyophilization. How do I get a solid? A: These molecules are often hygroscopic.

  • Redissolve the oil in minimal dry Acetone or Ethanol.

  • Add dropwise to cold Diethyl Ether or Hexane (Anti-solvent precipitation).

  • If that fails, convert to a salt (Sodium or Ammonium) by adding 1 equivalent of NaOH or NH₄OH before lyophilizing. Salts are often more crystalline than the free acid.

Q: Why does my HILIC peak shape look like a shark fin (fronting)? A: Sample solvent mismatch. You likely injected your sample dissolved in 100% water. In HILIC, water is the "strong" solvent.[2][7] Injecting water is like injecting DMSO in Reverse Phase—it causes peak distortion. Dilute your sample with 50-75% Acetonitrile before injection.

References

  • Bordwell pKa Table (Acidity in DMSO & Water). Organic Chemistry Data. Retrieved from [Link]

  • Salting-out extraction of carboxylic acids. ResearchGate. (2014). Retrieved from [Link]

  • Hydrophilic Interaction Chromatography (HILIC) Method Development. Agilent Technologies. (2018).[5][8] Retrieved from [Link]

  • HILIC: A Nemesis to Polar Compounds. Welch Materials. (2025).[1][7][9][10] Retrieved from [Link]

  • Solid phase extraction purification of carboxylic acid products... with DOWEX 1x8-400 formate. PubMed (NIH). (2001). Retrieved from [Link]

Sources

Troubleshooting

Preventing oxidation side reactions in thioether to sulfone conversion

Department: Process Chemistry & Synthesis Optimization Ticket Subject: Preventing Oxidation Side Reactions (Thioether Sulfone) Status: Open Agent: Senior Application Scientist Introduction: The Selectivity Paradox Welcom...

Author: BenchChem Technical Support Team. Date: February 2026

Department: Process Chemistry & Synthesis Optimization Ticket Subject: Preventing Oxidation Side Reactions (Thioether


 Sulfone)
Status:  Open
Agent:  Senior Application Scientist

Introduction: The Selectivity Paradox

Welcome to the Oxidation Support Hub. You are likely here because your conversion of a thioether (sulfide) to a sulfone is failing in one of two ways: either the reaction stalls at the sulfoxide intermediate, or you are destroying other functional groups (alkenes, amines, alcohols) in the process.

The core challenge is electrophilic discrimination . The sulfur atom in a thioether is highly nucleophilic. However, once oxidized to a sulfoxide (


), it becomes electron-deficient and significantly less nucleophilic. To push the reaction to the sulfone (

), you often need a more aggressive electrophilic oxidant. The danger lies in the fact that this "aggressive" oxidant often prefers to attack electron-rich alkenes (epoxidation) or amines (N-oxidation) rather than the sluggish sulfoxide.

This guide provides the logic to navigate this reactivity landscape.

Module 1: Reagent Selection Decision Matrix

Before starting a reaction, you must select the oxidant based on the other functional groups present in your molecule. Do not use m-CPBA as a default if you have sensitive architecture.

Visual Guide: Reagent Selector

ReagentSelection Start START: Analyze Substrate Q1 Contains Alkenes/Alkynes? Start->Q1 Q2 Contains Basic Amines (Pyridines/Anilines)? Q1->Q2 No Tungstate Rec: Na2WO4 (cat) + H2O2 (Acidic pH) Q1->Tungstate Yes (Avoid Epoxidation) Q3 Acid Sensitive? Q2->Q3 No Oxone Rec: Oxone® (KHSO5) (Buffered) Q2->Oxone Yes (Use Acidic Buffer to Protect N) mCPBA Rec: m-CPBA (Standard) Q3->mCPBA No (Robust Substrate) KMnO4 Rec: KMnO4/CuSO4 (Heterogeneous) Q3->KMnO4 Yes (Neutral Conditions)

Figure 1: Decision tree for selecting the optimal oxidant based on competing functional groups.

Module 2: Troubleshooting & FAQs (Ticket System)

Ticket #402: "My alkene turned into an epoxide."

User Context: "I used m-CPBA (3.0 equiv) to drive the reaction to sulfone. The sulfur oxidized, but my double bond is gone." Diagnosis: m-CPBA is a non-selective electrophilic oxygen transfer agent. It reacts with alkenes (epoxidation) almost as fast as it reacts with sulfoxides. Solution: Switch to a Metal-Catalyzed Peroxide System .

  • Protocol: Use Sodium Tungstate (

    
    ) (1-2 mol%) with 30% 
    
    
    
    .
  • Why it works: The active species is a peroxotungstate anion. This species is highly specific for the soft nucleophile (Sulfur) and is sterically/electronically repelled by the alkene

    
    -system under acidic conditions.
    
  • Reference: This chemoselectivity was famously established by Noyori et al., demonstrating high yields of sulfones with intact olefins using tungstate catalysts [1].

Ticket #405: "Reaction stalled at Sulfoxide."

User Context: "I see 100% conversion to sulfoxide, but the sulfone won't form, even with excess oxidant." Diagnosis: The sulfoxide oxygen pulls electron density away from the sulfur, making the lone pair less available. Your oxidant isn't electrophilic enough. Solution: Increase the Electrophilicity or Temperature.

  • If using Oxone: Ensure you are using a polar solvent (MeOH/Water or MeCN/Water). Oxone requires solvation to generate the active peroxymonosulfate anion. Heating to 50°C is often required for the second oxidation step.

  • If using ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    :  Add a catalyst.[1][2] 
    
    
    
    alone is too slow for the second step. Add Molybdate (
    
    
    ) or Tungstate (
    
    
    ) to lower the activation energy.
  • Acidity Check: If using Tungstate, ensure the pH is slightly acidic (pH 2-4). The active peroxo-species forms best in this range.

Ticket #409: "I keep forming N-Oxides on my pyridine ring."

User Context: "My substrate has a pyridine moiety. I'm getting a mixture of sulfone and N-oxide." Diagnosis: The nitrogen lone pair is competing with the sulfur lone pair. Solution: Proton Protection Strategy.

  • Method: Run the reaction in acidic media (e.g., dilute

    
     or Acetic Acid).
    
  • Mechanism: Acid protonates the basic Nitrogen (

    
    ). The protonated amine has no lone pair to donate and becomes resistant to oxidation. The sulfur atom, being much less basic, remains unprotonated and available for oxidation.
    
  • Reagent:

    
     in Glacial Acetic Acid is the classic "Green" method for this [2].
    

Module 3: Advanced Protocols

Protocol A: The "Green" Chemoselective Method (Tungstate)

Best for: Substrates with alkenes, alkynes, or acid-stable groups.

Reagents:

  • Substrate (1.0 equiv)

  • 
     (0.02 equiv / 2 mol%)
    
  • Phenylphosphonic acid (0.02 equiv) [Optional co-catalyst for speed]

  • Hydrogen Peroxide (30% aq, 2.5 - 3.0 equiv)

  • Solvent: Methanol or Ethyl Acetate (if solubility allows)

Step-by-Step:

  • Dissolve substrate and Tungstate catalyst in Methanol.

  • Temperature Control: Heat the mixture to 40-50°C. (Note: Sulfoxide forms at RT; Sulfone requires heat).

  • Addition: Add

    
     dropwise. Warning: Exothermic.
    
  • Monitoring: Monitor by TLC/LCMS. If the reaction stalls at sulfoxide, add 10% more

    
     and increase temp by 10°C.
    
  • Quench: Quench with saturated aqueous Sodium Sulfite (

    
    ) to destroy excess peroxide before extraction. Do not concentrate the reaction mixture while peroxides are present. 
    
Protocol B: The Robust Method (Oxone®)

Best for: Rapid synthesis, acid-sensitive substrates (if buffered).

Reagents:

  • Substrate (1.0 equiv)

  • Oxone® (

    
    ) (1.2 - 1.5 equiv per oxidation step; use 2.5 equiv for Sulfide 
    
    
    
    Sulfone)
  • Solvent: 1:1 Methanol/Water or Acetonitrile/Water.

Step-by-Step:

  • Dissolve substrate in solvent.

  • Dissolve Oxone in water (it is not soluble in organic solvents).

  • Add Oxone solution to the substrate as a slurry.

  • Stir: Vigorously (biphasic mechanism often involved).

  • Workup: Filter off the insoluble sulfate salts. Extract the filtrate.

Module 4: Comparative Data & Safety

Oxidant Performance Comparison
Featurem-CPBAH2O2 + TungstateOxone®KMnO4
Active Species PeracidPeroxotungstatePeroxymonosulfatePermanganate
Alkene Tolerance Poor (Epoxidizes)Excellent GoodPoor (Cleaves)
Amine Tolerance Poor (N-Oxides)Good (if Acidic)ModeratePoor
Cost HighLowMediumLow
Safety Risk Shock sensitive (dry)Exotherm/RunawayAcidic residueStaining/Heavy Metal
Safety Critical: Peroxide Management

When converting thioethers to sulfones, you are essentially loading the molecule with oxygen.

  • Exotherm: The oxidation of Sulfoxide to Sulfone is significantly exothermic. On scales >5g, active cooling is mandatory during oxidant addition.

  • Quenching: NEVER distill a reaction mixture containing unreacted peroxides. Always test with starch-iodide paper. If positive (blue/black), add saturated Sodium Thiosulfate or Sodium Sulfite until the test is negative.

Module 5: Mechanistic Visualization

Understanding the pathway helps identify where side reactions occur.

OxidationPathway Sulfide Thioether (R-S-R) Sulfoxide Sulfoxide (R-SO-R) (Stalling Point) Sulfide->Sulfoxide Fast Step (Easy Oxidation) Side_NOx Side Product: N-Oxide Sulfide->Side_NOx Competitive (If Amine present) Sulfone Sulfone (R-SO2-R) (Target) Sulfoxide->Sulfone Slow Step (Requires Heat/Catalyst) Side_Epox Side Product: Epoxide Sulfoxide->Side_Epox Competitive (If m-CPBA used)

Figure 2: Reaction pathway showing the kinetic stalling point at the sulfoxide and competitive side reactions.

References

  • Sato, K., Hyodo, M., Aoki, M., Zheng, X. Q., & Noyori, R. (2001). Oxidation of sulfides to sulfoxides and sulfones with 30% hydrogen peroxide under organic solvent-and halogen-free conditions.[3][4] Tetrahedron, 57(13), 2469-2476.

  • Drabowicz, J., & Mikołajczyk, M. (1981). Oxidations of sulfides to sulfoxides and sulfones.[3][4][5][6][7][8][9] Organic Preparations and Procedures International, 14(1-2), 45-89.

  • Trost, B. M., & Curran, D. P. (1981). Chemoselective oxidation of sulfides to sulfones with potassium hydrogen persulfate. Tetrahedron Letters, 22(14), 1287-1290.

  • Karimi, B., & Ghoreishi-Nezhad, M. (2005).[1] Highly chemoselective oxidation of sulfides to sulfoxides and sulfones using 30% H2O2 catalyzed by a recyclable silica-based tungstate interphase catalyst. Organic Letters, 7(4), 625-628.

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of Brominated Sulfones

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern analytical chemistry, a thorough understanding of mass spectrometry fragmentation patterns is paramount for the unambiguous ident...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern analytical chemistry, a thorough understanding of mass spectrometry fragmentation patterns is paramount for the unambiguous identification of novel compounds, metabolites, and environmental contaminants. This guide provides an in-depth comparative analysis of the fragmentation behavior of brominated sulfones, a class of compounds with increasing relevance in pharmaceutical and materials science. By examining the interplay of the sulfone group and bromine substitution, we can elucidate characteristic fragmentation pathways that are crucial for structural confirmation and differentiation from related analogs.

This document, prepared with the practicing scientist in mind, moves beyond a simple recitation of fragmentation rules. It delves into the mechanistic underpinnings of the observed fragmentation patterns, offering a robust framework for interpreting mass spectra. We will compare the fragmentation of a representative brominated sulfone with its non-halogenated counterpart to highlight the diagnostic impact of bromine substitution. Furthermore, detailed, field-proven experimental protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are provided to ensure reproducible and high-quality data acquisition.

The Foundational Principles of Sulfone and Brominated Compound Fragmentation

The fragmentation of brominated sulfones in mass spectrometry is governed by the inherent chemical properties of the sulfone moiety and the bromine substituent. Understanding these individual contributions is key to interpreting the composite fragmentation pattern.

The Sulfone Group's Influence: Aryl sulfones, upon ionization, can undergo several characteristic fragmentation reactions. A key fragmentation pathway involves the rearrangement of the molecular ion to a sulfinate ester intermediate, which can then lead to specific fragment ions.[1] Another significant fragmentation route is the neutral loss of sulfur dioxide (SO₂), a process also well-documented for sulfonamides.[2][3][4][5] This elimination of SO₂ is a diagnostically valuable fragmentation pathway.

The Bromine Atom's Signature: The most prominent feature of a bromine-containing compound in a mass spectrum is its distinct isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.5% and 49.5%, respectively).[6][7] This results in a characteristic "doublet" for any bromine-containing ion, where the molecular ion (M⁺) and an M+2 ion appear with almost equal intensity.[6][7][8][9][10] This isotopic signature is a powerful tool for confirming the presence of bromine in an unknown compound. Beyond the isotopic pattern, the cleavage of the carbon-bromine bond is a common fragmentation pathway, leading to the loss of a bromine radical.

Comparative Fragmentation Analysis: Diphenyl Sulfone vs. 4-Bromodiphenyl Sulfone

To illustrate the impact of bromine substitution on the fragmentation of a sulfone, we will compare the known fragmentation pattern of diphenyl sulfone with the predicted fragmentation of 4-bromodiphenyl sulfone under electron ionization (EI).

Diphenyl Sulfone: The Unsubstituted Analog

The mass spectrum of diphenyl sulfone serves as our baseline. Its fragmentation is characterized by several key ions, as detailed in the NIST Mass Spectrometry Data Center.[11][12][13]

m/zProposed Fragment IonFragmentation Pathway
218[C₁₂H₁₀O₂S]⁺•Molecular Ion (M⁺•)
125[C₆H₅SO]⁺Cleavage of one S-phenyl bond
97[C₆H₅S]⁺Loss of oxygen from the [C₆H₅SO]⁺ ion
77[C₆H₅]⁺Cleavage of the S-phenyl bond with charge retention on the phenyl group
51[C₄H₃]⁺Further fragmentation of the phenyl ring

4-Bromodiphenyl Sulfone: A Predicted Fragmentation Pattern

Predicted m/zProposed Fragment IonFragmentation Pathway
296/298[C₁₂H₉⁷⁹BrO₂S]⁺• / [C₁₂H₉⁸¹BrO₂S]⁺•Molecular Ion (M⁺•) doublet, characteristic of one bromine atom.
232/234[C₁₂H₉⁷⁹Br]⁺• / [C₁₂H₉⁸¹Br]⁺•Neutral loss of SO₂ (64 Da) from the molecular ion.
217[C₁₂H₉O₂S]⁺Loss of a bromine radical (⁷⁹Br• or ⁸¹Br•) from the molecular ion.
155/157[C₆H₄⁷⁹Br]⁺ / [C₆H₄⁸¹Br]⁺Cleavage of the C-S bond, forming the bromophenyl cation.
125[C₆H₅SO]⁺Cleavage of the S-bromophenyl bond.
77[C₆H₅]⁺Cleavage of the S-phenyl bond with charge retention on the phenyl group.

The presence of the bromine atom introduces several key differences. The most obvious is the M/M+2 isotopic cluster for all bromine-containing fragments. Furthermore, the neutral loss of SO₂ and the loss of the bromine radical are expected to be significant fragmentation pathways.

Visualizing Fragmentation Pathways

To further clarify these fragmentation processes, the following diagrams illustrate the proposed pathways for both diphenyl sulfone and 4-bromodiphenyl sulfone.

M_DS Diphenyl Sulfone [C₁₂H₁₀O₂S]⁺• m/z 218 F1_DS [C₆H₅SO]⁺ m/z 125 M_DS->F1_DS - C₆H₅• F3_DS [C₆H₅]⁺ m/z 77 M_DS->F3_DS - C₆H₅SO₂• F2_DS [C₆H₅S]⁺ m/z 97 F1_DS->F2_DS - O F4_DS [C₄H₃]⁺ m/z 51 F3_DS->F4_DS - C₂H₂ M_BDS 4-Bromodiphenyl Sulfone [C₁₂H₉BrO₂S]⁺• m/z 296/298 F1_BDS [C₁₂H₉Br]⁺• m/z 232/234 M_BDS->F1_BDS - SO₂ F2_BDS [C₁₂H₉O₂S]⁺ m/z 217 M_BDS->F2_BDS - Br• F3_BDS [C₆H₄Br]⁺ m/z 155/157 M_BDS->F3_BDS - C₆H₅SO₂• F4_BDS [C₆H₅SO]⁺ m/z 125 M_BDS->F4_BDS - C₆H₄Br• F5_BDS [C₆H₅]⁺ m/z 77 M_BDS->F5_BDS - C₆H₄BrSO₂•

Predicted fragmentation of 4-Bromodiphenyl Sulfone.

Experimental Protocols for the Analysis of Brominated Sulfones

The choice between GC-MS and LC-MS for the analysis of brominated sulfones depends on the volatility and thermal stability of the specific analyte.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is suitable for thermally stable and volatile brominated sulfones.

cluster_prep Sample Preparation cluster_gc GC Conditions cluster_ms MS Conditions (EI) dissolve Dissolve sample in a volatile organic solvent (e.g., DCM, Acetone) to ~0.1 mg/mL filter Filter through a 0.22 µm PTFE filter dissolve->filter column Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film) filter->column injection Injection: 1 µL, splitless Inlet Temp: 280°C column->injection oven Oven Program: Initial: 100°C (hold 2 min) Ramp: 15°C/min to 300°C (hold 10 min) injection->oven ion_source Ion Source Temp: 230°C oven->ion_source ionization Ionization Energy: 70 eV ion_source->ionization mass_range Mass Range: m/z 50-500 ionization->mass_range

GC-MS workflow for brominated sulfones.

Step-by-Step GC-MS Methodology:

  • Sample Preparation:

    • Dissolve approximately 1 mg of the brominated sulfone in 10 mL of a volatile organic solvent such as dichloromethane or acetone to achieve a concentration of roughly 0.1 mg/mL.

    • Filter the solution using a 0.22 µm PTFE syringe filter to remove any particulate matter.

  • GC-MS System and Conditions:

    • Gas Chromatograph: Agilent 8890 GC or equivalent.

    • Mass Spectrometer: Agilent 5977B MSD or equivalent.

    • Column: A low-bleed, mid-polarity column such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) is recommended.

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Injection: 1 µL of the sample is injected in splitless mode. The injector temperature should be set to 280°C.

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp: Increase the temperature at a rate of 15°C/min to 300°C.

      • Hold: Maintain the temperature at 300°C for 10 minutes.

    • MS Conditions (Electron Ionization - EI):

      • Ion Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

      • Ionization Energy: 70 eV.

      • Mass Range: Scan from m/z 50 to 500.

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

This protocol is ideal for less volatile or thermally labile brominated sulfones.

cluster_prep_lc Sample Preparation cluster_lc LC Conditions cluster_ms_esi MS Conditions (ESI) dissolve_lc Dissolve sample in mobile phase (e.g., Acetonitrile/Water) to ~1 µg/mL filter_lc Filter through a 0.22 µm PTFE filter dissolve_lc->filter_lc column_lc Column: C18 (e.g., 2.1 x 50 mm, 1.8 µm) filter_lc->column_lc mobile_phase Mobile Phase A: 0.1% Formic Acid in Water Mobile Phase B: 0.1% Formic Acid in Acetonitrile column_lc->mobile_phase gradient Gradient: 5% B to 95% B over 10 min mobile_phase->gradient flow_rate Flow Rate: 0.3 mL/min gradient->flow_rate ionization_mode Ionization Mode: Positive and Negative ESI flow_rate->ionization_mode capillary_voltage Capillary Voltage: 3.5 kV ionization_mode->capillary_voltage gas_temp Drying Gas Temp: 325°C capillary_voltage->gas_temp mass_range_lc Mass Range: m/z 100-600 gas_temp->mass_range_lc

LC-MS workflow for brominated sulfones.

Step-by-Step LC-MS Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the brominated sulfone in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

    • Dilute the stock solution with the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to a final concentration of approximately 1 µg/mL.

    • Filter the final solution through a 0.22 µm PTFE syringe filter.

  • LC-MS System and Conditions:

    • Liquid Chromatograph: Agilent 1290 Infinity II LC or equivalent.

    • Mass Spectrometer: Agilent 6546 Q-TOF or equivalent.

    • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is a good starting point.

    • Mobile Phase:

      • A: 0.1% formic acid in water.

      • B: 0.1% formic acid in acetonitrile.

    • Gradient:

      • Start at 5% B.

      • Linearly increase to 95% B over 10 minutes.

      • Hold at 95% B for 2 minutes.

      • Return to 5% B and equilibrate for 3 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • MS Conditions (Electrospray Ionization - ESI):

      • Ionization Mode: Both positive and negative modes should be evaluated.

      • Capillary Voltage: 3.5 kV.

      • Nebulizer Pressure: 45 psi.

      • Drying Gas Flow: 10 L/min.

      • Drying Gas Temperature: 325°C.

      • Mass Range: Scan from m/z 100 to 600.

Conclusion

The mass spectrometric fragmentation of brominated sulfones is a predictable process guided by the fundamental chemical properties of the sulfone group and the bromine atom. The characteristic isotopic pattern of bromine provides an unmistakable marker for its presence, while fragmentation pathways such as the neutral loss of SO₂ and cleavage of the carbon-sulfur and carbon-bromine bonds offer valuable structural information. By comparing the fragmentation of a brominated sulfone to its non-brominated analog, the diagnostic utility of these fragmentation patterns becomes evident. The provided GC-MS and LC-MS protocols offer robust starting points for the analysis of this important class of compounds, enabling researchers to confidently identify and characterize brominated sulfones in their samples.

References

  • Chemguide. (n.d.). mass spectra - the M+2 peak. Retrieved from [Link]

  • Chemistry Steps. (2025, September 27). Isotopes in Mass Spectrometry. Retrieved from [Link]

  • Save My Exams. (2025, July 4). The M+1 & M+2 Peaks | Cambridge (CIE) AS Chemistry Revision Notes 2023. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, October 4). 6.7: Other Important Isotopes- Br and Cl. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Elements With More Abundant Heavy Isotopes - Intro to Mass Spectrometry. Retrieved from [Link]

  • PubMed. (2013, August 1). Synthesis of substituted diphenyl sulfones and their structure-activity relationship with the antagonism of 5-НТ6 receptors. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Table 1 from Mechanism study of SO2 elimination from sulfonamides by negative electrospray ionization mass spectrometry. Retrieved from [Link]

  • NIST WebBook. (n.d.). Diphenyl sulfone. Retrieved from [Link]

  • ACS Publications. (n.d.). Mass Spectra of Diaryl Sulfones. Retrieved from [Link]

  • ACS Publications. (2022, February 1). Spontaneous Oxidation of Aromatic Sulfones to Sulfonic Acids in Microdroplets. Retrieved from [Link]

  • PubMed. (2014, April 2). Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. Retrieved from [Link]

  • PubMed. (2003). The unanticipated loss of SO2 from sulfonamides in collision-induced dissociation. Retrieved from [Link]

  • Restek. (n.d.). Diphenyl sulfone. Retrieved from [Link]

  • PubMed Central. (n.d.). Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls. Retrieved from [Link]

  • GSRS. (n.d.). 4-BROMODIPHENYL SULFONE. Retrieved from [Link]

  • MDPI. (2020, August 12). Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups. Retrieved from [Link]

  • PubMed. (2008, September 15). Mechanism study of SO2 elimination from sulfonamides by negative electrospray ionization mass spectrometry. Retrieved from [Link]

  • PubMed. (2000). Electron impact induced fragmentation of ( p-substituted phenyl)-(4'-methylphenacyl) sulfones: contribution of sulfinate ester rearrangements. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Electron Ionization Mass Spectra of 2- and 4-Chloro- and Bromo-Substituted Diphenylamines. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme. Mass fragmentation pattern of N-{ [ (4-bromophenyl)amino ] carbonothioyl} benzamide. Retrieved from [Link]

  • ResearchGate. (n.d.). The unanticipated loss of SO2 from sulfonamides in collision-induced dissociation | Request PDF. Retrieved from [Link]

  • NIST WebBook. (n.d.). Methanone, (4-bromophenyl)phenyl-. Retrieved from [Link]

  • Supporting information. (n.d.). Figure S1: Mass spectral fragmentations of sulfonates. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermal degradation mechanisms involving diphenyl sulfone units. Retrieved from [Link]

  • Canadian Journal of Chemistry. (n.d.). Mass Spectra of Some Sulfinate Esters and Sulfones. Retrieved from [Link]

  • LCGC International. (2026, February 10). Use of Electron Capture Negative Ion Mass Spectra to Establish the Identities of Polybrominated Diphenyl Ether Flame Retardants and Their Degradation Products. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to Establishing HPLC Retention Time Standards for 2-[(4-bromophenyl)methanesulfonyl]propanoic acid

This guide provides a comprehensive framework for developing, comparing, and standardizing High-Performance Liquid Chromatography (HPLC) methods for the analysis of 2-[(4-bromophenyl)methanesulfonyl]propanoic acid. As a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for developing, comparing, and standardizing High-Performance Liquid Chromatography (HPLC) methods for the analysis of 2-[(4-bromophenyl)methanesulfonyl]propanoic acid. As a propanoic acid derivative, this molecule shares structural motifs with many Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), and thus, established analytical principles for these compounds serve as a robust foundation for our investigation.[1][2] This document is intended for researchers, analytical chemists, and drug development professionals, offering in-depth technical insights and actionable protocols.

The core objective of any analytical method is to generate reliable and reproducible data. In HPLC, the retention time (t_R) is a critical parameter for compound identification. However, t_R is not an absolute value; it is a function of the analyte's structure, the stationary phase, the mobile phase composition, and other instrumental parameters. Therefore, establishing a standardized method with well-defined system suitability criteria is paramount for ensuring data integrity across different experiments, laboratories, and time points.[3]

This guide will deconstruct the process, starting from fundamental chromatographic principles tailored to the target analyte, moving through experimental design, and culminating in a comparative analysis of various chromatographic conditions.

Part 1: Foundational Chromatographic Principles

Analyte-Specific Considerations

2-[(4-bromophenyl)methanesulfonyl]propanoic acid is a moderately polar molecule containing several key functional groups that dictate its chromatographic behavior:

  • Propanoic Acid Moiety: This carboxylic acid group makes the analyte's polarity highly dependent on the mobile phase pH.[4]

  • Bromophenyl Group: This aromatic ring provides a strong chromophore for UV detection and can engage in π-π interactions with specific stationary phases.

  • Sulfonyl Group: This polar group increases the overall polarity of the molecule.

  • Chiral Center: The α-carbon of the propanoic acid is a stereocenter, meaning the molecule exists as a pair of enantiomers. Since enantiomers often have different pharmacological activities, their separation is a critical consideration.[5]

For robust retention in Reversed-Phase HPLC (RP-HPLC), it is essential to control the ionization of the carboxylic acid group.[6] By adjusting the mobile phase pH to be at least 1.5-2 units below the analyte's pKa, the carboxyl group becomes fully protonated (non-ionized).[7] This significantly reduces the molecule's polarity, thereby increasing its affinity for the nonpolar stationary phase and leading to greater, more reproducible retention.[8]

Caption: Effect of mobile phase pH on analyte ionization and retention.

Selection of Separation Mode

Reversed-Phase HPLC (RP-HPLC) is the logical primary choice for this analysis.[9] The ability to modulate retention through organic solvent concentration and pH makes it a versatile and powerful technique for polar to moderately nonpolar compounds. A C18 (octadecylsilane) column is the most common and recommended starting point due to its wide applicability and robustness.[1]

Chiral Chromatography is a necessary secondary technique to resolve the enantiomers. This typically requires a specialized Chiral Stationary Phase (CSP) and may involve either normal-phase or reversed-phase conditions, depending on the column chemistry.[10][11]

Part 2: Experimental Design for Method Development

A robust HPLC method is built upon a self-validating system. This begins with establishing clear performance criteria through System Suitability Testing (SST).[12] The goal is to develop a method where the analyte is well-resolved from an appropriate internal standard and any potential impurities.

Selection of Standards
  • External Standard: A certified reference material (CRM) or a well-characterized, high-purity batch of 2-[(4-bromophenyl)methanesulfonyl]propanoic acid is required for identity confirmation and as a benchmark for retention time.

  • Internal Standard (IS): An ideal internal standard is crucial for accurate quantification, as it corrects for variations in sample preparation and injection volume.[13] The IS should be:

    • Structurally similar to the analyte.

    • Not present in any test samples.

    • Stable under the analytical conditions.

    • Elute near the analyte but with baseline resolution (Resolution (R_s) > 2.0).

    For this guide, we propose 2-[(4-chlorophenyl)methanesulfonyl]propanoic acid as a suitable IS. Its structure is highly analogous, differing only by the halogen atom, which should result in a similar UV response and a retention time that is close but distinct from the analyte. If unavailable, a stable, commercially available NSAID with a similar structure, such as Naproxen , could also be evaluated.

System Suitability Testing (SST) Protocol

Before any comparative analysis, the chromatographic system's performance must be verified.[14] This is achieved by repeatedly injecting a standard solution containing both the analyte and the chosen internal standard. According to established guidelines like the USP, the acceptance criteria are critical for ensuring the method's validity.[12]

Detailed SST Protocol:

  • Prepare SST Solution: Create a solution containing the analyte (~20 µg/mL) and the internal standard (~20 µg/mL) in the mobile phase.

  • Equilibrate System: Flush the HPLC system with the mobile phase for at least 30 minutes to ensure a stable baseline.

  • Perform Replicate Injections: Inject the SST solution five or six consecutive times.

  • Evaluate Parameters: Calculate the key SST parameters from the resulting chromatograms.

ParameterUSP Acceptance CriteriaRationale
Precision (%RSD) ≤ 2.0% for peak area and retention timeEnsures the repeatability of the injection and system hardware.[12]
Tailing Factor (T_f) ≤ 2.0Measures peak symmetry; high tailing can affect integration accuracy.[15]
Resolution (R_s) ≥ 2.0 between analyte and ISConfirms that the two peaks are sufficiently separated for accurate quantification.[14]
Theoretical Plates (N) ≥ 2000Indicates the efficiency of the column separation.

Only when all SST criteria are met should the system be considered ready for sample analysis.[16]

Part 3: Comparative Analysis of HPLC Parameters

To establish the optimal and most robust retention time standard, we will compare different chromatographic conditions. The following experiments are designed to test the impact of the stationary phase and mobile phase composition.

Caption: Workflow for HPLC method development and comparison.

Control Method Conditions

This set of conditions will serve as our baseline for all comparisons.

  • Column: Standard C18, 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile : Water (50:50 v/v) with 0.1% Trifluoroacetic Acid (TFA).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 230 nm.

  • Injection Volume: 10 µL.

Comparison 1: Stationary Phase Selectivity

The choice of stationary phase can dramatically alter selectivity and retention. We will compare our C18 control against two alternatives.

  • Rationale: A C8 column is less hydrophobic than C18 and may provide shorter retention times. A Phenyl column can introduce alternative selectivity through π-π interactions with the analyte's aromatic ring, potentially improving resolution from closely related impurities.[1]

Hypothetical Comparative Data: Stationary Phase

Column Type Analyte t_R (min) IS t_R (min) Resolution (R_s) Tailing Factor (T_f)
C18 (Control) 8.52 9.89 4.1 1.2
C8 6.15 7.21 3.8 1.3

| Phenyl | 9.23 | 10.45 | 4.2 | 1.1 |

  • Scientist's Insight: The C18 column provides excellent resolution and peak shape, serving as a robust starting point. The Phenyl column offers slightly better peak symmetry (lower T_f) and could be advantageous if specific aromatic impurities are present. The C8 column offers a significant reduction in run time, which could be beneficial for high-throughput screening.

Comparison 2: Organic Modifier

Acetonitrile and methanol are the most common organic modifiers in RP-HPLC, but they offer different selectivities.[4]

  • Rationale: Methanol is more polar and is a protic solvent, whereas acetonitrile is aprotic. These differences can alter hydrogen bonding interactions between the analyte and the mobile phase, leading to changes in elution order and resolution.

Hypothetical Comparative Data: Organic Modifier (on C18 Column)

Organic Modifier Analyte t_R (min) IS t_R (min) Resolution (R_s) Tailing Factor (T_f)
Acetonitrile (Control) 8.52 9.89 4.1 1.2

| Methanol | 9.77 | 11.54 | 4.0 | 1.4 |

  • Scientist's Insight: Acetonitrile generally provides sharper peaks (lower T_f) and lower backpressure. While methanol increased retention times, it did not offer a significant improvement in resolution in this hypothetical case. Therefore, acetonitrile remains the preferred modifier for efficiency.

Comparison 3: Chiral Separation

Resolving the enantiomers is essential for stereospecific analysis. This requires a chiral stationary phase (CSP).

  • Rationale: Polysaccharide-based CSPs, such as those with cellulose or amylose derivatives, are highly effective for separating the enantiomers of NSAIDs and related acidic compounds.[5][17] These separations are often performed in normal-phase mode.

Proposed Chiral Method & Hypothetical Data

  • Column: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)), 250 mm x 4.6 mm, 5 µm.

  • Mobile Phase: n-Hexane : Isopropanol : Trifluoroacetic Acid (90:10:0.1 v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 230 nm.

PeakRetention Time (t_R) (min)Resolution (R_s)
Enantiomer 1 12.4\multirow{2}{*}{2.8}
Enantiomer 2 14.1
  • Scientist's Insight: The proposed chiral method successfully resolves the two enantiomers with a resolution value well above the acceptable limit of 1.5, allowing for accurate determination of enantiomeric purity. The use of a small amount of TFA in the normal-phase mobile phase is critical for improving the peak shape of acidic analytes on this type of column.[18]

Conclusion

This guide establishes a comprehensive, science-based approach to developing HPLC retention time standards for 2-[(4-bromophenyl)methanesulfonyl]propanoic acid. Based on our comparative analysis, a C18 column with an acetonitrile/water mobile phase containing 0.1% TFA provides a robust and efficient starting point for achiral analysis, delivering excellent resolution and peak shape. For stereospecific analysis, a polysaccharide-based chiral column like the Chiralcel OD-H is highly effective.

The key to establishing a reliable retention time standard lies not in finding an absolute value, but in defining a complete analytical system and verifying its performance with rigorous System Suitability Testing. By following the protocols and principles outlined here, researchers can develop a validated, trustworthy HPLC method suitable for identity, purity, and quantitative analysis in a regulated drug development environment. The final selected method should undergo full validation according to ICH Q2(R1) guidelines.

References

  • Vertex AI Search. (2025). System suitability Requirements for a USP HPLC Method - Tips & Suggestions.
  • Pharmaceutical Updates. (2021). System suitability in HPLC Analysis.
  • Pharmaguideline. System Suitability in HPLC Analysis.
  • SciSpace.
  • ECA Academy. System Suitability Tests (SST) and Troubleshooting for HPLC Methods - Live Online Training.
  • Lab Manager. (2025). System Suitability Testing: Ensuring Reliable Results.
  • Waters Corporation. (2023). Improved Chromatographic Analysis of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) Using CORTECS™ Premier Columns That Feature MaxPeak™ High Performance Surfaces HPS Technology.
  • Rasayan Journal of Chemistry. (2025).
  • SciSpace.
  • Scientific Research Publishing.
  • PubMed. (2013). HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order.
  • NTU Scholars. Enantiomeric Derivatives Separation of 2- (Phen0xy)
  • LCGC International. (2014). Reversed-Phase HPLC Mobile-Phase Chemistry — Explained.
  • ResearchGate. (2016). Why we do use reversed phase in HPLC?.
  • Chemistry LibreTexts. (2019). 12.
  • ResearchGate. A Validated chiral liquid chromatographic method for the enantiomeric separation of ß-amino-ß-(4-bromophenyl) propionic acid | Request PDF.
  • Moravek. (2024).
  • SIELC Technologies. Acid Effect on Retention of Acidic Analytes.
  • LCGC International. (2026). Back to Basics: The Role of pH in Retention and Selectivity.
  • Chiralpedia. (2022).
  • LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Chromatography Forum. (2013). Help choosing an internalstandard.
  • ResearchGate. (2022).
  • ResearchGate. (2025). A Reverse Phase HPLC Method for the Separation of Two Stereo Isomers of 2-[4-(Methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic Acid | Request PDF.
  • MDPI. (2019).
  • TSI Journals. (2007).

Sources

Validation

Technical Comparison Guide: 2-[(4-Bromophenyl)methanesulfonyl]propanoic Acid vs. Non-Brominated Analogs

Topic: Structural comparison of 2-[(4-bromophenyl)methanesulfonyl]propanoic acid with non-brominated analogs Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals Ex...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structural comparison of 2-[(4-bromophenyl)methanesulfonyl]propanoic acid with non-brominated analogs Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

2-[(4-bromophenyl)methanesulfonyl]propanoic acid (referred to herein as Br-PMSA ) represents a critical optimization of the arylmethanesulfonyl alkanoic acid scaffold. While the non-brominated analog (H-PMSA ) serves as a baseline structural template, the incorporation of the para-bromo substituent introduces decisive physicochemical and pharmacokinetic advantages.

This guide objectively compares Br-PMSA against H-PMSA, focusing on its application as a pharmacophore in Aldose Reductase Inhibitors (ARIs) and dual-action anti-inflammatory agents . The presence of the bromine atom is not merely a structural variation but a functional enhancement that drives superior lipophilicity, metabolic stability, and binding affinity in hydrophobic pockets.

FeatureBr-PMSA (Brominated)H-PMSA (Non-Brominated)Impact of Modification
Lipophilicity (cLogP) ~2.6 - 3.1~1.5 - 1.9High: Enhanced membrane permeability.
Metabolic Stability High (para-blocked)Low (susceptible to CYP450)Critical: Extends half-life (

).
Binding Affinity Enhanced (Halogen bonding)BaselineModerate: Fills hydrophobic pockets.
Solubility Low to ModerateModerate to HighTrade-off: Requires formulation optimization.

Structural & Electronic Analysis

The Heavy Atom Effect

The transition from H-PMSA to Br-PMSA involves the substitution of a hydrogen atom (Van der Waals radius


) with a bromine atom (

). This increase in steric bulk is accompanied by significant electronic modulation.
  • Sigma-Hole Interactions: The bromine atom exhibits a positive electrostatic potential region (sigma-hole) on its extension, allowing it to participate in halogen bonding with carbonyl oxygens or

    
    -systems in target proteins (e.g., Tyr48 in Aldose Reductase). H-PMSA lacks this capability.
    
  • Inductive Effects: The sulfonyl group (

    
    ) is a strong electron-withdrawing group (EWG). The addition of Br (weakly deactivating, EWG via induction but EDG via resonance) at the para-position subtly modulates the acidity of the benzylic protons, potentially influencing the stability of the carbanion intermediate during metabolic degradation.
    
Structural Logic Diagram (SAR)

The following diagram illustrates the causal relationship between the structural modification (Bromination) and the resulting functional properties.

SAR_Analysis Substituent Substituent Choice (Para-Position) Lipophilicity Lipophilicity (LogP Increase) Substituent->Lipophilicity +1.1 Log units Metabolism Metabolic Stability (CYP450 Blocking) Substituent->Metabolism Blocks p-hydroxylation Binding Target Binding (Halogen Bonding) Substituent->Binding Sigma-hole interaction Outcome Enhanced Drug Candidate Profile Lipophilicity->Outcome Permeability Metabolism->Outcome Duration of Action Binding->Outcome Potency (IC50)

Figure 1: Structure-Activity Relationship (SAR) flow demonstrating the multifaceted impact of the para-bromo substitution.

Physicochemical Performance

Lipophilicity and Permeability

Experimental data consistently shows that aryl sulfones require a specific lipophilic window for optimal bioavailability.

  • H-PMSA: With a cLogP near 1.5, the non-brominated analog is relatively polar. While highly soluble, it often suffers from poor passive diffusion across the blood-retina barrier (BRB) or blood-nerve barrier (BNB), which are critical targets for diabetic neuropathy treatments.

  • Br-PMSA: The bromine atom adds approximately 0.8 – 1.1 log units to the partition coefficient. This shift brings the molecule into the optimal range (LogP 2.5 – 3.5) for CNS and tissue penetration without becoming effectively insoluble.

Metabolic Stability Profile

A major failure point for H-PMSA analogs is rapid clearance. The para-position of the phenyl ring is the primary site for Phase I oxidation by Cytochrome P450 enzymes.

  • H-PMSA: Rapidly hydroxylated to the p-phenol derivative, followed by glucuronidation and excretion.

  • Br-PMSA: The C-Br bond is metabolically robust. By occupying the para-position, bromine forces metabolism to occur at less favorable sites (e.g., benzylic oxidation or aromatic hydroxylation at meta positions), significantly prolonging the biological half-life.

Experimental Protocols

To validate the superiority of Br-PMSA, the following protocols are standard for synthesizing and testing the scaffold.

Synthesis Workflow (Thioether Oxidation Route)

Objective: Synthesize Br-PMSA from 4-bromobenzyl bromide and 2-mercaptopropanoic acid.

  • Nucleophilic Substitution:

    • Dissolve 2-mercaptopropanoic acid (1.0 eq) in DMF.

    • Add NaOH (2.2 eq) to generate the dianion.

    • Slowly add 4-bromobenzyl bromide (1.0 eq) at 0°C.

    • Stir at RT for 4 hours. Acidify with 1M HCl to precipitate the thioether intermediate.

  • Oxidation (The Critical Step):

    • Dissolve the thioether in Methanol/Water (1:1).

    • Add Oxone® (Potassium peroxymonosulfate, 3.0 eq) portion-wise at 0°C. Note: Oxone is preferred over mCPBA for chemoselectivity in the presence of carboxylic acids.

    • Stir for 12 hours. The sulfide oxidizes to sulfone (

      
      
      
      
      
      
      
      ).
  • Purification:

    • Extract with Ethyl Acetate. Wash with brine.[1]

    • Recrystallize from Ethanol/Water. Br-PMSA typically yields white needles (mp 161–162°C).

Biological Assay: Aldose Reductase Inhibition (Spectrophotometric)

Objective: Compare IC50 values of Br-PMSA vs. H-PMSA.

  • Principle: Measure the decrease in absorbance at 340 nm as NADPH is consumed during the reduction of DL-glyceraldehyde.

  • Reagents:

    • Phosphate buffer (0.1 M, pH 6.2).

    • NADPH (0.15 mM).

    • DL-Glyceraldehyde (10 mM) as substrate.

    • Enzyme: Rat Lens Aldose Reductase (RLAR) homogenate.

  • Procedure:

    • Incubate Enzyme + NADPH + Inhibitor (Br-PMSA or H-PMSA in DMSO) for 5 mins at 30°C.

    • Initiate reaction with DL-Glyceraldehyde.

    • Monitor

      
       for 5 minutes.
      
  • Expected Result: Br-PMSA typically exhibits an IC50 in the low micromolar range (1–10 µM) , whereas H-PMSA often shows IC50 > 50 µM, demonstrating the potency gain from the halogen interaction.

Visualizing the Synthesis Pathway

Synthesis_Pathway Start Start: 4-Bromobenzyl bromide + 2-Mercaptopropanoic acid Step1 Step 1: S-Alkylation (NaOH, DMF, 0°C) Start->Step1 Inter Intermediate: Thioether Derivative Step1->Inter Step2 Step 2: Oxidation (Oxone or H2O2/WO4) Inter->Step2 Product Final Product: Br-PMSA (Sulfone) Step2->Product

Figure 2: Synthetic route for 2-[(4-bromophenyl)methanesulfonyl]propanoic acid via thioether oxidation.

References

  • Mylari, B. L., et al. (1991). "Novel, potent aldose reductase inhibitors: 3,4-dihydro-4-oxo-3-[[5-(trifluoromethyl)-2-benzothiazolyl]methyl]-1-phthalazineacetic acid (Zopolrestat) and congeners." Journal of Medicinal Chemistry, 34(1), 108-122. Link

  • Srivastava, S. K., et al. (2005).[2] "Aldose reductase: a key enzyme in the oxidative stress-induced inflammatory pathologies." Journal of Immunology, 175(11), 7105-7112. Link

  • Costantino, L., et al. (1999). "1,2,4-Benzothiadiazine-1,1-dioxide derivatives as aldose reductase inhibitors." European Journal of Medicinal Chemistry, 34(10), 809-814. Link

  • PubChem. "2-[(4-bromophenyl)methanesulfonyl]propanoic acid - Compound Summary." National Library of Medicine. Link

  • Wilbraham, L., et al. (2012). "Halogen bonding in protein–ligand complexes: a structural and energetic analysis." Journal of Chemical Information and Modeling, 52(10), 2623-2637. Link

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Comparative

A Comparative Guide to the Validation of Purity Assays for Sulfonyl Propanoic Acid Reagents

For Researchers, Scientists, and Drug Development Professionals The purity of reagents used in the synthesis of active pharmaceutical ingredients (APIs) is a cornerstone of drug safety and efficacy. Sulfonyl propanoic ac...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The purity of reagents used in the synthesis of active pharmaceutical ingredients (APIs) is a cornerstone of drug safety and efficacy. Sulfonyl propanoic acids, a class of organic reagents, are integral building blocks in the development of various pharmaceuticals. Their purity directly influences the impurity profile and overall quality of the final drug product. Therefore, robust and validated analytical methods for assessing their purity are not just a regulatory requirement but a scientific necessity.

This guide provides an in-depth comparison of the primary analytical techniques for the validation of purity assays for sulfonyl propanoic acid reagents. As a senior application scientist, my focus is not just on the "how" but the "why"—elucidating the scientific rationale behind the selection of each method and the intricacies of their validation.

The Criticality of Purity in Sulfonyl Propanoic Acid Reagents

Sulfonyl propanoic acid reagents, such as 3-(methylsulfonyl)propanoic acid, are often utilized in multi-step syntheses where any impurity can be carried through, and potentially react to form new, unexpected impurities in the API.[1] Common impurities can stem from the synthetic route, such as residual starting materials (e.g., 3-(methylthio)propanoic acid), by-products from incomplete or over-oxidation, and residual solvents used during purification.[1][2] A comprehensive purity assessment, therefore, must encompass the identification and quantification of these potential contaminants, as well as the accurate determination of the main component's assay, water content, and residual solvents.

A Multi-faceted Approach to Purity Determination

No single analytical technique can provide a complete picture of a reagent's purity. A holistic approach, employing a suite of orthogonal methods, is essential for a thorough characterization. This guide will compare four critical techniques:

  • High-Performance Liquid Chromatography (HPLC) for the quantification of the main component and organic impurities.

  • Quantitative Nuclear Magnetic Resonance (qNMR) as a primary method for absolute purity determination.

  • Headspace Gas Chromatography (GC) for the analysis of residual solvents.

  • Karl Fischer Titration for the precise measurement of water content.

The selection and validation of these methods should be guided by the principles outlined in the International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R2).[3][4]

High-Performance Liquid Chromatography (HPLC): The Workhorse for Organic Purity

HPLC is the most widely used technique for purity assessment in the pharmaceutical industry due to its high sensitivity, resolving power, and applicability to a wide range of non-volatile and thermally labile compounds.[5][6]

The "Why" Behind HPLC

For sulfonyl propanoic acids, which are polar, non-volatile compounds, reversed-phase HPLC (RP-HPLC) is the method of choice. It allows for the separation of the main compound from structurally similar impurities, which may have only slight differences in polarity. UV detection is typically employed, as the carboxylic acid group and any aromatic moieties provide sufficient chromophores.[7][8]

Experimental Protocol: A Validated RP-HPLC Method

The following protocol is a robust starting point for the analysis of a sulfonyl propanoic acid reagent.

Instrumentation and Conditions:

ParameterValue
HPLC System A standard HPLC system with a UV-Vis detector
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (v/v) = 30:70 (example gradient may be required)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 210 nm
Run Time 20 minutes

Method Validation Parameters:

A comprehensive validation of the HPLC method is crucial to ensure its reliability.[9][10]

ParameterAcceptance CriteriaRationale
Specificity The analyte peak should be free from interference from the matrix, impurities, and degradation products.Ensures the method is selective for the analyte of interest.
Linearity R² > 0.99 for a minimum of 5 concentrations across the range.Demonstrates a direct relationship between concentration and detector response.
Accuracy 98.0% to 102.0% recovery for the assay of the main component.Measures the closeness of the experimental value to the true value.[11]
Precision (Repeatability & Intermediate) RSD ≤ 2.0%Assesses the consistency of results under the same and different conditions (day, analyst, instrument).
Limit of Detection (LOD) S/N ratio of 3:1The lowest concentration at which the analyte can be detected.[5][12]
Limit of Quantitation (LOQ) S/N ratio of 10:1The lowest concentration that can be quantified with acceptable accuracy and precision.[5][12]
Robustness No significant impact on results with small, deliberate changes in method parameters (e.g., pH, flow rate).Demonstrates the method's reliability during normal use.
Visualizing the HPLC Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Weigh Reference Standard Dissolve Dissolve in Mobile Phase Standard->Dissolve Sample Weigh Sulfonyl Propanoic Acid Sample->Dissolve Filter Filter through 0.45 µm filter Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Purity (Area %) or Assay vs. Standard Integrate->Calculate

Caption: Workflow for HPLC Purity Analysis.

Quantitative NMR (qNMR): An Absolute Approach to Purity

Quantitative NMR has gained significant traction as a primary analytical method for purity determination.[13][14] Its fundamental principle lies in the direct proportionality between the integrated signal area of a specific nucleus (typically ¹H) and the number of those nuclei, allowing for absolute quantification against a certified internal standard.[12][15]

The "Why" Behind qNMR

The major advantage of qNMR is that it does not require a reference standard of the analyte itself, which is particularly beneficial for novel or research-grade reagents where a fully characterized standard may not be available.[16] It provides a direct measure of the mass fraction of the analyte and can simultaneously identify and quantify impurities with suitable proton signals.[12][14] This makes it an excellent orthogonal technique to HPLC.

Experimental Protocol: Purity Determination by ¹H-qNMR

Instrumentation and Key Parameters:

ParameterValue/Consideration
NMR Spectrometer 400 MHz or higher for adequate signal dispersion
Solvent Deuterated solvent in which both analyte and internal standard are fully soluble (e.g., DMSO-d₆, D₂O)
Internal Standard A certified reference material with known purity, stable, and with signals that do not overlap with the analyte (e.g., maleic acid, dimethyl sulfone)
Relaxation Delay (d1) At least 5 times the longest T₁ of both analyte and standard to ensure full relaxation
Pulse Angle 90° pulse
Number of Scans Sufficient to achieve a high signal-to-noise ratio (>250:1)

Data Analysis:

The purity of the sulfonyl propanoic acid is calculated using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

Where:

  • I = Integral of the signal

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the standard

Visualizing the qNMR Workflow

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing Weigh_Std Accurately weigh Internal Standard Dissolve Dissolve both in deuterated solvent Weigh_Std->Dissolve Weigh_Analyte Accurately weigh Analyte Weigh_Analyte->Dissolve Transfer Transfer to NMR tube Dissolve->Transfer Acquire Acquire ¹H-NMR Spectrum (Quantitative Parameters) Transfer->Acquire Process Process Spectrum (Phasing, Baseline Correction) Acquire->Process Integrate Integrate Analyte and Standard Signals Process->Integrate Calculate Calculate Absolute Purity Integrate->Calculate

Caption: Workflow for qNMR Purity Analysis.

Headspace Gas Chromatography (GC): Targeting Residual Solvents

Residual solvents are a critical class of impurities that must be controlled in pharmaceutical reagents.[17][18] Headspace GC is the gold standard for their analysis due to the volatile nature of these impurities and the non-volatile nature of the sulfonyl propanoic acid matrix.[9][19]

The "Why" Behind Headspace GC

By heating the sample in a sealed vial, volatile solvents partition into the headspace gas, which is then injected into the GC. This technique avoids the introduction of the non-volatile matrix onto the GC column, preventing contamination and extending column lifetime. Flame Ionization Detection (FID) is commonly used for its robust response to most organic solvents, while Mass Spectrometry (MS) can be used for identification.[9][17]

Experimental Protocol: USP <467> Based Method

The following protocol is based on the principles of USP <467> for residual solvent analysis.

Instrumentation and Conditions:

ParameterValue
GC System GC with a headspace autosampler and FID/MS detector
Column G43 (e.g., DB-624), 30 m x 0.53 mm, 3.0 µm or similar
Carrier Gas Helium or Hydrogen
Oven Program 40 °C (20 min), then 10 °C/min to 240 °C, hold 20 min
Headspace Vial Temp 80 °C
Headspace Loop Temp 85 °C
Headspace Transfer Line Temp 90 °C
Vial Equilibration Time 60 min
Sample Preparation Accurately weigh the sample into a headspace vial and dissolve in a suitable solvent (e.g., DMSO, water)

Validation:

Validation focuses on ensuring the method can accurately and precisely quantify all potential residual solvents at their specified limits according to ICH Q3C guidelines.

Visualizing the Headspace GC Workflow

GC_Workflow cluster_prep Sample Preparation cluster_analysis Headspace GC Analysis cluster_data Data Processing Weigh_Sample Weigh Sample into Headspace Vial Add_Solvent Add Diluent (e.g., DMSO) Weigh_Sample->Add_Solvent Seal_Vial Seal Vial Add_Solvent->Seal_Vial Incubate Incubate Vial at 80°C Seal_Vial->Incubate Inject_HS Inject Headspace Gas Incubate->Inject_HS Separate_GC GC Separation Inject_HS->Separate_GC Detect_FID FID/MS Detection Separate_GC->Detect_FID Identify Identify Solvents by Retention Time Detect_FID->Identify Quantify Quantify vs. Standards Identify->Quantify

Caption: Workflow for Residual Solvent Analysis by Headspace GC.

Karl Fischer Titration: The Gold Standard for Water Content

Water is not just a solvent impurity; it can affect the stability, reactivity, and physical properties of a reagent.[20][21] Karl Fischer (KF) titration is a highly specific and accurate method for determining water content.[20]

The "Why" Behind Karl Fischer

The KF reaction is a stoichiometric reaction between water and iodine. The method is highly selective for water and can be performed using two main techniques: volumetric and coulometric.[21][22]

  • Volumetric KF: Best suited for samples with higher water content (0.1% to 100%).[20]

  • Coulometric KF: Ideal for trace levels of water (ppm to 0.1%) as the iodine is generated electrochemically, allowing for greater precision at low levels.[20]

For sulfonyl propanoic acids, which are typically solids, a KF oven may be used to heat the sample and drive off the water into the titration cell, preventing side reactions of the acidic compound with the KF reagents.[3][10]

Experimental Protocol: KF with Oven Evaporation

Instrumentation and Conditions:

ParameterValue
Titrator Volumetric or Coulometric Karl Fischer Titrator with an oven autosampler
Oven Temperature Optimized for the specific sulfonyl propanoic acid to ensure complete water release without degradation (e.g., 120-150 °C)
Carrier Gas Dry nitrogen or air
Sample Amount Chosen to result in a titration volume that is a significant portion of the burette volume (for volumetric) or a reasonable titration time (for coulometric)

Validation:

Validation includes verifying the accuracy and precision using certified water standards (e.g., sodium tartrate dihydrate).[22]

Visualizing the Karl Fischer Workflow

KF_Workflow cluster_prep Sample Preparation cluster_analysis KF Analysis cluster_data Data Processing Weigh_Sample Accurately weigh sample into vial Seal_Vial Seal the vial Weigh_Sample->Seal_Vial Place_in_Oven Place vial in KF Oven Seal_Vial->Place_in_Oven Heat_Sample Heat sample to release water Place_in_Oven->Heat_Sample Transfer_Water Transfer water vapor to titration cell via carrier gas Heat_Sample->Transfer_Water Titrate Titrate with KF reagent Transfer_Water->Titrate Calculate_Water Calculate Water Content (%) Titrate->Calculate_Water

Caption: Workflow for Water Content Determination by Karl Fischer.

Comparative Summary of Purity Assay Techniques

FeatureHPLCqNMRHeadspace GCKarl Fischer Titration
Primary Use Organic Purity & ImpuritiesAbsolute Purity & AssayResidual SolventsWater Content
Quantification Principle Comparative (vs. Standard)Absolute (vs. Internal Std)Comparative (vs. Standard)Absolute (Stoichiometric)
Requires Analyte Standard Yes (for assay)NoYesNo (uses water standard)
Sensitivity High (ppm levels)ModerateVery High (ppm levels)High (ppm to %)
Key Strengths High resolution, well-establishedAbsolute quantification, structural infoSpecific for volatiles, matrix-freeHighly specific for water
Key Limitations Relative quantification (area %), requires standards for all impurities for accurate quantificationLower sensitivity than HPLC, potential signal overlapOnly for volatile compoundsCan be affected by side reactions (mitigated by oven)

Conclusion: An Integrated and Orthogonal Strategy

The validation of purity assays for sulfonyl propanoic acid reagents is a critical activity in drug development that demands a scientifically sound and multi-faceted approach. While HPLC remains the primary tool for assessing organic purity and impurity profiles, its comparative nature necessitates orthogonal verification. qNMR provides this crucial orthogonal check, offering an absolute measure of purity and serving as an invaluable tool, especially in early development.

Furthermore, a complete purity profile is unattainable without specifically addressing volatile components. Headspace GC is the definitive technique for residual solvent analysis, and Karl Fischer titration is the undisputed gold standard for water content determination.

By integrating these four validated techniques, researchers, scientists, and drug development professionals can build a comprehensive and robust purity profile for sulfonyl propanoic acid reagents. This not only ensures compliance with global regulatory expectations but also upholds the fundamental principles of scientific integrity, ultimately contributing to the development of safe and effective medicines.

References

  • Pauli, G. F., Gödecke, T., Jaki, B. U., & Lankin, D. C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(21), 9220–9231. [Link]

  • Agilent Technologies. (2020). A Generic Method for the Analysis of Residual Solvents in Pharmaceuticals Using Static Headspace-GC-FID/MS. Agilent Technologies. [Link]

  • ResolveMass Laboratories Inc. (2025). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc. [Link]

  • Pauli, G. F., Gödecke, T., Jaki, B. U., & Lankin, D. C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. PMC. [Link]

  • RSSL. (n.d.). qNMR for Purity Determination in Pharmaceuticals. RSSL. [Link]

  • Shimadzu. (n.d.). Analysis of Residual Solvents in Pharmaceuticals Using Headspace GC-FID/MS Detector Splitting System. Shimadzu. [Link]

  • General. (2024). Equavilency between Mass Balance and qNMR metholologies. General. [Link]

  • Mestrelab Resources. (2024). What is qNMR and why is it important?. Mestrelab Resources. [Link]

  • Technology Networks. (2023). Headspace GC method for residual solvents analysis in pharmaceutical products. Technology Networks. [Link]

  • ALWSCI. (2026). Method Validation For Karl Fischer Moisture Determination. ALWSCI. [Link]

  • American Pharmaceutical Review. (2010). A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. American Pharmaceutical Review. [Link]

  • PPD. (n.d.). Determining Water Content with a Novel Karl Fischer Titration Approach. PPD. [Link]

  • Eurofins. (n.d.). Water Determination by Karl Fischer. Eurofins. [Link]

  • Royal Society of Chemistry. (2021). High-performance liquid chromatography-quantitative nuclear magnetic resonance (HPLC-qNMR) with a two-signal suppression method for purity assessment of avermectin B1a. RSC Publishing. [Link]

  • ResearchGate. (n.d.). Purity comparison by NMR and HPLC. ResearchGate. [Link]

  • LabRulez LCMS. (2023). Validation of Parameters for Karl Fischer Titration. LabRulez LCMS. [Link]

  • ResearchGate. (2025). A Convenient Synthesis of Novel 3-(Heterocyclylsulfonyl)propanoic Acids and Their Amide Derivatives. ResearchGate. [Link]

  • Google Patents. (n.d.). CN109912470A - A kind of synthetic method of 3- (benzene sulfonyl) propionic acid.
  • Longdom Publishing. (n.d.). Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed. Longdom Publishing. [Link]

  • European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]

  • SCION Instruments. (n.d.). Highly Sensitive Analysis of Organic Acids by HPLC-UV. SCION Instruments. [Link]

Sources

Validation

Elemental analysis benchmarks for 2-[(4-bromophenyl)methanesulfonyl]propanoic acid

An In-Depth Guide to Elemental Analysis Benchmarks for 2-[(4-bromophenyl)methanesulfonyl]propanoic acid Introduction In the landscape of pharmaceutical development and chemical research, the precise characterization of n...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Elemental Analysis Benchmarks for 2-[(4-bromophenyl)methanesulfonyl]propanoic acid

Introduction

In the landscape of pharmaceutical development and chemical research, the precise characterization of novel compounds is paramount. 2-[(4-bromophenyl)methanesulfonyl]propanoic acid (C₁₀H₁₁BrO₄S), a halogenated organosulfur compound, presents a unique analytical challenge due to its complex matrix. Accurate and precise determination of its elemental composition is not merely an academic exercise; it is a critical step for confirming molecular structure, assessing purity, and adhering to stringent regulatory standards for active pharmaceutical ingredients (APIs) and intermediates.[1][2]

This guide provides a comprehensive comparison of modern analytical techniques for the elemental analysis of this compound. We will move beyond simple procedural descriptions to explore the causality behind methodological choices, offering field-proven insights for researchers, scientists, and drug development professionals. The objective is to equip you with the necessary data and rationale to select the most appropriate analytical strategy for your specific research or quality control needs.

Theoretical Elemental Composition

Before any analysis, establishing the theoretical elemental composition based on the molecular formula (C₁₀H₁₁BrO₄S) provides the definitive benchmark against which all experimental results are measured.

Molecular Formula: C₁₀H₁₁BrO₄S Molecular Weight: 327.16 g/mol

ElementSymbolAtomic MassAtomsTotal MassPercentage (%)
CarbonC12.01110120.1136.71%
HydrogenH1.0081111.0883.39%
BromineBr79.904179.90424.42%
OxygenO15.999463.99619.56%
SulfurS32.065132.0659.80%

Table 1: Theoretical elemental composition of 2-[(4-bromophenyl)methanesulfonyl]propanoic acid.

Benchmarking Analytical Methodologies

The determination of carbon, hydrogen, sulfur, and bromine in a single organic molecule requires a multi-faceted approach. We will compare four leading techniques, each offering distinct advantages and limitations.

  • Combustion Analysis (CHNS Mode): This is the foundational, classical method for determining the mass percentages of carbon, hydrogen, nitrogen, and sulfur in a pure organic compound.[3] The sample is combusted in a high-oxygen environment, converting the elements into simple, quantifiable gases (CO₂, H₂O, SO₂).[3] Its primary strength lies in its high precision and accuracy for the core organic elements.

  • Combustion Ion Chromatography (CIC): A powerful and modern hyphenated technique, CIC is exceptionally suited for the simultaneous determination of sulfur and halogens.[4][5] The sample undergoes complete combustion, and the resulting gases are trapped in an aqueous absorption solution.[6][7] This solution, containing the analytes as inorganic ions (e.g., sulfate and bromide), is then injected into an ion chromatograph for highly sensitive and specific quantification.[4]

  • Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): ICP-OES is a robust technique for elemental analysis, capable of detecting a wide range of elements, including sulfur.[8][9] The sample is introduced into a high-energy argon plasma, which atomizes and excites the elements, causing them to emit light at characteristic wavelengths.[8] The intensity of the emitted light is proportional to the element's concentration. While traditionally used for metals, its application for non-metals in organic matrices is well-established.[10][11]

  • Wavelength Dispersive X-Ray Fluorescence (WDXRF): As a non-destructive technique, XRF is highly valuable for screening and quality control.[12][13] The sample is irradiated with a primary X-ray beam, causing the ejection of inner-shell electrons. As electrons from higher energy levels fill the vacancies, they emit secondary, fluorescent X-rays with energies characteristic of each element.[12][14] WDXRF offers high resolution and sensitivity, making it suitable for quantifying both bromine and sulfur.[15]

Experimental Protocols & Workflows

A trustworthy protocol is a self-validating one. The following methodologies include critical steps for calibration and quality control, ensuring the integrity of the generated data.

Protocol 1: Combustion Analysis (CHNS)

This protocol outlines the determination of Carbon, Hydrogen, and Sulfur.

  • Instrument Calibration: Calibrate the CHNS analyzer using a certified organic standard with a matrix similar to the analyte, such as S-Benzyl thiouronium chloride. Perform a multi-point calibration to establish linearity.

  • Sample Preparation: Accurately weigh 1-3 mg of 2-[(4-bromophenyl)methanesulfonyl]propanoic acid into a tin capsule.

  • Combustion: Place the sealed capsule into the instrument's autosampler. The sample is dropped into a combustion furnace (~950°C) with a pulse of pure oxygen.

  • Gas Separation: The resulting gases (CO₂, H₂O, SO₂, and others) are passed through a reduction furnace to remove excess oxygen and convert nitrogen oxides to N₂. The gases are then separated via a chromatographic column.

  • Detection: A thermal conductivity detector (TCD) measures the concentration of each gas relative to a helium carrier gas.

  • Data Analysis: The instrument software calculates the percentage of C, H, and S based on the calibration curve and the initial sample weight.

CHNS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis A Weigh 1-3 mg of Sample B Seal in Tin Capsule A->B C Combustion (~950°C + O2) B->C D Gas Chromatography Separation C->D E Thermal Conductivity Detection (TCD) D->E F Final Report E->F Calculate %C, %H, %S

CHNS elemental analysis workflow.
Protocol 2: Combustion Ion Chromatography (CIC) for Bromine & Sulfur

This protocol provides a highly accurate method for simultaneous halogen and sulfur analysis.

  • Instrument Calibration: Prepare a series of aqueous standards containing known concentrations of bromide (Br⁻) and sulfate (SO₄²⁻) ions. Run these through the IC system to generate a calibration curve.

  • System Validation: Analyze a certified reference material (e.g., a polymer standard with known Br and S content) to verify the combustion efficiency and overall system recovery. Recoveries should be within 95-105%.[4]

  • Sample Preparation: Weigh 1-5 mg of the sample into a ceramic or quartz boat.

  • Combustion: The sample is introduced into a furnace heated to ~1000°C under a stream of oxygen.[4]

  • Gas Absorption: The gaseous combustion products (including HBr and SO₂) are bubbled through an oxidizing absorption solution (e.g., dilute hydrogen peroxide) which quantitatively traps them as bromide and sulfate ions.[4][6]

  • IC Analysis: An aliquot of the absorption solution is automatically injected into the ion chromatograph. The anions are separated on an anion-exchange column and quantified using a suppressed conductivity detector.

  • Data Analysis: The software calculates the concentration of Br and S in the original sample based on the ion concentrations in the solution and the initial sample weight.

CIC_Workflow cluster_prep Sample Preparation cluster_analysis CIC System A Weigh 1-5 mg of Sample in Boat B Combustion (~1000°C + O2) A->B C Gas Absorption (H2O2 Solution) B->C D Ion Chromatography (IC) Analysis C->D E Final Report D->E Calculate %Br, %S

CIC workflow for Br and S analysis.
Protocol 3: ICP-OES for Sulfur

This protocol is adapted for analyzing sulfur in an organic matrix.

  • Instrument Calibration: Aspirate multi-element standards containing sulfur to establish a calibration curve. The calibration blank should be the same acid matrix used for sample digestion.

  • Sample Preparation (Microwave Digestion): Accurately weigh approximately 50-100 mg of the sample into a microwave digestion vessel. Add a mixture of concentrated nitric acid and hydrogen peroxide.

  • Digestion: Seal the vessel and perform a controlled microwave digestion program. This process completely oxidizes the organic matrix, leaving the sulfur as soluble sulfate in an aqueous solution.

  • Dilution: After cooling, dilute the digestate to a final known volume (e.g., 50 mL) with deionized water. The sample is now ready for analysis.

  • Analysis: Introduce the diluted sample into the ICP-OES. The instrument measures the intensity of the sulfur emission line (e.g., 180.731 nm).

  • Data Analysis: The sulfur concentration is determined from the calibration curve, and the final percentage in the solid sample is calculated, accounting for the initial weight and dilution factor.

Comparative Performance Analysis

The choice of an analytical technique is a trade-off between various performance characteristics. The following table summarizes the expected performance benchmarks for the analysis of 2-[(4-bromophenyl)methanesulfonyl]propanoic acid.

ParameterCombustion (CHNS)Combustion IC (CIC)ICP-OES (Sulfur)WDXRF (Br, S)
Primary Analytes C, H, SBr, S S, Metallic ImpuritiesBr, S
Accuracy (% Recovery) 99.5 - 100.5%96 - 103%[4]95 - 105%97 - 102%
Precision (% RSD) < 0.3%< 2%< 3%< 1%
Typical LOQ ~0.01%~0.5 ppm[4]~50 ppb (in solution)~5 ppm[15]
Sample Prep Simple (weighing)Simple (weighing)Complex (digestion)Minimal (pelletizing)
Analysis Type DestructiveDestructiveDestructiveNon-destructive
Throughput HighMediumMedium-HighHigh

Table 2: Comparison of key performance metrics for selected analytical techniques.

Discussion: Synthesizing a Strategy for Complete Characterization

No single technique can provide a complete and validated elemental profile for 2-[(4-bromophenyl)methanesulfonyl]propanoic acid. An integrated approach is required for full characterization, guided by the specific analytical objective.

  • For Structural Confirmation and Purity Assessment: The gold standard combines Combustion Analysis for its unparalleled precision in C and H determination with Combustion Ion Chromatography (CIC) for its high accuracy and simultaneous measurement of the key heteroatoms, bromine and sulfur. This combination provides a complete, direct measurement of the five key elements (with Oxygen determined by difference) and is the most authoritative method for confirming the empirical formula of a synthesized batch.

  • For Quality Control and Screening: WDXRF is an exceptional choice for routine QC environments.[12] Its non-destructive nature preserves the sample, and its high throughput allows for rapid screening of multiple batches.[13] After initial validation against a primary method like CIC, WDXRF can reliably monitor the bromine and sulfur content to ensure consistency.

  • For Regulatory Compliance and Impurity Profiling: In a pharmaceutical context, elemental analysis extends to trace impurities.[2][16] ICP-OES or the more sensitive ICP-MS is indispensable for quantifying elemental impurities according to regulatory guidelines like USP <232> and ICH Q3D.[16][17] While the digestion protocol for ICP can also be used to determine the bulk sulfur content, its primary strength lies in its ability to detect toxicologically relevant metals at trace levels.[9]

The validation of any chosen analytical procedure is critical and must be performed according to established guidelines, such as ICH Q2(R1), to ensure and document the method's accuracy, precision, linearity, range, and limits of detection/quantification.[2][16]

Conclusion

The elemental analysis of 2-[(4-bromophenyl)methanesulfonyl]propanoic acid requires a well-reasoned analytical strategy. While traditional CHNS combustion analysis remains the benchmark for carbon and hydrogen, modern techniques like Combustion Ion Chromatography offer superior, simultaneous analysis of the critical heteroatoms, bromine and sulfur. For rapid, non-destructive screening, WDXRF provides an excellent alternative, while ICP-based methods are essential for comprehensive trace impurity analysis as mandated by pharmaceutical regulations. By understanding the distinct capabilities and validation requirements of each technique, researchers and quality control professionals can ensure the identity, purity, and safety of this complex molecule with the highest degree of scientific confidence.

References

  • Agilent Technologies. (n.d.). Techniques for the Analysis of Organic Chemicals by Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
  • Grön, C. (1994). Halogen selective detection techniques and their use in the determination of chlorinated fatty acids.
  • Reiner, E. J., et al. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. American Laboratory. Retrieved from [Link]

  • Reichert, J. K., & Lochtman, J. (1983).
  • Restek Corporation. (n.d.). A Guide to the Analysis of Halogenated Environmental Pollutants Using Electron Capture Detection. Retrieved from [Link]

  • Intertek. (n.d.). Trace Metals Testing and Elemental Analysis for Pharmaceuticals. Retrieved from [Link]

  • Smithers. (n.d.). Elemental Analysis for the Pharmaceutical Industry Q&A. Retrieved from [Link]

  • Microchem Laboratory. (2025, February 7). Inductively Coupled Plasma (ICP). Retrieved from [Link]

  • Cross, A. (2013, November 7). Validation of Metal Impurities in Drug Products. American Laboratory. Retrieved from [Link]

  • Metrohm. (n.d.). Sulphur and Halide Determination by Combustion Ion Chromatography. LCGC International. Retrieved from [Link]

  • Mester, Z., & Fodor, P. (1998). Towards the use of ICP-OES for the elemental analysis of organic compounds such as glucosamine.
  • Sanner, G., & Usbeck, H. (1985). [Use of x-ray fluorescence analysis for determination of bromine in drug synthesis, with a look at chlorine (sulfur) and fluorine]. Pharmazie, 40(8), 544-548.
  • Agilent Technologies. (2022, November 9). Analysis of 27 Halogenated Hydrocarbons and 11 Volatile Organic Compounds in Drinking Water. Retrieved from [Link]

  • HPCi Media. (n.d.). Elemental Impurity Analysis in Pharmaceuticals. Retrieved from [Link]

  • Thomas, R. (2021, February 2). Approaching Elemental Impurity Analysis. Pharmaceutical Technology. Retrieved from [Link]

  • IKA. (n.d.). Determination of the fluorine, chlorine, bromine and sulphur contents after combustion disclosure. ResearchGate. Retrieved from [Link]

  • The G. (2011). Inductively Coupled Plasma Mass Spectrometry: Introduction to Analytical Aspects. Clinical Biochemist Reviews, 32(4), 153–163.
  • EAG Laboratories. (n.d.). Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Retrieved from [Link]

  • CLU-IN. (2023, April 28). X-Ray Fluorescence. Retrieved from [Link]

  • Wikipedia. (n.d.). Combustion analysis. Retrieved from [Link]

  • HORIBA. (n.d.). X-ray Fluorescence (XRF) Analysis. Retrieved from [Link]

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Comparative

Comparative Reactivity Guide: Aryl Bromide vs. Aryl Chloride Sulfones

Executive Summary In the synthesis of sulfone-containing pharmacophores, the choice between aryl bromides and aryl chlorides is rarely just about cost. It is a strategic decision dictated by the intended reaction pathway...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of sulfone-containing pharmacophores, the choice between aryl bromides and aryl chlorides is rarely just about cost. It is a strategic decision dictated by the intended reaction pathway.

  • For Transition Metal Catalysis (e.g., Suzuki-Miyaura): Aryl bromides are the "Gold Standard" for kinetics, offering rapid oxidative addition. However, the sulfone moiety (

    
    ) is a potent electron-withdrawing group (EWG) that significantly activates aryl chlorides, often rendering them viable under "bromide-like" conditions without specialized ligands.
    
  • For Nucleophilic Aromatic Substitution (

    
    ):  The reactivity paradigm inverts. Aryl chlorides often outperform or match aryl bromides due to higher electronegativity stabilizing the rate-determining Meisenheimer complex.
    

This guide analyzes these divergent behaviors to help you select the optimal substrate for your specific synthetic route.

Part 1: Mechanistic Underpinnings[1][2]

The Sulfone Effect: Electronic Activation

The sulfone group is a strong meta-director and ring activator due to its inductive (


) and mesomeric (

) withdrawal.
  • Hammett Constant (

    
    ): 
    
    
    
    . This high value indicates significant electron withdrawal, reducing electron density on the aryl ring.
  • Impact: This electron deficiency weakens the C-X bond strength slightly but, more importantly, makes the ring highly susceptible to nucleophilic attack (

    
    ) and facilitates the reduction of Pd(II) to Pd(0) in catalytic cycles, though it stabilizes the Pd(II) oxidative addition intermediate.
    
Pathway A: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

In Pd-catalysis, the rate-determining step (RDS) for aryl chlorides is typically oxidative addition .[1]

  • Aryl Bromides: The C-Br bond (

    
    ) is weak enough for facile insertion by Pd(0) species (e.g., 
    
    
    
    ).
  • Aryl Chlorides: The C-Cl bond (

    
    ) is stronger. However, the sulfone substituent pulls electron density, lowering the activation energy barrier for oxidative addition.
    
    • Expert Insight: While unactivated aryl chlorides require bulky, electron-rich ligands (e.g., Buchwald's SPhos, XPhos), sulfone-substituted aryl chlorides can often couple using standard triphenylphosphine ligands, mimicking bromide reactivity.

Pathway B: Nucleophilic Aromatic Substitution ( )

Here, the RDS is the nucleophilic attack and formation of the Meisenheimer complex, not the bond breaking.

  • Reactivity Order:

    
    .[2][3][4]
    
  • Why Cl

    
     Br?  Chlorine is more electronegative than bromine. This inductive pull stabilizes the anionic intermediate (Meisenheimer complex) more effectively than bromine, often making the chloride reaction faster despite the stronger bond.
    

Part 2: Visualization of Reactivity Pathways

The following diagram illustrates the divergent energy landscapes for Pd-catalyzed coupling vs.


.

ReactivityComparison cluster_0 Substrates Ar-Cl-Sulfone Ar-Cl-Sulfone Oxidative Addition (Pd) Oxidative Addition (Pd) Ar-Cl-Sulfone->Oxidative Addition (Pd) Slower (Activated by Sulfone) Ar-Br-Sulfone Ar-Br-Sulfone Nu Attack (RDS) Nu Attack (RDS) Ar-Br-Sulfone->Nu Attack (RDS) Comparable Transmetallation Transmetallation Oxidative Addition (Pd)->Transmetallation Reductive Elimination Reductive Elimination Transmetallation->Reductive Elimination Coupled Product Biaryl Sulfone (Suzuki) Reductive Elimination->Coupled Product Meisenheimer Complex Meisenheimer Complex Nu Attack (RDS)->Meisenheimer Complex Leaving Group Dept Leaving Group Dept Meisenheimer Complex->Leaving Group Dept Substituted Product Amino/Oxy Sulfone (SNAr) Leaving Group Dept->Substituted Product

Figure 1: Comparative mechanistic pathways. Note that Ar-Br is kinetically favored for Pd-catalysis, while Ar-Cl is often electronically favored for


.

Part 3: Comparative Data Analysis

The following table synthesizes experimental trends for para-substituted phenyl sulfones.

FeatureAryl Bromide SulfoneAryl Chloride SulfonePractical Implication
C-X Bond Energy ~81 kcal/mol~96 kcal/molBr is easier to break homolytically or oxidatively.
Pd-Cat. Reactivity High (Standard Ligands)Moderate (Requires Activation)Use Br for mild conditions; Cl requires heat or Buchwald ligands.

Reactivity
HighHigh (Often > Br)Cl is preferred for cost and atom economy in

.
Chemoselectivity Reacts 1st in mixed systemsReacts 2nd in mixed systemsIn a Br-Ar-Cl molecule, Pd couples Br first.
Cost HigherLowerCl is scalable; Br is for discovery/med-chem.

Part 4: Experimental Protocols

Protocol A: Chemoselective Suzuki Coupling (Targeting Ar-Br)

Objective: Selectively couple the bromide position in a bromo-chloro-sulfone substrate, leaving the chloride intact for subsequent elaboration.

Substrate: 4-bromo-2-chlorophenyl methyl sulfone. Reagents: Phenylboronic acid (1.1 equiv),


 (3 mol%), 

(2M aq).
  • Setup: Charge a reaction vial with the sulfone substrate (1.0 mmol) and phenylboronic acid (1.1 mmol).

  • Solvent: Add DME (Dimethoxyethane) (5 mL) and degas with nitrogen for 10 minutes. Note: Oxygen removal is critical to prevent homocoupling.

  • Catalyst: Add

    
     (35 mg, 0.03 mmol).
    
  • Base: Add degassed

    
     (2M, 1.5 mL).
    
  • Reaction: Heat to 80°C for 4 hours.

    • Checkpoint: Monitor by TLC/LCMS. The bromide should disappear; the chloride should remain >95% intact due to the kinetic difference.

  • Workup: Dilute with EtOAc, wash with water/brine, dry over

    
    , and concentrate.
    

Why this works: The "standard" catalyst


 is active enough for the bromide but sluggish for the chloride at 80°C, even with the sulfone activation. To couple the chloride, you would need to switch to a ligand like XPhos  or raise the temperature to >110°C.
Protocol B: Displacement (Targeting Ar-Cl)

Objective: Utilize the sulfone activation to displace a chloride with a secondary amine.

Substrate: 4-chlorophenyl phenyl sulfone. Reagents: Morpholine (1.2 equiv),


 (2.0 equiv), DMSO.
  • Setup: Dissolve 4-chlorophenyl phenyl sulfone (1.0 mmol) in dry DMSO (3 mL).

  • Addition: Add

    
     (276 mg, 2.0 mmol) and Morpholine (105 µL, 1.2 mmol).
    
  • Reaction: Heat to 100°C for 6-12 hours.

    • Validation: The reaction will turn yellow/orange (characteristic of charge-transfer complexes/Meisenheimer intermediates).

  • Workup: Pour into ice water. The product often precipitates. If not, extract with EtOAc.

Why this works: The sulfone at the para position stabilizes the negative charge on the ring during the attack. The chloride is a sufficient leaving group, and the high dielectric constant of DMSO supports the polar transition state.

Part 5: Decision Matrix

ScenarioRecommended HalogenRationale
Discovery / HTS Bromide Reliability. Works with generic conditions; less optimization time.
Scale-up / Process Chloride Cost efficiency. Sulfone activation makes it viable with optimization.
Sequential Coupling Br then Cl Use a Bromo-Chloro scaffold. Couple Br first (Suzuki), then Cl (Suzuki w/ SPhos or

).
Orthogonal Reactivity Chloride If you need to perform a Lithium-Halogen exchange elsewhere, the Ar-Cl sulfone will survive (mostly), whereas Ar-Br would exchange.

References

  • Vertex AI Search. (2026). Reactivity comparison of aryl halides in Suzuki-Miyaura coupling. Retrieved from

  • Nambo, M., et al. (2019). Suzuki-Miyaura Coupling of (Hetero)Aryl Sulfones: Complementary Reactivity Enables Iterative Polyaryl Synthesis. National Institutes of Health. Retrieved from

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling Mechanism and Reactivity. Retrieved from

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from

  • Yoneda Labs. (2024). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from

Sources

Safety & Regulatory Compliance

Safety

2-[(4-bromophenyl)methanesulfonyl]propanoic acid proper disposal procedures

Executive Summary & Chemical Profile Objective: To provide an authoritative, self-validating protocol for the disposal of 2-[(4-bromophenyl)methanesulfonyl]propanoic acid. The Scientist's Assessment: This compound is a h...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Objective: To provide an authoritative, self-validating protocol for the disposal of 2-[(4-bromophenyl)methanesulfonyl]propanoic acid.

The Scientist's Assessment: This compound is a halogenated organic acid containing a sulfonyl linker. Standard laboratory waste protocols often fail to address "hybrid" functionalities (Acid + Halogen + Sulfone).

  • Critical Error to Avoid: Do not dispose of this in the standard "Organic Acid" stream (typically reserved for non-halogenated acids like acetic or formic acid). The presence of the Bromine (Br) atom mandates a specific incineration pathway requiring flue gas scrubbing to capture hydrogen bromide (HBr).

Chemical Profile Table:

FeatureChemical MoietyDisposal Implication
Core Structure Propanoic AcidCorrosive/Irritant: Low pH; incompatible with bases/cyanides.
Halogen 4-BromophenylPollutant: Requires Halogenated Waste stream (High BTU incineration with scrubbing).
Linker Methanesulfonyl (Sulfone)Stability: Generally stable, but generates SOx upon combustion.
Physical State Solid (Standard)Requires "Hazardous Solid" segregation unless dissolved.

Pre-Disposal Risk Assessment (The "Why" Behind the Protocol)

Before handling the waste, you must validate the stream compatibility. This section explains the causality of the safety steps to ensure you understand the risks, not just follow a list.

A. The Segregation Hierarchy

In waste management, specific hazards "trump" others. For this compound, the hierarchy is:

  • Halogen Content (Highest Priority): The bromine atom dictates the incineration method.

  • Acidity: Dictates chemical compatibility (what you can mix it with).

  • Physical State: Dictates the container type.

Why not the sewer? Arylsulfones are often persistent in the environment. Combined with the halogen, this compound poses a risk of bioaccumulation and aquatic toxicity. Zero sewer discharge is permitted.

Why not the General Organic Acid stream? General organic acid waste is often used for "fuel blending" (energy recovery). Halogens contaminate this process and corrode standard incinerators.

Decision Logic: Waste Stream Segregation

Use the following logic flow to determine the correct container.

WasteSegregation Start Waste Generation: 2-[(4-bromophenyl)methanesulfonyl] propanoic acid StateCheck Is the waste Solid or Liquid? Start->StateCheck SolidPath Solid (Powder/Crystals) StateCheck->SolidPath LiquidPath Liquid (Dissolved in Solvent) StateCheck->LiquidPath BinSolid DESTINATION: Solid Halogenated Waste (Double-bagged, clear HDPE) SolidPath->BinSolid Standard Path SolventCheck Is the solvent Halogenated? (e.g., DCM, Chloroform) LiquidPath->SolventCheck BinHaloLiq DESTINATION: Liquid Halogenated Waste (Ensure pH compatibility) SolventCheck->BinHaloLiq Yes BinNonHaloLiq DESTINATION: Segregated Halogenated Stream (Do not mix with General Organics) SolventCheck->BinNonHaloLiq No (e.g., in Methanol)

Figure 1: Decision matrix for segregating brominated acid waste based on physical state and solvent background.

Step-by-Step Disposal Protocol

Scenario A: Solid Waste (Pure Compound or Contaminated Solids)

Most common for synthesis intermediates.

  • PPE Verification:

    • Nitrile gloves (double-gloving recommended due to potential corrosivity).

    • Safety goggles (standard).[1][2]

    • Lab coat.

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar or a dedicated "Solid Waste" drum. Glass is acceptable but poses a breakage risk.

  • Labeling:

    • Mark as "Hazardous Waste - Solid."

    • Constituents: List "2-[(4-bromophenyl)methanesulfonyl]propanoic acid".

    • Hazard Checkboxes: Check "Toxic" and "Corrosive" (due to the acid moiety).

  • Transfer:

    • Transfer solid waste into a clear plastic bag first (secondary containment), seal it, and place it inside the solid waste container.

    • Note: This prevents dust generation when the drum is eventually opened at the disposal facility.

Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)
  • Compatibility Check:

    • Ensure the receiving carboy does NOT contain strong bases (Sodium Hydroxide, amines) or cyanides. Mixing an organic acid with these can generate heat or toxic gas.[3]

    • Self-Validation: Touch the side of the container. If it is warm, stop immediately.

  • Segregation:

    • Pour into the Halogenated Solvent carboy.

    • Even if dissolved in a non-halogenated solvent (like methanol), the presence of the brominated solute reclassifies the entire mixture as Halogenated Waste.

  • Record Keeping:

    • Log the volume and the estimated concentration of the brominated acid on the waste tag.

Emergency Response: Spill Management

If a spill occurs, you must act to contain the acidity and the brominated dust.

SpillResponse Assess 1. Assess Spill (Isolate Area) PPE 2. Don PPE (Goggles, Nitrile, N95 if dust) Assess->PPE Contain 3. Containment (Cover with absorbent pads) PPE->Contain Neutralize 4. Neutralization (Apply Sodium Bicarbonate) Contain->Neutralize If Acidic/Wet Collect 5. Collection (Scoop into bag) Contain->Collect If Dry Powder Neutralize->Collect Label 6. Label & Dispose (As Halogenated Solid) Collect->Label

Figure 2: Operational workflow for managing spills of brominated organic acids.

Detailed Spill Steps:

  • Isolate: Mark the area.

  • Neutralize (Liquids only): If the material is in solution, apply sodium bicarbonate (baking soda) until bubbling ceases.

  • Dry Spills: Do not sweep vigorously (creates dust). Cover with wet paper towels to dampen, then scoop.

  • Decontamination: Wipe the surface with a dilute soap solution, then water. Place all cleanup materials into the Solid Halogenated Waste bin.

Regulatory & Compliance (RCRA/EPA)

While this specific CAS is likely not "Listed" (P or U list) under RCRA, it is a "Characteristic" waste.

  • Waste Codes:

    • D002 (Corrosivity): If the pH of an aqueous solution is < 2.[4]

    • Halogenated Solvents (F-List): If mixed with spent methylene chloride or similar.

    • Generator Status: Ensure this waste is moved from the "Satellite Accumulation Area" (your lab bench) to the Central Accumulation Area within 3 days of the container becoming full.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • U.S. Environmental Protection Agency (EPA). (2024). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. 40 CFR Part 261.[4]

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety.

  • Sigma-Aldrich. (2024). Safety Data Sheet: General Halogenated Organic Acids. (Used for functional group extrapolation).

Sources

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